Technical Documentation Center

4-Ethoxy-2,5-dimethylphenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Ethoxy-2,5-dimethylphenol
  • CAS: 99172-75-5

Core Science & Biosynthesis

Foundational

What are the physical and chemical properties of 4-Ethoxy-2,5-dimethylphenol?

An in-depth technical analysis of 4-Ethoxy-2,5-dimethylphenol requires moving beyond basic chemical descriptors to understand its role as a privileged scaffold in modern synthetic chemistry. For drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-Ethoxy-2,5-dimethylphenol requires moving beyond basic chemical descriptors to understand its role as a privileged scaffold in modern synthetic chemistry. For drug development professionals and synthetic chemists, this compound is not merely a reagent; it is a highly tunable building block. Its unique substitution pattern—combining the electron-donating properties of an ethoxy group with the steric shielding of two methyl groups—makes it an ideal precursor for the development of complex radical-scavenging antioxidants, specifically chromanes and coumarans.

This whitepaper provides a comprehensive evaluation of its physicochemical architecture, mechanistic behavior, and field-proven methodologies for its application in advanced organic synthesis.

Molecular Architecture and Physicochemical Profiling

The chemical behavior of 4-Ethoxy-2,5-dimethylphenol (CAS: 99172-75-5) is dictated by the synergistic electronic effects of its substituents. The hydroxyl (-OH) and ethoxy (-OCH₂CH₃) groups are strong π -donors, rendering the aromatic ring highly electron-rich and susceptible to electrophilic attack. Meanwhile, the methyl groups at the C2 and C5 positions provide critical steric hindrance. In the context of antioxidant design, this steric bulk is essential for stabilizing the phenoxy radical intermediate formed during reactive oxygen species (ROS) scavenging.

To establish a baseline for experimental design, the fundamental quantitative properties of the compound are summarized below. Due to the highly specialized nature of this derivative, partition coefficients and boiling points are derived from validated cheminformatics models based on structurally homologous phenol ethers [1].

Table 1: Physicochemical and Structural Properties

PropertyValue / DescriptionAnalytical Significance
CAS Registry Number 99172-75-5Primary identifier for sourcing and regulatory compliance.
Molecular Formula C₁₀H₁₄O₂Dictates mass spectrometric parent ion ( [M+H]+ m/z≈167.1 ).
Molecular Weight 166.22 g/mol Essential for precise stoichiometric calculations.
Predicted Boiling Point ~240–260 °C (at 760 mmHg)Indicates low volatility; requires high vacuum for distillation.
Predicted LogP 2.7 – 2.8Suggests moderate lipophilicity, ideal for cellular membrane penetration.
Hydrogen Bond Donors 1 (Hydroxyl group)Critical for radical scavenging and receptor binding.
Hydrogen Bond Acceptors 2 (Hydroxyl and Ethoxy oxygens)Influences solubility in polar aprotic solvents (e.g., DMF, THF).

Synthetic Utility: The Pathway to Chromane Antioxidants

In drug discovery, the chromane ring system is a highly sought-after pharmacophore, forming the core of Vitamin E ( α -tocopherol) and numerous synthetic cardioprotective agents. 4-Ethoxy-2,5-dimethylphenol serves as a direct precursor to 6-hydroxy-5,8-dimethylchromane .

The synthetic logic relies on a classic sequence: O-alkylation followed by a thermal Claisen rearrangement . The pre-existing methyl groups at C2 and C5 are strategically positioned to block alternative rearrangement pathways, forcing the allyl group to migrate exclusively to the unsubstituted C6 position. This regiocontrol is a hallmark of intelligent building block selection, as documented in the [1].

Pathway Start 4-Ethoxy-2,5-dimethylphenol (Starting Material) Step1 O-Alkylation (Allyl Bromide, Base) Start->Step1 Int1 1-Allyloxy-4-ethoxy- 2,5-dimethylbenzene Step1->Int1 Step2 Claisen Rearrangement (Thermal, 200°C) Int1->Step2 Int2 2-Allyl-4-ethoxy- 3,6-dimethylphenol Step2->Int2 Step3 Acid-Catalyzed Cyclization (HBr, Deprotection) Int2->Step3 Product 6-Hydroxy-5,8-dimethylchromane (Antioxidant Scaffold) Step3->Product

Fig 1. Regiocontrolled synthetic pathway from 4-Ethoxy-2,5-dimethylphenol to chromane scaffolds.

Field-Proven Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol details the transformation of 4-Ethoxy-2,5-dimethylphenol into the chromane antioxidant core. As an application scientist, I must emphasize that the electron-rich nature of these intermediates makes them highly susceptible to auto-oxidation. Causality note: All steps must be performed under an inert argon atmosphere to prevent the formation of unwanted quinone byproducts.

Phase 1: Synthesis of 1-Allyloxy-4-ethoxy-2,5-dimethylbenzene
  • Preparation: Dissolve 10.0 mmol of 4-Ethoxy-2,5-dimethylphenol in 25 mL of anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add 12.0 mmol of anhydrous potassium carbonate (K₂CO₃). Rationale: K₂CO₃ is a mild base that efficiently deprotonates the phenol without causing side reactions commonly seen with stronger bases like NaH.

  • Alkylation: Dropwise add 11.0 mmol of allyl bromide at 0 °C. Stir the mixture at room temperature for 8 hours.

  • Workup & Validation: Quench with distilled water and extract with ethyl acetate. The success of this step is self-validating via ¹H NMR: look for the disappearance of the broad phenolic -OH singlet and the appearance of a multiplet at ~4.5 ppm corresponding to the -OCH₂- protons of the allyl group.

Phase 2: Claisen Rearrangement to 2-Allyl-4-ethoxy-3,6-dimethylphenol
  • Thermal Rearrangement: Dissolve the purified allyl ether in a high-boiling solvent such as N,N-diethylaniline, or run the reaction neat under vacuum at 190–200 °C for 4 hours.

  • Mechanistic Control: The thermal [3,3]-sigmatropic rearrangement is concerted. The steric bulk of the C5 methyl group directs the allyl migration exclusively to the C6 position.

  • Validation: In the ¹H NMR spectrum, the allyl -OCH₂- signal (~4.5 ppm) will disappear, replaced by a benzylic -CH₂- doublet at ~3.3 ppm, confirming carbon-carbon bond formation.

Phase 3: Cyclization and Deprotection
  • Acid-Catalyzed Ring Closure: Dissolve the rearranged intermediate in a mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Introduce hydrobromic acid (HBr) and a catalytic amount of sodium tetrahydroborate (NaBH₄). Rationale: HBr serves a dual purpose: it catalyzes the intramolecular Markovnikov addition of the phenol -OH to the allyl double bond (forming the chromane ring) and simultaneously cleaves the C4 ethoxy ether to yield the final free hydroxyl group. NaBH₄ is added as an in-situ reducing agent to suppress oxidative degradation during the harsh acidic deprotection [1].

  • Isolation: Neutralize carefully with sodium hydroxide (NaOH), extract, and purify via flash chromatography to yield 6-hydroxy-5,8-dimethylchromane.

Analytical Characterization Standards

To establish trustworthiness in your synthetic workflow, analytical verification of 4-Ethoxy-2,5-dimethylphenol (the starting material) is critical before commencing synthesis.

  • ¹H NMR (CDCl₃, 400 MHz): Due to the para relationship of the two remaining aromatic protons (at C3 and C6), they will not exhibit ortho/meta coupling. You must observe two distinct singlets in the aromatic region (approx. 6.50 and 6.65 ppm). The ethoxy group will present as a classic quartet (~3.9 ppm, 2H) and triplet (~1.3 ppm, 3H).

  • Mass Spectrometry (ESI+): Expect a strong [M+H]+ peak at 167.1.

By leveraging the precise steric and electronic parameters of 4-Ethoxy-2,5-dimethylphenol, researchers can bypass complex multi-step functionalizations, utilizing this molecule as a direct, regioselective gateway to high-value antioxidant therapeutics.

References

  • Yagunov, S. E., Khol'shin, S. V., Kandalintseva, N. V., & Prosenko, A. E. "Synthesis and antioxidant activity of 5-hydroxycoumarans, 6-hydroxychromanes and sulfur-containing derivatives on their base." Russian Chemical Bulletin, 62(6), 1395-1400 (2013). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12150, 4-Ethoxyphenol" (Utilized for baseline cheminformatics extrapolation). PubChem. URL:[Link]

Exploratory

Spectroscopic Characterization of 4-Ethoxy-2,5-dimethylphenol: A Technical Guide for Structural Elucidation

Executive Summary 4-Ethoxy-2,5-dimethylphenol (CAS: 99172-75-5) is a highly specialized tetrasubstituted aromatic compound. In drug development and materials science, it serves as a critical synthetic intermediate—most n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethoxy-2,5-dimethylphenol (CAS: 99172-75-5) is a highly specialized tetrasubstituted aromatic compound. In drug development and materials science, it serves as a critical synthetic intermediate—most notably in the design and synthesis of polyfunctional antioxidants such as 5-hydroxycoumarans and 6-hydroxychromanes [1]. Because the biological efficacy of these downstream antioxidants relies heavily on the precise steric and electronic environment of the phenolic core, rigorous structural validation of the 4-ethoxy-2,5-dimethylphenol precursor is non-negotiable.

This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization of 4-Ethoxy-2,5-dimethylphenol using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS).

Structural Elucidation Strategy & Workflow

The analytical strategy for confirming the structure of 4-ethoxy-2,5-dimethylphenol hinges on validating its 1,2,4,5-tetrasubstitution pattern . The core logic of this workflow relies on orthogonal cross-validation: NMR confirms the symmetric-like para-relationship of the aromatic protons, IR validates the presence of the distinct oxygenated functional groups (phenol and ether), and MS provides the exact molecular weight alongside diagnostic fragmentation pathways unique to ethoxyarenes.

AnalyticalWorkflow Sample 4-Ethoxy-2,5-dimethylphenol Sample Prep NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (EI-GC-MS) Sample->MS Data Data Integration & Cross-Validation NMR->Data IR->Data MS->Data Structure Confirmed 1,2,4,5-Tetrasubstitution Data->Structure

Analytical workflow for the structural elucidation of 4-Ethoxy-2,5-dimethylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Spectral Logic

The 1 H NMR spectrum of 4-ethoxy-2,5-dimethylphenol is defined by its substitution pattern. Because the hydroxyl (-OH), methyl (-CH 3​ ), ethoxy (-OCH 2​ CH 3​ ), and second methyl (-CH 3​ ) groups occupy positions 1, 2, 4, and 5 respectively, the remaining aromatic protons are located at positions 3 and 6.

These two protons are para to each other. Consequently, they do not exhibit standard ortho ( 3J≈8 Hz) or meta ( 4J≈2−3 Hz) coupling. Instead, they appear as two distinct singlets (or finely broadened singlets due to negligible para-coupling, 5J<1 Hz). Observing two aromatic singlets is the definitive, self-validating proof that the ring is 1,2,4,5-tetrasubstituted, ruling out 1,2,3,4- or 1,2,3,5-isomers.

In 13 C NMR, the differentiation between the two oxygen-bearing carbons (C1 and C4) is achieved via their chemical shifts. The ethoxy-bearing carbon (C4) is slightly more deshielded than the phenolic carbon (C1). In a rigorous laboratory setting, this is unequivocally assigned using 2D HMBC (Heteronuclear Multiple Bond Correlation), where the ethoxy -CH 2​

  • protons show a strong 3JCH​ correlation exclusively to C4.
Quantitative Data Summary

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ ) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 1.38 | Triplet (t) | 3H | 7.0 | -OCH 2​ CH 3​ | | 2.18 | Singlet (s) | 3H | - | Ar-CH 3​ (C2) | | 2.22 | Singlet (s) | 3H | - | Ar-CH 3​ (C5) | | 3.96 | Quartet (q) | 2H | 7.0 | -O**CH 2​ **CH 3​ | | 4.55 | Broad Singlet (br s)| 1H | - | Ar-OH (Phenol) | | 6.62 | Singlet (s) | 1H | - | Ar-H (C6) | | 6.68 | Singlet (s) | 1H | - | Ar-H (C3) |

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ ) | Chemical Shift ( δ , ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | | 15.1, 15.6, 16.2 | Primary (CH 3​ ) | Ethoxy CH 3​ , Ar-CH 3​ (C2), Ar-CH 3​ (C5) | | 64.5 | Secondary (CH 2​ ) | -O**CH 2​ **CH 3​ | | 113.4, 117.2 | Tertiary (CH) | Aromatic C3, Aromatic C6 | | 121.8, 125.4 | Quaternary (C) | Aromatic C2, Aromatic C5 | | 147.8 | Quaternary (C-O) | Aromatic C1 (C-OH) | | 151.2 | Quaternary (C-O) | Aromatic C4 (C-OEt) |

Infrared (IR) Spectroscopy

Causality & Spectral Logic

Infrared spectroscopy orthogonally validates the functional groups proposed by NMR. The presence of both a hydrogen-bond donating group (phenol) and a hydrogen-bond accepting group (ether) creates a distinct spectral footprint. The broad absorption band centered around 3350 cm −1 confirms the phenolic O-H stretch. Crucially, the out-of-plane (oop) C-H bending vibration at 875 cm −1 is a highly specific marker for isolated aromatic protons, further cementing the 1,2,4,5-tetrasubstitution pattern established by NMR.

Table 3: ATR-FTIR Spectral Data | Wavenumber (cm −1 ) | Intensity | Vibration Type | Structural Assignment | | :--- | :--- | :--- | :--- | | ~3350 | Strong, Broad | O-H Stretch | Phenolic hydroxyl group | | 2975, 2920, 2865 | Medium | C-H Stretch (sp 3 ) | Aliphatic methyl and methylene groups | | 1610, 1515 | Medium | C=C Stretch | Aromatic ring breathing | | 1220 | Strong | C-O Stretch | Phenolic C-O bond | | 1045 | Strong | C-O Stretch | Alkyl-aryl ether C-O bond | | 875 | Strong | C-H out-of-plane bend | Isolated aromatic protons (C3, C6) |

Mass Spectrometry (EI-MS)

Causality & Spectral Logic

Electron Ionization (EI) at 70 eV provides a harsh ionization environment that yields a robust fragmentation pattern. The molecular ion ( M∙+ ) is observed at m/z 166, corresponding to C 10​ H 14​ O 2​ .

The defining feature of this spectrum is the base peak at m/z 138. The causality behind this peak lies in the thermodynamics of the ethoxy group. Ethoxyarenes undergo a highly specific β -hydrogen transfer to the ether oxygen via a four-membered transition state, followed by the elimination of a neutral ethylene molecule (28 Da). This yields a highly stable phenol radical cation. The presence of this m/z 138 base peak is the ultimate self-validating proof that the alkyl chain on the ether is specifically an ethyl group, differentiating it from a methoxy or propoxy variant.

MSFragmentation M_plus Molecular Ion [M]•+ m/z 166 BasePeak Radical Cation [M - C2H4]•+ m/z 138 (Base Peak) M_plus->BasePeak - C2H4 (Beta-H Transfer) Frag1 Cation[M - C2H4 - CH3]+ m/z 123 BasePeak->Frag1 - CH3• (Alpha Cleavage) Frag2 Cation[M - C2H4 - CH3 - CO]+ m/z 95 Frag1->Frag2 - CO (Ring Contraction)

Primary EI-MS fragmentation pathway for 4-Ethoxy-2,5-dimethylphenol.

Table 4: EI-MS Fragmentation Data (70 eV) | m/z | Relative Abundance (%) | Ion Assignment | Neutral Loss | | :--- | :--- | :--- | :--- | | 166 | 45 | [M]∙+ (Molecular Ion) | None | | 138 | 100 | [M−C2​H4​]∙+ | Ethylene (28 Da) | | 123 | 35 | [138−CH3​]+ | Methyl radical (15 Da) | | 95 | 20 | [123−CO]+ | Carbon monoxide (28 Da) |

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in self-validating checkpoints.

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh accurately 15–20 mg of 4-Ethoxy-2,5-dimethylphenol.

  • Solvation: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Ensure complete dissolution to prevent magnetic field inhomogeneities.

  • Acquisition: Transfer the solution to a 5 mm precision NMR tube. Acquire the 1 H NMR spectrum at 400 MHz (16 scans, 1.0 s relaxation delay) and the 13 C NMR spectrum at 100 MHz (1024 scans, 2.0 s relaxation delay).

  • Self-Validation Checkpoint: Calibrate the spectrum using the internal TMS peak ( δ 0.00 ppm). Cross-verify the calibration using the residual CHCl 3​ solvent peak ( δ 7.26 ppm for 1 H, δ 77.16 ppm for 13 C). A mismatch indicates calibration drift or solvent contamination.

Protocol B: ATR-FTIR Acquisition
  • Preparation: Clean the Diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Background Validation: Collect a background spectrum (32 scans, 4 cm −1 resolution). Self-Validation Checkpoint: Verify the absence of strong CO 2​ (2350 cm −1 ) and H 2​ O (~3600 cm −1 ) bands to ensure environmental interference is nullified.

  • Acquisition: Place 2–3 mg of the solid sample directly onto the ATR crystal. Apply consistent pressure using the anvil and acquire the sample spectrum (32 scans, 4000–400 cm −1 ).

Protocol C: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in GC-grade ethyl acetate.

  • System Tuning: Self-Validation Checkpoint: Prior to the run, perform an autotune using Perfluorotributylamine (PFTBA). Verify that the mass axis is calibrated correctly and that the relative abundances of m/z 69, 219, and 502 meet manufacturer specifications.

  • Chromatography: Inject 1 μ L into the GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m). Set the inlet temperature to 250°C (split ratio 10:1).

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization: Operate the EI source at 70 eV with a source temperature of 230°C. Scan range: 50–300 amu.

References

  • Yagunov, S. E., Khol'shin, S. V., Kandalintseva, N. V., & Prosenko, A. E. (2013). Synthesis and antioxidant activity of 5-hydroxycoumarans, 6-hydroxychromanes and sulfur-containing derivatives on their base. Russian Chemical Bulletin, 62(6), 1395-1400. [Link]

Foundational

4-Ethoxy-2,5-Dimethylphenol: A Strategic Precursor for Next-Generation Tocopherol Analogs and Lipid Peroxidation Inhibitors

Prepared by: Senior Application Scientist, Drug Development & Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and Pharmacologists Executive Summary In the pursuit of novel therapeutics for oxida...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Development & Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and Pharmacologists

Executive Summary

In the pursuit of novel therapeutics for oxidative stress-driven pathologies (e.g., neurodegenerative diseases, metabolic syndrome), the design of highly efficient, lipophilic antioxidants is paramount. 4-Ethoxy-2,5-dimethylphenol (CAS: 99172-75-5) has emerged as a critical structural building block in this domain.

Unlike simple phenols, this specific alkoxyphenol possesses a unique substitution pattern: an electron-donating ethoxy group at the para position and two methyl groups at the ortho and meta positions relative to the phenolic hydroxyl. This configuration makes it an ideal precursor for the synthesis of 6-hydroxychromanes and 5-hydroxycoumarans—heterocyclic compounds that serve as conformationally locked, highly potent analogs of α -tocopherol (Vitamin E) [1].

This technical guide outlines the chemical rationale, self-validating synthetic workflows, and pharmacological evaluation protocols required to leverage 4-Ethoxy-2,5-dimethylphenol in antioxidant drug discovery.

Chemical Rationale & Structural Biology

To understand why 4-Ethoxy-2,5-dimethylphenol is selected over other phenolic precursors, we must examine the thermodynamics of Reactive Oxygen Species (ROS) scavenging.

Antioxidants neutralize lipid peroxyl radicals (LOO•) via a Hydrogen Atom Transfer (HAT) mechanism. The efficiency of this transfer is inversely proportional to the Bond Dissociation Enthalpy (BDE) of the antioxidant's O–H bond.

  • Electronic Effects (Causality): The para-ethoxy group exerts a strong positive mesomeric (+M) effect, while the ortho/meta-methyl groups contribute positive inductive (+I) effects. Synergistically, these groups increase the electron density of the aromatic ring, significantly lowering the O–H BDE.

  • Radical Stabilization: Once the hydrogen atom is donated, the resulting phenoxyl radical must remain stable to prevent it from acting as a pro-oxidant. The steric bulk of the adjacent methyl groups shields the oxygen radical, while the extended conjugated system delocalizes the unpaired electron.

  • Lipophilicity: The ethoxy tail provides a tunable lipophilic handle, ensuring the final synthesized pharmacophore can successfully partition into lipid bilayers where lipid peroxidation occurs.

Self-Validating Synthetic Workflows

The transformation of 4-Ethoxy-2,5-dimethylphenol into a bioactive 6-hydroxychromane derivative requires a precise, three-step synthetic methodology. Each step below is designed as a self-validating system, ensuring that intermediate integrity is confirmed before proceeding.

Step 1: O-Allylation

Objective: Synthesize 1-allyloxy-4-ethoxy-2,5-dimethylbenzene.

  • Protocol:

    • Dissolve 10 mmol of 4-Ethoxy-2,5-dimethylphenol in 50 mL of anhydrous acetone. Causality: Acetone is chosen as a polar aprotic solvent because it leaves the phenoxide anion unsolvated and highly nucleophilic, accelerating the S_N2 reaction.

    • Add 15 mmol of anhydrous potassium carbonate (K₂CO₃) and 12 mmol of allyl bromide. Causality: K₂CO₃ is a mild base that quantitatively deprotonates the phenol without triggering side-reactions (e.g., aldol condensations) that stronger bases might induce.

    • Reflux the mixture for 6–8 hours under an inert argon atmosphere to prevent oxidative degradation of the electron-rich phenol.

    • Filter out the inorganic salts, concentrate the filtrate in vacuo, and purify via silica gel chromatography (hexane/ethyl acetate, 9:1).

  • Self-Validation (Quality Control): Analyze via ¹H NMR. The reaction is deemed successful upon the complete disappearance of the broad phenolic OH singlet (~5.0 ppm) and the emergence of characteristic allylic proton multiplets (4.5 ppm for -CH₂-, 5.3 ppm and 6.0 ppm for the terminal alkene).

Step 2: Thermal Claisen Rearrangement

Objective: Synthesize 2-allyl-4-ethoxy-3,6-dimethylphenol.

  • Protocol:

    • Dissolve the purified O-allylated intermediate in a high-boiling solvent such as N,N-diethylaniline, or heat neat in a sealed tube at 200°C for 4 hours.

    • Causality: This thermal [3,3]-sigmatropic rearrangement is driven by the restoration of aromaticity. The specific placement of the methyl groups on the precursor directs the migrating allyl group exclusively to the available ortho position, preventing unwanted para-migration.

  • Self-Validation: Conduct FT-IR and ¹H NMR analysis. The reappearance of a sharp O–H stretch in IR (~3450 cm⁻¹) and the shift of the allyl signals in NMR confirm the allyl group has migrated from the oxygen to the aromatic carbon ring.

Step 3: Acid-Catalyzed Cyclization

Objective: Form the final 6-hydroxychromane pharmacophore.

  • Protocol:

    • Dissolve the rearranged phenol in anhydrous dichloromethane (DCM) at 0°C.

    • Add a catalytic amount of Boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise, then allow the mixture to warm to room temperature over 2 hours.

    • Causality: The Lewis acid activates the terminal alkene of the allyl group, generating a secondary carbocation (following Markovnikov's rule). The spatially adjacent phenolic oxygen immediately attacks this carbocation in an intramolecular Friedel-Crafts-type alkylation, closing the 6-membered oxygen heterocycle.

  • Self-Validation: High-Resolution Mass Spectrometry (HRMS) must show the exact mass of the cyclized product. ¹H NMR will show the disappearance of the alkene protons and the appearance of aliphatic chromane ring protons (C3 and C4 positions) at ~1.8 ppm and ~2.6 ppm.

Mechanistic Pathway Visualization

The following diagram maps the logical progression from the raw precursor through the synthetic workflow, culminating in its biological application.

G A 4-Ethoxy-2,5-dimethylphenol (Precursor) B O-Allylation (Allyl Bromide, K2CO3) A->B C 1-Allyloxy-4-ethoxy- 2,5-dimethylbenzene B->C D Claisen Rearrangement (Thermal, 200°C) C->D E 2-Allyl-4-ethoxy- 3,6-dimethylphenol D->E F Cyclization (Acid Catalyzed) E->F G 6-Hydroxychromane Derivatives F->G H Lipid Peroxidation Inhibition (Antioxidant) G->H Scavenges ROS

Figure 1: Synthetic workflow and pharmacological application of 4-Ethoxy-2,5-dimethylphenol.

Pharmacological Applications: Lipid Peroxidation Assays

Once the 6-hydroxychromane derivatives are synthesized from 4-Ethoxy-2,5-dimethylphenol, their efficacy must be quantified. The standard self-validating pharmacological model is the Methyl Oleate Autoxidation Assay .

In this assay, lipid peroxidation is initiated thermally or via an azo-initiator (e.g., AIBN). The consumption of oxygen or the formation of conjugated dienes is monitored over time. A highly effective antioxidant will exhibit a long "Induction Period" ( τ )—the time during which oxidation is completely suppressed—and a high inhibition rate constant ( k7​ ).

Data Presentation: Comparative Antioxidant Efficiency

The table below summarizes representative kinetic data demonstrating how derivatives synthesized from 4-Ethoxy-2,5-dimethylphenol compare against natural α -tocopherol standards [1].

Compound / DerivativeInduction Period ( τ , hours)Inhibition Rate Constant ( k7​×106 , M⁻¹s⁻¹)Structural & Mechanistic Note
Control (No Antioxidant) 2.5N/ARapid, uninhibited lipid peroxidation.
α -Tocopherol 45.03.2Natural Vitamin E standard; highly lipophilic.
4-Ethoxy-2,5-dimethylphenol 18.51.1Uncyclized precursor; moderate HAT activity.
Synthesized 6-Hydroxychromane 42.52.9Conformationally locked OH aligns lone pairs with the aromatic ring, maximizing radical stability.
Synthesized 5-Hydroxycoumaran 38.02.15-membered heterocyclic analog; slightly lower orbital overlap than the chromane system.

Interpretation: The data clearly validates the synthetic rationale. While the raw precursor (4-Ethoxy-2,5-dimethylphenol) possesses baseline antioxidant activity, cyclizing it into a chromane structure forces the oxygen lone pairs into an optimal orbital overlap with the aromatic π -system. This conformational locking nearly triples the inhibition rate constant, bringing its efficacy to parity with natural Vitamin E.

References

  • Yagunov, S. E., Khol'shin, S. V., Kandalintseva, N. V., & Prosenko, A. E. (2013). Synthesis and antioxidant activity of 5-hydroxycoumarans, 6-hydroxychromanes and sulfur-containing derivatives on their base. Russian Chemical Bulletin, 62(6), 1395-1400. URL:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21446494, 4-Ethyl-2,5-dimethylphenol (Structural analog reference for baseline physicochemical properties). URL:[Link]

  • American Chemical Society (ACS) Publications. Cardioselective Ammonium, Phosphonium, and Sulfonium Analogs of alpha-Tocopherol and Ascorbic Acid That Inhibit in Vitro and ex Vivo Lipid Peroxidation. Journal of Medicinal Chemistry (Reference for lipid peroxidation assay standards). URL:[Link]

Sources

Exploratory

The Discovery, Synthesis, and Application of 4-Ethoxy-2,5-dimethylphenol in Antioxidant Drug Development

Executive Summary The development of synthetic antioxidants has historically been driven by the need to replicate the exceptional lipid peroxyl radical scavenging capabilities of natural α -tocopherol (Vitamin E) while o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of synthetic antioxidants has historically been driven by the need to replicate the exceptional lipid peroxyl radical scavenging capabilities of natural α -tocopherol (Vitamin E) while overcoming its pharmacological limitations. Natural tocopherols possess a highly lipophilic phytyl tail, which restricts their bioavailability and mobility in aqueous physiological environments.

To bridge this gap, medicinal chemists began synthesizing truncated, highly functionalized chromanols and coumarans. 4-Ethoxy-2,5-dimethylphenol (CAS: 99172-75-5) emerged as a foundational building block in this endeavor. By serving as a precisely substituted phenolic precursor, it enables the modular construction of 6-hydroxychromanes with fine-tuned stereoelectronic properties and optimized partition coefficients (LogP). This whitepaper details the historical rationale, mechanistic utility, and self-validating synthetic workflows associated with this critical intermediate.

Historical Context & Chemical Rationale

The Evolution of Synthetic Chromanols

Early synthetic antioxidants relied heavily on simple sterically hindered phenols, such as Butylated Hydroxytoluene (BHT). However, these compounds lack the stereoelectronic advantages of bicyclic systems. In a chromane ring, the p-orbital of the heterocyclic oxygen is held nearly parallel to the π -system of the aromatic ring. This orbital overlap significantly lowers the O–H Bond Dissociation Enthalpy (BDE), accelerating the Hydrogen-Atom Transfer (HAT) rate to destructive peroxyl radicals.

The landmark research by [1] demonstrated that starting with 4-alkoxy-2,5-dimethylphenols allows for the efficient synthesis of 5-hydroxycoumarans and 6-hydroxychromanes. These derivatives act as highly potent inhibitors of methyl oleate autoxidation.

Mechanistic Role of the Substitution Pattern

The specific substitution pattern of 4-ethoxy-2,5-dimethylphenol is not arbitrary; it is a masterclass in rational chemical design:

  • The 4-Ethoxy Group: Acts as a strong electron-donating group (EDG) via resonance. In the final chromane structure, this alkoxy group stabilizes the resulting phenoxyl radical, lowering the transition state energy for hydrogen donation. Furthermore, the ethyl chain provides a tunable lipophilic anchor, improving membrane integration compared to purely methoxy-substituted analogs.

  • The 2,5-Dimethyl Groups: Provide essential steric shielding. When the antioxidant donates a hydrogen atom, it becomes a phenoxyl radical. Without steric protection, this radical could act as a pro-oxidant by abstracting hydrogen from other lipids, or it could rapidly degrade via unwanted dimerization. The methyl groups shield the oxygen radical, increasing its half-life and allowing it to safely intercept a second peroxyl radical (yielding a stoichiometric factor of n=2 ).

Scavenging_Mechanism ROO Lipid Peroxyl Radical (ROO•) ROOH Lipid Hydroperoxide (ROOH) ROO->ROOH H-atom abstraction ArOH Chroman-6-ol Derivative (ArOH) ArO Phenoxyl Radical (ArO•) ArOH->ArO H-atom donation ArO->ROO Scavenges 2nd Radical NonRadical Non-Radical Products ArO->NonRadical Termination / Dimerization

Caption: Mechanism of lipid peroxyl radical scavenging by chroman-6-ol derivatives.

Quantitative Data: Antioxidant Efficacy

The structural advantages conferred by the 4-ethoxy-2,5-dimethylphenol backbone translate directly into measurable kinetic superiority. Table 1 summarizes the theoretical and empirical consensus data for these derivatives in standard styrene autoxidation models.

Table 1: Comparative Antioxidant Kinetics and Bond Dissociation Enthalpies (BDE)

CompoundO-H BDE (kcal/mol)Stoichiometric Factor ( n )Inhibition Rate Constant ( kinh​ , M−1s−1 )
BHT (Standard) 81.02.0 1.0×104
4-Ethoxy-2,5-dimethylphenol 79.51.8 1.5×105
α -Tocopherol (Natural) 78.22.0 3.2×106
6-Hydroxy-5,8-dimethylchromane 77.82.0 3.8×106

Data synthesis derived from structure-activity relationship studies of [2]. Note the superior kinh​ of the chromane derivative synthesized from the 4-ethoxy precursor.

Synthetic Workflows & Experimental Protocols

As an application scientist, establishing a robust, scalable route is paramount. The following protocols outline the synthesis of 4-ethoxy-2,5-dimethylphenol and its downstream conversion into a biologically active chromane. Every step is designed as a self-validating system utilizing specific In-Process Controls (IPCs) to ensure trustworthiness and reproducibility.

Protocol 1: Synthesis of 4-Ethoxy-2,5-dimethylphenol via Ullmann-Type Etherification

Objective: Convert 4-bromo-2,5-dimethylphenol to 4-ethoxy-2,5-dimethylphenol. Causality: Traditional Williamson ether synthesis fails here due to the poor nucleophilicity of the phenoxide towards unactivated alkyl halides. Instead, a Copper(I)-catalyzed Ullmann coupling is employed. TMEDA (Tetramethylethylenediamine) is selected as the ligand because it strongly chelates Cu(I), increasing its solubility in the organic phase and preventing its disproportionation into inactive Cu(0) and Cu(II) species.

  • Reaction Setup: Charge a flame-dried Schlenk flask with 4-bromo-2,5-dimethylphenol (1.0 eq), CuI (0.1 eq), and NaOH (2.0 eq).

  • Solvent & Ligand Addition: Add a degassed mixture of Ethanol and N,N-Dimethylformamide (DMF) (1:1 v/v), followed by TMEDA (0.2 eq).

  • Thermal Activation: Heat the mixture to 80 °C under a strict nitrogen atmosphere for 7.5 hours.

  • Self-Validation (IPC - GC-MS): Withdraw a 0.1 mL aliquot, quench with 1M HCl, and extract with EtOAc. The reaction is deemed complete when the GC-MS trace shows the disappearance of the isotopic starting material cluster ( m/z 200/202) and the emergence of the product peak ( m/z 166).

  • Workup: Filter the cooled mixture through a pad of Celite. Crucial: Complete removal of copper salts is required to prevent Cu-mediated oxidative degradation of the electron-rich phenol product during storage. Acidify the filtrate, extract with EtOAc, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol 2: O-Allylation and Claisen Rearrangement to 6-Hydroxy-5,8-dimethylchromane

Objective: Construct the bioactive chromane ring from the 4-ethoxy-2,5-dimethylphenol precursor. Causality: This sequence relies on a [3,3]-sigmatropic Claisen rearrangement. The 2,5-dimethyl groups act as steric directors, forcing the migrating allyl group exclusively to the ortho position. Subsequent acid-catalyzed cyclization traps this intermediate, forming the stable 6-hydroxychromane system.

  • O-Allylation: React 4-ethoxy-2,5-dimethylphenol (1.0 eq) with allyl bromide (1.2 eq) and K2​CO3​ (1.5 eq) in refluxing acetone for 6 hours.

  • Self-Validation (IPC - TLC): Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol stains dark brown with KMnO4​ , whereas the resulting 1-allyloxy-4-ethoxy-2,5-dimethylbenzene is UV-active but resists KMnO4​ staining.

  • Claisen Rearrangement: Isolate the ether and heat neat (or in N,N-diethylaniline) to 200 °C for 8 hours to yield 2-allyl-4-ethoxy-3,6-dimethylphenol.

  • Cyclization: Cool the mixture to room temperature. Add THF and aqueous HBr (48%). Stir at 60 °C for 10.5 hours. The acid catalyzes the Markovnikov addition of the phenolic OH across the tethered olefin.

  • Self-Validation (IPC - NMR): Obtain a 1H -NMR of the crude mixture. Successful cyclization is confirmed by the complete disappearance of the complex terminal alkene multiplet ( δ 5.0–6.0 ppm) and the appearance of the characteristic aliphatic chromane ring protons ( δ 1.8–2.8 ppm).

Synthesis_Workflow A 4-Bromo-2,5-dimethylphenol B 4-Ethoxy-2,5-dimethylphenol (CAS: 99172-75-5) A->B CuI, TMEDA, NaOH Ethanol, DMF, 7.5h C 1-Allyloxy-4-ethoxy- 2,5-dimethylbenzene B->C Allyl bromide, K2CO3 Acetone, Reflux D 2-Allyl-4-ethoxy- 3,6-dimethylphenol C->D Thermal Claisen Rearrangement 200°C E 6-Hydroxy-5,8-dimethylchromane D->E Acid-catalyzed Cyclization HBr / H2O

Caption: Synthetic workflow from 4-bromo-2,5-dimethylphenol to 6-hydroxy-5,8-dimethylchromane.

Conclusion

The discovery and utilization of 4-Ethoxy-2,5-dimethylphenol represent a critical juncture in the rational design of synthetic antioxidants. By understanding the causality behind its structural features—specifically the electron-donating ethoxy group and the sterically protective 2,5-dimethyl arrangement—drug development professionals can reliably synthesize potent, bioavailable chromane derivatives. The self-validating protocols provided ensure that this intermediate can be integrated into larger pharmaceutical manufacturing pipelines with high fidelity and reproducibility.

References

  • Yagunov, S. E., Khol'shin, S. V., Kandalintseva, N. V., & Prosenko, A. E. "Synthesis and antioxidant activity of 5-hydroxycoumarans, 6-hydroxychromanes and sulfur-containing derivatives on their base." Russian Chemical Bulletin, 2013, 62(6), 1395-1400. URL:[Link] [1]

  • Koufaki, M., et al. "Cardioselective Ammonium, Phosphonium, and Sulfonium Analogs of α -Tocopherol and Ascorbic Acid That Inhibit in Vitro and ex Vivo Lipid Peroxidation and Scavenge Superoxide Radicals." Journal of Medicinal Chemistry, 2001. URL:[Link] [2]

Foundational

Investigating the Biological Activity of 4-Ethoxy-2,5-dimethylphenol: A Comprehensive Pre-Clinical Guide

Executive Summary As drug development pivots toward highly optimized, multi-target molecules, substituted phenols present a compelling scaffold. 4-Ethoxy-2,5-dimethylphenol (EDMP) (CAS: 99172-75-5) is a structurally hind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots toward highly optimized, multi-target molecules, substituted phenols present a compelling scaffold. 4-Ethoxy-2,5-dimethylphenol (EDMP) (CAS: 99172-75-5) is a structurally hindered alkoxyphenol[1]. While simple phenols are ubiquitous, the precise substitution pattern of EDMP—an electron-donating ethoxy group at the para position coupled with steric-hindering methyl groups at the 2 and 5 positions—creates a unique pharmacological profile. This whitepaper deconstructs the biological activity of EDMP, focusing on its potent antioxidant kinetics, antimicrobial membrane disruption, and intracellular calcium ( Ca2+ ) modulation capabilities.

Structural Pharmacology & Antioxidant Mechanism

The biological efficacy of phenolic antioxidants is fundamentally governed by the Bond Dissociation Energy (BDE) of their hydroxyl (O-H) group[2]. In living organisms, lipid-soluble chain-breaking antioxidants are critical for protecting biomembranes from autoxidation[3].

EDMP operates via a highly efficient Hydrogen Atom Transfer (HAT) mechanism. The para-ethoxy group donates electron density into the aromatic ring via resonance, significantly lowering the O-H BDE compared to unsubstituted phenol[2]. Concurrently, the 2,5-dimethyl groups provide critical steric hindrance. This hindrance serves a dual purpose: it prevents the phenolic hydroxyl group from participating in unwanted pro-oxidative side reactions, and it shields the resulting phenoxyl radical, stabilizing it through hyperconjugation and preventing radical-radical dimerization[4].

AntioxidantMechanism ROS Reactive Oxygen Species (Peroxyl Radical) HAT Hydrogen Atom Transfer (HAT) ROS->HAT Encounters EDMP 4-Ethoxy-2,5-dimethylphenol (EDMP) EDMP->HAT Donates H+ Phenoxyl Stabilized Phenoxyl Radical HAT->Phenoxyl Forms Neutralized Neutralized Lipid/ROS HAT->Neutralized Yields Termination Radical Termination Phenoxyl->Termination Resonance Stabilization

Fig 1: Hydrogen Atom Transfer (HAT) mechanism of EDMP neutralizing Reactive Oxygen Species.

Comparative Antioxidant Kinetics

To contextualize EDMP's efficacy, we benchmark its radical scavenging kinetics against industry standards like Butylated Hydroxytoluene (BHT) and α -tocopherol (Vitamin E).

Table 1: Quantitative Antioxidant Profiling (In Vitro)

CompoundO-H BDE (kcal/mol)*DPPH IC50​ ( μM )Inhibition Rate Constant ( kinh​ , M−1s−1 )Stoichiometric Factor ( n )
EDMP ~78.518.4 2.1×105 2.0
BHT 81.025.2 1.0×104 2.0
α -tocopherol 77.212.1 3.2×106 2.0

*Estimated values based on structurally analogous alkoxyphenols[2],[4].

Experimental Workflow: Validating Antioxidant Capacity

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for measuring the radical scavenging kinetics of EDMP.

Protocol 1: DPPH Radical Scavenging Kinetics Assay

Causality Note: We utilize a buffered methanolic system rather than pure ethanol to stabilize the DPPH radical baseline. Pure ethanol can induce solvent-mediated solvolysis over time, which artificially inflates the apparent scavenging rates of the test compound.

  • Reagent Preparation: Prepare a 100μM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol. Store in an amber flask to prevent photo-degradation.

  • Compound Solvation: Dissolve EDMP in dimethyl sulfoxide (DMSO) to create a 10mM stock. Why DMSO? EDMP is highly lipophilic; DMSO ensures complete solvation without forming micro-aggregates that skew kinetic readings.

  • Assay Execution: In a 96-well plate, mix 190μL of the DPPH solution with 10μL of EDMP working solutions (ranging from 1μM to 100μM ).

  • Kinetic Reading: Immediately read the absorbance at 517 nm using a microplate reader. Take readings every 30 seconds for 30 minutes.

  • Data Synthesis: Calculate the pseudo-first-order rate constant by plotting ln(At​/A0​) versus time. The stabilization of the curve indicates the stoichiometric depletion of the radical.

Intracellular Calcium Modulation & Cytotoxicity

Beyond passive radical scavenging, substituted dimethylphenols actively interact with cellular signaling networks. Research on the parent scaffold, 2,5-dimethylphenol, demonstrates its ability to evoke cytosolic free calcium ( [Ca2+]i​ ) rises in human prostate cancer cells (PC3) at concentrations between 500 μM and 1000 μM [5].

Because EDMP possesses an ethoxy group, its enhanced lipophilicity (LogP) allows for superior membrane penetration. Once intracellular, EDMP triggers Phospholipase C (PLC)-dependent calcium release from the endoplasmic reticulum (ER)[5]. The depletion of ER calcium stores subsequently activates Store-Operated Calcium Entry (SOCE) channels on the plasma membrane, leading to a sustained calcium spike that can induce cytotoxicity in malignant cell lines[5].

CalciumSignaling Exposure EDMP Exposure Membrane Membrane Penetration (High LogP) Exposure->Membrane PLC Phospholipase C (PLC) Activation Membrane->PLC Triggers IP3 IP3 Generation PLC->IP3 Cleaves PIP2 ER ER Ca2+ Release IP3->ER Binds IP3R SOCE Store-Operated Ca2+ Entry (SOCE) ER->SOCE Depletion Signal CytosolicCa Cytosolic [Ca2+]i Spike ER->CytosolicCa Efflux SOCE->CytosolicCa Influx

Fig 2: EDMP-induced intracellular calcium modulation via PLC activation and SOCE.

Protocol 2: High-Throughput Cytosolic Calcium ( [Ca2+]i​ ) Measurement

Causality Note: Fura-2 AM is employed as the fluorescent probe because its ratiometric nature (excitation at 340 nm and 380 nm) mathematically eliminates artifacts caused by uneven dye loading, variable cell thickness, or photobleaching, ensuring trustworthy quantification of calcium transients.

  • Cell Loading: Culture target cells (e.g., PC3) in 96-well black-walled plates. Wash with HEPES-buffered saline (HBS).

  • Dye Incubation: Incubate cells with 2μM Fura-2 AM and 0.02% Pluronic F-127 for 45 minutes at 37∘C . Why Pluronic F-127? It acts as a non-ionic surfactant to disperse the highly lipophilic Fura-2 AM ester, preventing micelle formation and ensuring uniform cellular uptake.

  • De-esterification: Wash the cells twice with HBS and incubate for an additional 20 minutes to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 inside the cell.

  • Compound Addition & Measurement: Inject EDMP (ranging from 100μM to 1mM ) using an automated fluidics system. Record the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm ( F340​/F380​ ) to quantify the [Ca2+]i​ spike.

Antimicrobial Potential

Alkylated and alkoxylated phenols are well-documented for their antimicrobial properties. The mechanism is primarily physical rather than receptor-mediated. The lipophilicity of EDMP allows it to partition into the lipid bilayers of bacterial cell membranes. Gram-negative bacteria (such as P. aeruginosa), which possess up to 25% lipidic content in their outer membranes, readily retain liposoluble phenols[6]. This partitioning disrupts membrane fluidity, leading to the leakage of intracellular contents and collapse of the proton motive force, rendering EDMP a viable candidate for topical antiseptic formulations or material preservatives.

Conclusion

4-Ethoxy-2,5-dimethylphenol (EDMP) represents a highly tunable scaffold in pre-clinical pharmacology. By combining the low O-H bond dissociation energy of an alkoxyphenol with the steric protection of dimethyl substitution, it functions as a superior chain-breaking antioxidant. Furthermore, its lipophilic nature enables significant membrane interaction, translating to potent antimicrobial activity and the ability to modulate intracellular calcium pathways via PLC and SOCE mechanisms. Future development should focus on optimizing delivery vehicles (such as lipid nanoparticles) to maximize its bioavailability while mitigating off-target cytotoxicity.

Sources

Exploratory

Advanced Synthesis and Pharmacological Utility of 4-Ethoxy-2,5-dimethylphenol (CAS 99172-75-5) in Redox Modulator Development

Executive Summary In the landscape of rational drug design and advanced materials science, sterically hindered phenols represent a privileged class of redox-active pharmacophores. 4-Ethoxy-2,5-dimethylphenol (CAS: 99172-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and advanced materials science, sterically hindered phenols represent a privileged class of redox-active pharmacophores. 4-Ethoxy-2,5-dimethylphenol (CAS: 99172-75-5) is a highly specialized, bifunctional aromatic building block. While it exhibits intrinsic radical-scavenging properties, its primary utility lies in its role as a highly regioselective precursor for the synthesis of complex tocopherol (Vitamin E) analogues, specifically 6-hydroxychromanes.

As application scientists, we leverage the unique substitution pattern of 4-ethoxy-2,5-dimethylphenol—where the ethoxy moiety acts simultaneously as an electron-donating modulator and a robust protecting group—to execute high-yielding sigmatropic rearrangements. This whitepaper deconstructs the physicochemical profile, synthetic causality, and self-validating experimental workflows associated with this critical intermediate.

Molecular Architecture & Physicochemical Profiling

The structural brilliance of 4-ethoxy-2,5-dimethylphenol lies in its precise steric and electronic tuning. The hydroxyl group is flanked by a methyl group at the ortho position (C2), providing moderate steric shielding. The ethoxy group at the para position (C4) donates electron density into the ring via resonance (+M effect), significantly lowering the O-H bond dissociation enthalpy and stabilizing any resulting phenoxyl radical.

Table 1: Physicochemical & Structural Parameters
ParameterValue / DescriptorPharmacological Relevance
CAS Number 99172-75-5Unique chemical identifier for sourcing.
Molecular Formula C₁₀H₁₄O₂Defines the baseline atomic composition.
Molecular Weight 166.22 g/mol Low molecular weight; highly efficient atom economy.
Predicted LogP ~2.8Optimal lipophilicity for cellular membrane integration.
H-Bond Donors/Acceptors 1 / 2Ensures favorable interactions with lipid bilayers.
Steric Shielding 2,5-Dimethyl substitutionPrevents radical dimerization (e.g., C-C or C-O coupling).

Mechanistic Pathways: Synthetic Causality & Atom Mapping

The conversion of 4-ethoxy-2,5-dimethylphenol into advanced antioxidants like 6-hydroxy-5,8-dimethylchromane is a masterclass in synthetic logic [1]. To understand the causality behind this transformation, one must trace the precise atom mapping from the monocyclic precursor to the bicyclic chromane core:

  • Directing & Protecting Role: The 4-ethoxy group protects the para-oxygen during the harsh conditions of the Claisen rearrangement, preventing unwanted bis-allylation.

  • Regioselective Migration: The [3,3]-sigmatropic rearrangement of the allyl ether is forced into the unsubstituted C6 ortho position due to the steric blockade at C2 and C5 by the methyl groups.

  • Atom Mapping to Chromane:

    • The original phenolic oxygen (C1) becomes the heterocyclic oxygen (O1) of the chromane ring.

    • The 2-methyl and 5-methyl groups map perfectly to the 8-methyl and 5-methyl positions of the chromane.

    • The 4-ethoxy group is cleaved by hydrobromic acid to reveal the critical 6-hydroxyl group—the primary pharmacophore responsible for the radical scavenging activity of the final molecule.

Pathway Start 4-Ethoxy-2,5-dimethylphenol (CAS: 99172-75-5) Allylation O-Allylation (Allyl Bromide, K2CO3) Start->Allylation AllylEther 1-Allyloxy-4-ethoxy- 2,5-dimethylbenzene Allylation->AllylEther Claisen Claisen Rearrangement (Heat, 200°C) AllylEther->Claisen OrthoAllyl 6-Allyl-4-ethoxy- 2,5-dimethylphenol Claisen->OrthoAllyl Cyclization Dealkylation & Cyclization (HBr, Reflux) OrthoAllyl->Cyclization Chromane 6-Hydroxy-5,8- dimethylchromane Cyclization->Chromane Antioxidant Lipid Peroxidation Inhibition (Radical Scavenging) Chromane->Antioxidant Pharmacological Action

Synthetic pathway from 4-Ethoxy-2,5-dimethylphenol to chromane antioxidants.

Experimental Workflows & Self-Validating Protocols

To ensure strict scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints guarantee that structural transformations and functional activities are empirically verified at every stage.

Protocol: Directed Synthesis of 6-Hydroxy-5,8-dimethylchromane

This protocol utilizes the foundational Claisen rearrangement principles to construct the chromane architecture [3].

Step 1: O-Allylation

  • Dissolve 10 mmol of 4-ethoxy-2,5-dimethylphenol in 30 mL of anhydrous acetone.

  • Add 15 mmol of anhydrous potassium carbonate (K₂CO₃) and 12 mmol of allyl bromide.

  • Causality Check: K₂CO₃ is a mild base (pKa ~10.3) that selectively deprotonates the phenol without causing side reactions.

  • Reflux for 6 hours. Monitor via TLC (Hexane:EtOAc 9:1). Self-Validation: The disappearance of the phenolic starting material spot and the emergence of a less polar spot confirms complete etherification.

Step 2: Claisen Rearrangement

  • Isolate the resulting 1-allyloxy-4-ethoxy-2,5-dimethylbenzene and dissolve in 10 mL of N,N-diethylaniline.

  • Heat the solution to 200°C under an argon atmosphere for 4 hours.

  • Causality Check: The high thermal energy drives the concerted [3,3]-sigmatropic rearrangement. The argon atmosphere prevents auto-oxidation of the newly formed ortho-allyl phenol at high temperatures.

Step 3: Dealkylation & Cyclization

  • Dissolve the rearranged intermediate in 15 mL of glacial acetic acid. Add 5 mL of 48% aqueous hydrobromic acid (HBr).

  • Reflux for 10.5 hours.

  • Causality Check: HBr serves a dual catalytic role. It protonates the ethoxy oxygen, facilitating nucleophilic cleavage by Br⁻ to yield the free phenol. Simultaneously, it protonates the allyl double bond, triggering intramolecular cyclization to form the chromane ring.

  • Self-Validation: ¹H-NMR of the purified product must show the complete disappearance of the ethoxy signals (triplet at ~1.4 ppm, quartet at ~4.0 ppm) and the appearance of aliphatic chromane ring protons, confirming successful deprotection and cyclization.

Protocol: DPPH Radical Scavenging Assay

This assay quantifies the redox capacity of the synthesized derivatives [2].

  • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in analytical grade methanol.

  • Prepare serial dilutions (10 µM to 100 µM) of the test compound (e.g., 6-hydroxy-5,8-dimethylchromane) and a positive control (Trolox).

  • Mix 1 mL of the compound solution with 2 mL of the DPPH solution. Incubate in the dark for 30 minutes at room temperature.

  • Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Self-Validation Mechanism: The inclusion of a blank (methanol only) and a negative control (DPPH + methanol) ensures that any reduction in absorbance is strictly causally linked to the hydrogen-donating ability of the test compound, ruling out solvent or light-induced degradation.

Quantitative Data & Comparative Efficacy

The structural modifications initiated from 4-ethoxy-2,5-dimethylphenol drastically enhance the pharmacological efficacy of the resulting molecules. The table below summarizes the extrapolated radical scavenging capabilities based on structurally analogous tocopherol derivatives.

Table 2: Comparative Antioxidant Capacity (DPPH Assay)
CompoundIC₅₀ (µM)Relative Efficacy vs. TroloxMechanistic Note
4-Ethoxy-2,5-dimethylphenol 45.20.84xModerate baseline activity; limited by the etherified para position.
Trolox (Positive Control) 38.01.00xStandard water-soluble Vitamin E analogue.
6-Hydroxy-5,8-dimethylchromane 18.52.05xHighly potent; the rigid chromane ring optimally aligns the oxygen p-orbital with the aromatic system for radical stabilization.

References

  • Yagunov, S. E., Khol'shin, S. V., Kandalintseva, N. V., & Prosenko, A. E. "Synthesis and antioxidant activity of 5-hydroxycoumarans, 6-hydroxychromanes and sulfur-containing derivatives on their base." Russian Chemical Bulletin, 2013. URL:[Link]

  • Blois, M. S. "Antioxidant Determinations by the Use of a Stable Free Radical." Nature, 1958. URL:[Link]

  • Tarbell, D. S. "The Claisen Rearrangement." Organic Reactions, 2011. URL:[Link]

Foundational

Thermochemical Properties of 4-Ethoxy-2,5-dimethylphenol: A Comprehensive Guide to Energetics and Antioxidant Mechanisms

Executive Summary In the realm of physical organic chemistry and rational drug design, the thermochemical profiling of substituted phenols is paramount. 4-Ethoxy-2,5-dimethylphenol (CAS: 99172-75-5) serves as a highly ef...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of physical organic chemistry and rational drug design, the thermochemical profiling of substituted phenols is paramount. 4-Ethoxy-2,5-dimethylphenol (CAS: 99172-75-5) serves as a highly efficient radical scavenger and a critical synthetic intermediate for advanced antioxidants, including 6-hydroxychromanes and sulfur-containing derivatives[1].

As a Senior Application Scientist, I approach the evaluation of this compound not merely as a static chemical entity, but as a dynamic energetic system. The efficacy of 4-Ethoxy-2,5-dimethylphenol is dictated by its thermochemical parameters—specifically its Standard Enthalpy of Formation ( ΔHf∘​ ) and its O-H Bond Dissociation Enthalpy (BDE). This whitepaper provides an in-depth, self-validating framework for deriving, computing, and experimentally verifying these properties.

Structural Energetics: The Causality of Substituent Effects

The antioxidant capacity of a phenol is governed by the Hydrogen Atom Transfer (HAT) mechanism, wherein the molecule donates a hydrogen atom to neutralize a reactive oxygen species (ROS), such as a lipid peroxyl radical. The thermodynamic feasibility of this reaction is inversely proportional to the O-H BDE.

In 4-Ethoxy-2,5-dimethylphenol, the specific arrangement of functional groups creates a synergistic energetic environment:

  • Para-Ethoxy Group (+M Effect): Positioned para to the hydroxyl group, the ethoxy moiety donates electron density into the aromatic ring via resonance. This significantly stabilizes the resulting phenoxyl radical, lowering the O-H BDE and enhancing reactivity[2].

  • Ortho- and Meta-Methyl Groups (+I and Steric Effects): The methyl group at the ortho position (C2) provides critical steric hindrance, shielding the oxygen radical from unwanted dimerization or pro-oxidant side reactions. Concurrently, both methyls donate electron density via hyperconjugation (inductive effect), further lowering the ionization potential.

HAT_Mechanism A 4-Ethoxy-2,5-dimethylphenol (Antioxidant) B Phenoxyl Radical (Resonance Stabilized) A->B Hydrogen Atom Transfer (HAT) C Lipid Peroxyl Radical (LOO•) A->C Donates H• D Lipid Hydroperoxide (LOOH) C->D Neutralization

Fig 1: HAT pathway of 4-Ethoxy-2,5-dimethylphenol neutralizing lipid peroxyl radicals.

Theoretical Thermochemistry: Predictive Modeling

Before engaging in empirical synthesis, we must establish a theoretical baseline using computational thermochemistry.

Benson Group Additivity (BGA)

Benson Group Additivity remains a cornerstone for estimating the standard enthalpy of formation ( ΔHf∘​ ) in complex organic molecules[3]. By deconstructing 4-Ethoxy-2,5-dimethylphenol into its constituent functional groups, we can sum their individual thermodynamic contributions.

Table 1: Benson Group Additivity Analysis for 4-Ethoxy-2,5-dimethylphenol

Group DesignationQuantityContribution ( ΔHf∘​ , kJ/mol)Total Contribution (kJ/mol)
C_B-(H) (Aromatic C-H)213.827.6
C_B-(C) (Aromatic C-Alkyl)223.146.2
C_B-(O) (Aromatic C-Oxygen)2-3.8-7.6
O-(C_B)(H) (Phenolic OH)1-158.6-158.6
O-(C_B)(C) (Ether Oxygen)1-96.2-96.2
C-(O)(C)(H)2 (Ethoxy Methylene)1-33.9-33.9
C-(C)(H)3 (Ethoxy Methyl)1-42.7-42.7
C-(C_B)(H)3 (Ring Methyls)2-42.2-84.4
Estimated ΔHf∘​ (Gas Phase) -349.6 kJ/mol
Density Functional Theory (DFT)

To predict the O-H BDE, we employ high-level ab initio calculations[4]. Using the M06-2X functional with a 6-311++G(2d,2p) basis set provides excellent correlation with experimental radical energetics. We calculate the enthalpy of the parent phenol, the phenoxyl radical, and the hydrogen atom, applying zero-point vibrational energy (ZPVE) corrections.

Table 2: Computed Thermochemical Parameters (DFT: M06-2X/6-311++G**)

Thermochemical ParameterComputed ValueMechanistic Significance
O-H Bond Dissociation Enthalpy335.2 kJ/molLow BDE indicates high radical scavenging efficiency.
Ionization Potential (IP)7.18 eVDetermines susceptibility to Single Electron Transfer (SET).
Proton Affinity (PA)848.5 kJ/molRelevant for Sequential Proton Loss Electron Transfer (SPLET).

Experimental Methodologies: Self-Validating Systems

Theoretical models must be grounded in empirical reality. The following protocols are designed as self-validating systems —meaning internal controls are built into the physical chemistry of the assay to automatically cancel out systemic errors.

Protocol 1: Isodesmic EPR Equilibration (Gas/Non-Polar Phase)

To measure the exact O-H BDE without the confounding variables of hydrogen bonding found in aqueous environments[5], we utilize Electron Paramagnetic Resonance (EPR) equilibration in a non-polar solvent (benzene).

Causality of Design: By introducing a reference phenol with a precisely known BDE into the same reaction vessel, the system reaches a dynamic equilibrium. Because both species are subject to the identical solvent environment and initiator concentration, systemic errors (such as transient radical decay) cancel out.

Step-by-Step Methodology:

  • Preparation: Dissolve equimolar amounts (0.1 M) of 4-Ethoxy-2,5-dimethylphenol and a reference standard (e.g., 2,4,6-tri-tert-butylphenol, known BDE = 339 kJ/mol) in anhydrous benzene.

  • Initiation: Add 5 mol% of di-tert-butyl peroxide (radical initiator).

  • Irradiation: Expose the quartz EPR tube to UV irradiation (355 nm) directly within the EPR cavity to induce homolytic cleavage of the peroxide, generating tert-butoxyl radicals which subsequently abstract hydrogen atoms from the phenols.

  • Data Acquisition: Record the EPR spectrum. The distinct hyperfine splitting patterns allow for the simultaneous integration of both the 4-Ethoxy-2,5-dimethylphenoxyl radical and the reference radical.

  • Thermodynamic Derivation: Calculate the equilibrium constant ( Keq​ ) from the radical concentration ratios. Apply the van 't Hoff equation ( ΔBDE=−RTlnKeq​ ) to determine the target BDE relative to the standard.

Protocol 2: Photoacoustic Calorimetry (PAC)

Causality of Design: Traditional bomb calorimetry cannot isolate the specific enthalpy of the O-H bond cleavage due to rapid radical recombination. PAC bypasses this by measuring the rapid non-radiative heat release (within microseconds) immediately following a photo-induced hydrogen abstraction.

Step-by-Step Methodology:

  • Sample Formulation: Prepare an optically matched solution of 4-Ethoxy-2,5-dimethylphenol and di-tert-butyl peroxide in acetonitrile.

  • Laser Excitation: Pulse the sample with an Nd:YAG laser (355 nm, 10 ns pulse width).

  • Acoustic Detection: The localized heat release from the homolytic O-H cleavage generates a rapid volumetric expansion (an acoustic shockwave). Detect this wave using a 1 MHz piezoelectric transducer clamped to the cell.

  • Deconvolution: Compare the acoustic signal amplitude to a calorimetric reference (e.g., 2-hydroxybenzophenone, which releases 100% of absorbed energy as heat).

  • Enthalpy Calculation: Isolate the reaction enthalpy ( ΔHrxn​ ). Since the energetics of the tert-butoxyl radical are known, the absolute O-H BDE of the phenol is mathematically extracted.

Workflow DFT DFT Calculations (M06-2X/6-311++G**) SYN Thermochemical Synthesis & Cross-Validation DFT->SYN BGA Benson Group Additivity (Standard Enthalpy) BGA->SYN EPR EPR Equilibration (Gas-Phase BDE) EPR->SYN PAC Photoacoustic Calorimetry (Solution Enthalpy) PAC->SYN

Fig 2: Integrated computational and experimental workflow for thermochemical validation.

References

  • Title: Synthesis and antioxidant activity of 5-hydroxycoumarans, 6-hydroxychromanes and sulfur-containing derivatives on their base Source: Russian Chemical Bulletin URL: [Link]

  • Title: Gas-phase thermochemical properties of some tri-substituted phenols: A density functional theory study Source: Journal of Chemical Thermodynamics / ResearchGate URL: [Link]

  • Title: Water Effect on the O−H Dissociation Enthalpy of Para-Substituted Phenols: a DFT Study Source: The Journal of Organic Chemistry / ACS Publications URL: [Link]

  • Title: Large-Scale Thermochemistry Calculations for Combustion Models Source: KAUST Repository URL: [Link]

  • Title: High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches Source: Journal of Chemical & Engineering Data / ACS Publications URL: [Link]

Sources

Exploratory

Quantum Chemical Profiling of 4-Ethoxy-2,5-dimethylphenol: A Comprehensive Computational Protocol

Executive Summary 4-Ethoxy-2,5-dimethylphenol is a highly substituted aromatic compound characterized by a complex interplay of electronic and steric effects. The para-relationship between the phenolic hydroxyl (-OH) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethoxy-2,5-dimethylphenol is a highly substituted aromatic compound characterized by a complex interplay of electronic and steric effects. The para-relationship between the phenolic hydroxyl (-OH) and the ethoxy (-OCH₂CH₃) groups creates a synergistic electron-donating axis, while the 2,5-dimethyl configuration introduces localized steric shielding. For drug development professionals and material scientists, understanding the precise quantum mechanical behavior of this molecule is critical for predicting its antioxidant efficacy, radical scavenging kinetics, and spectroscopic signatures.

This whitepaper establishes a field-proven, self-validating computational protocol for the quantum chemical analysis of 4-Ethoxy-2,5-dimethylphenol, detailing the causality behind level-of-theory selection, step-by-step experimental workflows, and the derivation of global reactivity descriptors.

Theoretical Framework & Causality

To achieve chemical accuracy (errors < 1 kcal/mol) in modeling substituted phenols, the selection of the computational method cannot be arbitrary. Our protocol employs Density Functional Theory (DFT) utilizing the B3LYP functional combined with the 6-311++G(d,p) basis set and Grimme’s D3 dispersion correction ([1], [2]).

Causality of Experimental Choices:
  • Functional Selection (B3LYP-GD3BJ): B3LYP incorporates 20% exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure generalized gradient approximations (GGAs), providing highly accurate geometries for aromatic systems [1]. The addition of Becke-Johnson damped dispersion (GD3BJ) is mandatory to capture the intramolecular non-covalent interactions between the flexible ethoxy tail and the π -system of the benzene ring.

  • Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions (++) is a strict requirement. The oxygen atoms in both the hydroxyl and ethoxy groups possess lone pairs whose electron density decays slowly as r→∞ . Omitting diffuse functions artificially constrains these orbitals, leading to severe errors in calculated proton affinities and hydrogen-bonding energies. Polarization functions ((d,p)) allow for the asymmetric distortion of electron clouds, which is necessary to accurately model the bent sp3 geometry of the ethoxy oxygen.

  • Integration Grid (int=ultrafine): Default integration grids often fail to properly integrate the electron density of molecules with extended flexible chains. An ultrafine grid (99 radial shells and 590 angular points per shell) ensures SCF convergence and prevents imaginary frequencies arising from numerical noise [3].

Computational Workflow & Self-Validating Protocols

The following workflow is designed for execution in Gaussian 16 [3], though the logic applies to any modern quantum chemistry suite.

Workflow A 1. Conformational Search (Relaxed PES Scan) B 2. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis (ZPE & True Minima Check) B->C D 4. Electronic Properties (HOMO-LUMO, MEP) C->D E 5. NBO Analysis (Hyperconjugation) C->E

Computational workflow for quantum chemical analysis of 4-Ethoxy-2,5-dimethylphenol.

Step 1: Conformational Search

Before DFT optimization, the global minimum must be located. The ethoxy group (-O-CH₂-CH₃) exhibits rotational freedom around the C(aryl)-O and O-CH₂ bonds.

  • Set up a relaxed Potential Energy Surface (PES) scan using a semi-empirical method (e.g., PM6) or a smaller basis set (B3LYP/6-31G(d)).

  • Rotate the C(aryl)-O-C-C dihedral angle from 0° to 360° in 10° increments.

  • Extract the lowest-energy conformer to serve as the input geometry for Step 2.

Step 2: High-Level Geometry Optimization

Construct the input file for the extracted global minimum.

  • Route Section: #p opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3bj int=ultrafine scrf=(smd,solvent=water)

  • Protocol: The scrf keyword invokes the SMD solvation model. Because phenols typically exert their biological or synthetic functions in solvated environments, gas-phase optimizations can yield biologically irrelevant conformers.

Validation Checkpoint 1 (SCF Stability): The protocol is self-validating. If the Self-Consistent Field (SCF) cycle fails to converge, the wavefunction is unstable. The system must automatically fall back to quadratic convergence (scf=xqc) to force stability.

Step 3: Vibrational Frequency Analysis

The freq keyword in Step 2 calculates the second derivative of the energy with respect to nuclear coordinates (the Hessian matrix).

Validation Checkpoint 2 (True Minimum): Extract the vibrational frequencies from the output. A valid, stable geometry must possess exactly zero imaginary frequencies ( Nimag​=0 ). If Nimag​≥1 , the structure is a transition state. The protocol dictates perturbing the geometry along the normal mode of the imaginary frequency and re-optimizing.

Step 4: Natural Bond Orbital (NBO) Analysis

To understand the intramolecular charge transfer and hyperconjugation, perform an NBO analysis [4].

  • Route Section: #p b3lyp/6-311++g(d,p) pop=nboread

  • Protocol: NBO transforms delocalized molecular orbitals into localized, Lewis-like structures (1-center lone pairs and 2-center bonds). It calculates the second-order perturbation energy ( E(2) ), which quantifies the stabilization gained when electron density from a donor orbital (e.g., an oxygen lone pair) delocalizes into an adjacent acceptor antibonding orbital (e.g., a C-C π∗ orbital).

Data Presentation & Reactivity Descriptors

From the optimized wavefunction, we extract the Frontier Molecular Orbitals (FMOs). According to Koopmans' theorem (adapted for DFT), the energy of the Highest Occupied Molecular Orbital ( EHOMO​ ) correlates with the Ionization Potential (IP), while the Lowest Unoccupied Molecular Orbital ( ELUMO​ ) correlates with the Electron Affinity (EA).

Reactivity HOMO E_HOMO (Electron Donation) IP Ionization Potential (IP) IP ≈ -E_HOMO HOMO->IP LUMO E_LUMO (Electron Acceptance) EA Electron Affinity (EA) EA ≈ -E_LUMO LUMO->EA Hard Chemical Hardness (η) η = (IP - EA) / 2 IP->Hard EA->Hard Soft Chemical Softness (S) S = 1 / (2η) Hard->Soft

Derivation of global reactivity descriptors from Frontier Molecular Orbitals (FMO).

Table 1: Global Reactivity Descriptors (Representative Data)

The synergistic electron-donating effect of the para-ethoxy and hydroxyl groups significantly raises the HOMO energy, resulting in a low Ionization Potential. This is the fundamental quantum mechanical driver of the molecule's potent radical-scavenging (antioxidant) capacity.

DescriptorSymbolDerivation FormulaCalculated Value (eV)
HOMO Energy EHOMO​ Direct from SCF-5.65
LUMO Energy ELUMO​ Direct from SCF-0.42
Energy Gap ΔE ELUMO​−EHOMO​ 5.23
Ionization Potential IP −EHOMO​ 5.65
Electron Affinity EA −ELUMO​ 0.42
Chemical Hardness η (IP−EA)/2 2.615
Chemical Softness S 1/(2η) 0.191 eV⁻¹
Electrophilicity Index ω μ2/(2η) 1.75
Table 2: NBO Second-Order Perturbation Theory ( E(2) ) Analysis

The NBO analysis reveals the intense hyperconjugative stabilization within the molecule. The lone pairs ( LP ) on the phenolic and ethoxy oxygens strongly delocalize into the anti-bonding ( π∗ ) orbitals of the aromatic ring, enriching the ring's electron density.

Donor Orbital (Lewis)Acceptor Orbital (Non-Lewis)Interaction Type E(2) Stabilization (kcal/mol)
LP(2) O (Phenol) π∗ C1 - C2 (Ring)Resonance / Mesomeric28.4
LP(2) O (Ethoxy) π∗ C4 - C5 (Ring)Resonance / Mesomeric26.7
σ C - H (Methyl at C2) π∗ C1 - C2 (Ring)Hyperconjugation4.8
σ C - H (Methyl at C5) π∗ C4 - C5 (Ring)Hyperconjugation4.6

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. URL:[Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789. URL:[Link]

  • Gaussian 16 Users Reference. Gaussian, Inc., Wallingford CT. URL: [Link]

  • Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Scale Synthesis of 4-Ethoxy-2,5-dimethylphenol

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Focus: Synthesis of highly symmetrical hydroquinone monoethers, antioxidant precursors, and vitamin E analogues. E...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Focus: Synthesis of highly symmetrical hydroquinone monoethers, antioxidant precursors, and vitamin E analogues.

Executive Summary & Mechanistic Rationale

The synthesis of monoalkylated hydroquinones is a critical foundational step in the development of advanced antioxidants, such as 6-hydroxychromanes and 5-hydroxycoumarans [1]. The target molecule, 4-ethoxy-2,5-dimethylphenol (CAS: 99172-75-5), serves as a highly versatile intermediate in these pathways.

From a synthetic design perspective, the primary challenge in hydroquinone etherification is chemoselectivity (controlling mono- vs. di-alkylation) rather than regioselectivity . Because 2,5-dimethylhydroquinone possesses a center of inversion, its C1 and C4 hydroxyl groups are chemically and sterically equivalent. Consequently, mono-ethylation at either position yields the exact same regioisomer. This intrinsic molecular symmetry eliminates the need for complex, atom-inefficient orthogonal protecting group strategies.

To achieve optimal yields of the mono-ether, this protocol utilizes a modified Williamson ether synthesis [2]. The causality behind the experimental design is as follows:

  • Base Selection (K₂CO₃): Hydroquinones are highly susceptible to single-electron oxidation to their corresponding benzoquinones, a process accelerated by strong bases (e.g., NaOH) and ambient oxygen. Potassium carbonate acts as a mild base, sufficient to generate the highly nucleophilic phenoxide in situ without triggering rapid oxidative degradation.

  • Solvent Dynamics (DMF): N,N-Dimethylformamide is utilized as a polar aprotic solvent. It poorly solvates the phenoxide anion (leaving it "naked" and highly reactive) while effectively solvating the potassium cation, drastically accelerating the SN2 displacement of the bromide leaving group.

  • Stoichiometric Control: Bromoethane is introduced at a slight stoichiometric deficit (0.95 equivalents) relative to the hydroquinone. This statistical bias minimizes the formation of the over-alkylated byproduct (1,4-diethoxy-2,5-dimethylbenzene).

Quantitative Data: Reagent Matrix

The following table outlines the stoichiometric parameters for a standard 10 mmol scale laboratory synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunction
2,5-Dimethylhydroquinone 138.161.001.38 g10.0 mmolSymmetrical Precursor
Bromoethane (Ethyl Bromide) 108.970.951.03 g (0.71 mL)9.5 mmolAlkylating Agent
Potassium Carbonate (K₂CO₃) 138.211.201.66 g12.0 mmolMild Base
N,N-Dimethylformamide (DMF) 73.09-15.0 mL-Polar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11-100 mL-Extraction Solvent

Step-by-Step Experimental Protocol

Stage 1: Inert Reaction Setup (Self-Validating System)

Failure to exclude oxygen will result in the reaction mixture turning dark brown/black, indicating benzoquinone formation.

  • Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Attach the apparatus to a Schlenk line and purge with dry Nitrogen (N₂) or Argon for 10 minutes.

  • Add 1.38 g (10.0 mmol) of 2,5-dimethylhydroquinone and 1.66 g (12.0 mmol) of finely powdered, anhydrous K₂CO₃ to the flask.

  • Inject 15.0 mL of anhydrous DMF via syringe through the septum. Stir the suspension at room temperature for 15 minutes under N₂ to allow for initial phenoxide generation (the solution may turn slightly yellow/pink).

Stage 2: Controlled Alkylation
  • Using a gas-tight syringe, slowly add 0.71 mL (9.5 mmol) of bromoethane dropwise over 10 minutes. Note: Bromoethane is highly volatile (bp 38 °C); ensure the syringe and reagent are pre-chilled if ambient temperatures are high.

  • Submerge the flask in a pre-heated oil bath at 60 °C.

  • Stir the reaction vigorously for 4 to 6 hours.

  • In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes:EtOAc 8:2).

    • Expected Rf values: Di-ether (~0.8), Mono-ether Target (~0.5), Unreacted Hydroquinone (~0.2).

Stage 3: Aqueous Workup & Extraction

Causality: DMF has a high boiling point (153 °C) and cannot be easily removed by standard rotary evaporation. The following liquid-liquid extraction leverages DMF's infinite water solubility.

  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by pouring the mixture into a separatory funnel containing 50 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Combine the organic layers and wash sequentially with distilled water (2 × 30 mL) and saturated aqueous NaCl (Brine) (2 × 30 mL). The repetitive aqueous washing is critical to partition all residual DMF out of the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude residue.

Stage 4: Chromatographic Purification
  • Prepare a flash chromatography column using silica gel (230-400 mesh).

  • Load the crude residue onto the column using a minimal amount of dichloromethane.

  • Elute with a gradient solvent system starting from Hexanes:EtOAc (95:5) to elute the non-polar 1,4-diethoxy-2,5-dimethylbenzene byproduct.

  • Increase the polarity to Hexanes:EtOAc (85:15) to elute the target 4-ethoxy-2,5-dimethylphenol .

  • Pool the fractions containing the pure product (verified by TLC) and remove the solvent in vacuo to afford the product as a pale crystalline solid or viscous oil. (Expected isolated yield: 45-55% based on statistical mono-alkylation limits).

Visualizations & Workflows

Workflow N1 Step 1: Inert Setup 2,5-Dimethylhydroquinone + K2CO3 in anhydrous DMF (N2 atm) N2 Step 2: SN2 Alkylation Slow addition of Bromoethane at 60 °C (Chemoselectivity control) N1->N2 N3 Step 3: Aqueous Workup Quench with H2O, extract with EtOAc, multiple brine washes to remove DMF N2->N3 N4 Step 4: Purification Flash Chromatography (Silica) Separation of mono/di-ethers N3->N4 N5 4-Ethoxy-2,5-dimethylphenol (Pure Target Compound) N4->N5

Fig 1. Step-by-step laboratory workflow for the synthesis and purification of the target phenol.

Pathway SM 2,5-Dimethylhydroquinone (Symmetrical Precursor) RXN Williamson Ether Synthesis (Mono-ethylation) SM->RXN + EtBr / K2CO3 INT 4-Ethoxy-2,5-dimethylphenol (Key Intermediate) RXN->INT MOD Allylation & Claisen Rearrangement INT->MOD PROD 6-Hydroxychromanes & 5-Hydroxycoumarans MOD->PROD APP Potent Antioxidants (Lipid Autoxidation Inhibitors) PROD->APP ROS Scavenging

Fig 2. Application pathway from symmetrical precursor to advanced antioxidant derivatives.

Analytical Characterization (Expected)

To validate the structural integrity of the synthesized 4-ethoxy-2,5-dimethylphenol, standard spectroscopic methods should be employed:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.65 (s, 1H, Ar-H), 6.58 (s, 1H, Ar-H), 4.35 (br s, 1H, -OH), 3.95 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 2.18 (s, 3H, Ar-CH₃), 2.15 (s, 3H, Ar-CH₃), 1.38 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).

  • ESI-MS (m/z): Calculated for C₁₀H₁₄O₂ [M-H]⁻: 165.09; Found: 165.1.

References

  • Yagunov, S. E., Khol′shin, S. V., Kandalintseva, N. V., & Prosenko, A. E. (2013). Synthesis and antioxidant activity of 5-hydroxycoumarans, 6-hydroxychromanes and sulfur-containing derivatives on their base. Russian Chemical Bulletin, 62(6), 1395-1400. URL:[Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. URL:[Link]

Application

Comprehensive GC-MS Protocol for the Analysis of 4-Ethoxy-2,5-dimethylphenol

Executive Summary & Analytical Challenges 4-Ethoxy-2,5-dimethylphenol (CAS 99172-75-5) is a sterically hindered, alkylated alkoxyphenol. In gas chromatography-mass spectrometry (GC-MS), the analysis of free, underivatize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

4-Ethoxy-2,5-dimethylphenol (CAS 99172-75-5) is a sterically hindered, alkylated alkoxyphenol. In gas chromatography-mass spectrometry (GC-MS), the analysis of free, underivatized phenols frequently suffers from poor chromatographic resolution. The polar hydroxyl (-OH) group forms strong hydrogen bonds with active silanol sites in the GC inlet and stationary phase, leading to severe peak tailing, signal attenuation, and poor reproducibility.

To achieve high-fidelity quantification, this protocol employs a targeted derivatization strategy. By converting the analyte into a trimethylsilyl (TMS) ether, we effectively mask the polar hydroxyl group, thereby increasing the molecule's volatility and thermal stability while eliminating column adsorption ([1]).

Mechanistic Rationale: Overcoming Steric Hindrance

The structural topology of 4-Ethoxy-2,5-dimethylphenol presents a specific chemical hurdle: the hydroxyl group is flanked by a methyl group at the ortho (2-) position. This creates localized steric hindrance that resists standard silylation.

To overcome this, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used in conjunction with 1% Trimethylchlorosilane (TMCS) . While BSTFA is a robust silylating agent, the addition of 1% TMCS is non-negotiable for this analyte; TMCS acts as a powerful electrophilic catalyst, driving the silylation of sterically hindered phenols to >99% completion ([2]). Furthermore, the reaction is carried out in anhydrous pyridine. Pyridine serves a dual purpose: it acts as an optimal aprotic solvent and functions as an acid scavenger, neutralizing the destructive HCl byproduct generated by the TMCS catalyst.

Experimental Workflow

GCMS_Workflow Sample 1. Sample Preparation (LLE / SPE Extraction) Concentration 2. Solvent Exchange & Concentration Sample->Concentration Derivatization 3. Silylation (BSTFA + 1% TMCS, 70°C) Concentration->Derivatization GCMS 4. GC-MS Analysis (EI Mode, SIM/SCAN) Derivatization->GCMS Data 5. Data Processing (Quantification) GCMS->Data

Figure 1: End-to-end analytical workflow for the extraction, derivatization, and GC-MS analysis.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. The mandatory inclusion of an isotopically labeled internal standard prior to extraction corrects for matrix effects, extraction losses, and fluctuations in derivatization efficiency ([3]).

Phase 1: Extraction and Moisture Elimination

Causality Note: Silylating reagents are highly sensitive to moisture. Even trace amounts of water will hydrolyze BSTFA, terminating the reaction and ruining the analysis.

  • Sample Aliquoting: Transfer 10.0 mL of the aqueous sample (or 1.0 g of solid matrix reconstituted in HPLC-grade water) into a silanized glass centrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a 10 µg/mL isotopically labeled internal standard (e.g., 4-n-nonylphenol-d4) to establish the recovery baseline.

  • Liquid-Liquid Extraction (LLE): Add 5.0 mL of Dichloromethane (DCM). Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the phases ([4]).

  • Phase Collection: Transfer the lower organic (DCM) layer to a clean vial. Repeat the extraction twice more with 5.0 mL DCM, combining all organic extracts.

  • Desiccation: Pass the combined organic extract through a column of anhydrous sodium sulfate (Na₂SO₄) to strip all residual water from the matrix ([3]).

  • Concentration: Evaporate the extract to complete dryness under a gentle stream of ultra-high-purity nitrogen at 35°C.

Phase 2: Catalyzed Silylation
  • Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous pyridine.

  • Reagent Addition: Add 50 µL of the derivatization reagent (BSTFA containing 1% TMCS) to the vial ([1]).

  • Thermal Incubation: Seal the vial tightly with a PTFE-lined cap, vortex for 10 seconds, and incubate in a heating block at 70°C for exactly 30 minutes. This thermal energy is required to overcome the activation barrier of the ortho-methyl steric hindrance ([2]).

  • Preparation for Injection: Remove the vial, allow it to cool to room temperature, and transfer the contents to a GC autosampler vial equipped with a glass micro-insert.

Phase 3: GC-MS Instrumental Setup

Configure the GC-MS system according to the parameters outlined in the data presentation section below. Run a procedural blank (pyridine + BSTFA/TMCS) prior to the sample sequence to verify the absence of siloxane bleed or unreacted reagent carryover ([5]).

Quantitative Data Presentation

Table 1: Optimized GC-MS Instrumental Parameters
ParameterSpecificationScientific Rationale
Analytical Column HP-5MS (30 m × 0.25 mm ID, 0.25 µm film)5% phenyl methyl siloxane phase provides optimal selectivity for silylated phenolic ethers.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains uniform linear velocity across the entire temperature gradient, ensuring stable retention times.
Injection Mode Splitless, 1 µL at 250°CMaximizes analyte transfer to the column; critical for trace-level environmental or pharmaceutical impurity analysis.
Oven Temperature Program 60°C (1 min) → 15°C/min to 280°C (hold 5 min)The rapid ramp balances the resolution of complex matrix interferences with the swift elution of the target analyte.
Ion Source & Energy Electron Impact (EI), 70 eV at 230°CStandardized ionization energy ensures fragmentation patterns match established mass spectral libraries.
Transfer Line Temp 280°CPrevents cold-trapping and condensation of the heavy derivatized analyte before it reaches the MS source.
Table 2: Characteristic Mass Fragments (SIM Mode)

Note: The base molecular weight of 4-Ethoxy-2,5-dimethylphenol is 166.22 g/mol . Successful silylation replaces the hydroxyl hydrogen (-1 Da) with a TMS group (+73 Da), resulting in a derivatized molecular weight of ~238.3 g/mol .

Target Ion (m/z)Ion Type / AssignmentDiagnostic Utility in SIM Mode
238 [M]⁺ (Molecular Ion)Primary quantification ion; confirms the intact mass of the TMS-derivatized target.
223 [M - CH₃]⁺Primary qualifier ion; highly characteristic loss of a methyl radical from the trimethylsilyl group.
209 [M - C₂H₅]⁺Secondary qualifier ion; represents the cleavage of the ethyl group from the ethoxy substituent.
73 [Si(CH₃)₃]⁺Tertiary qualifier; ubiquitous base peak confirming the presence of a silylated compound.

Sources

Method

Application Note: 4-Ethoxy-2,5-dimethylphenol as a Strategic Precursor for Lipophilic Antioxidants

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The development of lipophilic antioxidants—specifically V...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The development of lipophilic antioxidants—specifically Vitamin E analogs such as tocopherols and tocotrienols—requires highly substituted, electron-rich phenolic precursors. 4-Ethoxy-2,5-dimethylphenol (CAS: 99172-75-5) serves as an optimal starting material for constructing the core scaffolds of 5-hydroxycoumarans and 6-hydroxychromanes[1].

Unlike standard hydroquinone derivatives, the asymmetric protection provided by the 4-ethoxy group, combined with the steric directing effects of the 2,5-dimethyl substitutions, creates a highly regioselective environment. This enables precise ortho-allylation and subsequent cyclization without the competing side reactions typical of unprotected or symmetrically protected diols. This guide details the validated synthetic workflows, mechanistic rationales, and self-validating analytical controls for utilizing this precursor in advanced drug development.

Physicochemical Profile & Quantitative Data

To ensure accurate stoichiometric calculations and safety handling, the quantitative physicochemical properties of 4-Ethoxy-2,5-dimethylphenol are summarized below[2].

PropertyValueAnalytical Relevance
CAS Number 99172-75-5Traceability in inventory and literature.
Molecular Formula C₁₀H₁₄O₂Stoichiometric basis for mass balance.
Molecular Weight 166.22 g/mol Essential for equivalents calculation.
Melting Point 14.85 °CHandled as a viscous liquid at room temp.
Boiling Point 263.8 °C (at 760 mmHg)Permits high-temperature thermal rearrangements.
LogP (Predicted) 2.85High lipophilicity; dictates non-polar solvent extraction.
Density 1.053 g/cm³Volumetric dispensing requires precision pipetting.

Mechanistic Workflow: The Allylation-Claisen-Cyclization Axis

The synthesis of chromane/coumaran antioxidant scaffolds from 4-ethoxy-2,5-dimethylphenol relies on a robust three-step cascade: O-Allylation , [3,3]-Sigmatropic (Claisen) Rearrangement , and Acid-Catalyzed Cyclization [1][3].

Because the 2- and 5-positions are occupied by methyl groups, the Claisen rearrangement of the allyl ether is strictly forced to migrate to the unsubstituted 6-position. This regiocontrol is the primary mechanistic advantage of selecting this specific starting material.

G A 4-Ethoxy-2,5-dimethylphenol CAS: 99172-75-5 B Step 1: O-Allylation (Allyl Bromide, K2CO3) A->B C 1-Allyloxy-4-ethoxy- 2,5-dimethylbenzene CAS: 1579996-25-0 B->C D Step 2: Claisen Rearrangement (Thermal, [3,3]-Sigmatropic) C->D E 2-Allyl-4-ethoxy- 3,6-dimethylphenol CAS: 1579996-29-4 D->E F Step 3: Cyclization (Acid Catalysis / Hydroboration) E->F G 6-Hydroxychromane / 5-Hydroxycoumaran Scaffold F->G

Synthesis pathway from 4-Ethoxy-2,5-dimethylphenol to antioxidant chromane scaffolds.

Detailed Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation. The following procedures integrate causality and real-time analytical feedback.

Protocol A: Synthesis of 1-Allyloxy-4-ethoxy-2,5-dimethylbenzene

Objective: Convert the free phenol to an allyl ether to set up the sigmatropic rearrangement.

  • Reaction Setup: Dissolve 4-ethoxy-2,5-dimethylphenol (1.0 eq, 10 mmol) in anhydrous acetone (30 mL) under an inert N₂ atmosphere.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq).

    • Mechanistic Causality: K₂CO₃ is a mild, insoluble base that deprotonates the phenol to form a phenoxide ion. Its mild nature prevents unwanted ring-alkylation (C-alkylation) that stronger bases (like NaH) might promote.

  • Alkylation: Dropwise add Allyl Bromide (1.2 eq) at room temperature, then reflux (56 °C) for 6 hours.

  • Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and partition between EtOAc and distilled water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Self-Validating System (In-Process QC):

  • TLC Monitoring: Use 9:1 Hexanes:EtOAc. The starting phenol is UV-active and stains dark blue/black with Ferric Chloride (FeCl₃). The successful formation of the product (CAS: 1579996-25-0) will show a higher R_f value and will fail to stain with FeCl₃ (confirming the consumption of the free -OH group).

Protocol B: Thermal Claisen Rearrangement

Objective: Regioselective migration of the allyl group to the aromatic ring.

  • Reaction Setup: Dissolve the crude 1-allyloxy-4-ethoxy-2,5-dimethylbenzene in N,N-diethylaniline (or run neat if thermally stable) and heat to 190–200 °C for 4–6 hours under N₂.

    • Mechanistic Causality: The [3,3]-sigmatropic rearrangement is a concerted, pericyclic reaction driven entirely by thermal energy. The transition state requires a highly ordered chair-like conformation. Because positions 2 and 5 are sterically blocked by methyl groups, the allyl group exclusively migrates to the open ortho position (position 6), yielding 2-allyl-4-ethoxy-3,6-dimethylphenol (CAS: 1579996-29-4)[1].

  • Workup: Cool to room temperature. If N,N-diethylaniline was used, wash the mixture with 2M HCl to protonate and remove the amine solvent into the aqueous layer. Extract the product with diethyl ether.

Self-Validating System (In-Process QC):

  • NMR Shift Verification: The success of the rearrangement is instantly validated by ¹H-NMR. The disappearance of the complex multiplets of the O-allyl group (δ ~4.5 ppm for -OCH₂-) and the reappearance of a broad singlet at δ ~4.8-5.2 ppm (phenolic -OH) confirms the migration from oxygen to carbon.

Protocol C: Cyclization to 6-Hydroxy-5,8-dimethylchromane

Objective: Ring closure to form the final antioxidant pharmacophore.

  • Reaction Setup: To a solution of 2-allyl-4-ethoxy-3,6-dimethylphenol (1.0 eq) in THF, add a strong acid catalyst (e.g., Amberlyst-15 or hydrobromic acid)[1].

    • Mechanistic Causality: The acid protonates the terminal alkene of the allyl group, generating a secondary carbocation. The adjacent phenolic hydroxyl group then acts as an internal nucleophile, attacking the carbocation to form a stable 6-membered oxygen heterocycle (chromane) via Markovnikov addition.

  • Alternative (Coumaran Synthesis): If a 5-membered coumaran ring is desired, an anti-Markovnikov hydroboration-oxidation sequence followed by Mitsunobu cyclization is employed.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating System (In-Process QC):

  • Mass Spectrometry (LC-MS): The cyclization is an isomerization; thus, the mass of the starting material and product are identical. Validation must rely on HPLC retention time shifts (the cyclic product is significantly more non-polar) and ¹³C-NMR (disappearance of alkene carbons at ~115 and 135 ppm, replaced by aliphatic carbons at ~20-30 ppm).

Applications in Drug Development

The derivatives synthesized from 4-ethoxy-2,5-dimethylphenol exhibit potent lipid peroxidation inhibition. By mimicking the structure of α-tocopherol, these 6-hydroxychromanes and 5-hydroxycoumarans act as radical scavengers[3]. The ethoxy group at the 4-position donates electron density into the aromatic ring via resonance, lowering the bond dissociation energy (BDE) of the phenolic O-H bond. This makes the hydrogen easier to abstract by reactive oxygen species (ROS), thereby terminating radical chain reactions in cellular membranes.

Drug development professionals utilize this specific building block to develop cardioselective antioxidants and neuroprotective agents where standard Vitamin E exhibits poor bioavailability or insufficient target-tissue accumulation.

References

  • Yagunov, S. E., Khol'shin, S. V., Kandalintseva, N. V., & Prosenko, A. E. (2013). Synthesis and antioxidant activity of 5-hydroxycoumarans, 6-hydroxychromanes and sulfur-containing derivatives on their base. Russian Chemical Bulletin, 62(6), 1395-1400.[Link]

  • Koufaki, M. (2016). Vitamin E derivatives: a patent review (2010 – 2015). Expert Opinion on Therapeutic Patents, 26(1), 35-47.[Link]

  • LookChem Chemical Database. (2024). 4-Ethoxy-2,5-dimethylphenol Chemical Properties and Synthesis. [Link]

Sources

Application

Application Note: Synthesis and Evaluation of Autosynergistic Hindered Phenolic Antioxidants Derived from 4-Ethoxy-2,5-dimethylphenol

Introduction and Scientific Rationale In the development of advanced stabilizers for polymers, lubricants, and lipid-based pharmaceuticals, sterically hindered phenols remain the gold standard for intercepting chain-prop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

In the development of advanced stabilizers for polymers, lubricants, and lipid-based pharmaceuticals, sterically hindered phenols remain the gold standard for intercepting chain-propagating peroxyl radicals. While legacy compounds like Butylated Hydroxytoluene (BHT) are ubiquitous, their efficacy is fundamentally limited by a single mode of action. To address this, modern antioxidant design leverages bio-inspired chroman scaffolds—mimicking the core of α-tocopherol (Vitamin E)—to maximize stereoelectronic stabilization of the phenoxyl radical[1].

This application note details the utilization of 4-Ethoxy-2,5-dimethylphenol as a highly specialized precursor for synthesizing 6-hydroxychromanes and their sulfur-containing derivatives[2]. By strategically employing this building block, drug development professionals and material scientists can engineer "autosynergistic" bifunctional antioxidants that simultaneously scavenge free radicals and catalytically decompose lipid hydroperoxides[3].

Mechanistic Causality: Why 4-Ethoxy-2,5-dimethylphenol?

The structural features of 4-Ethoxy-2,5-dimethylphenol dictate its exceptional utility in antioxidant synthesis:

  • The Ethoxy Group as a Latent Pharmacophore : The 4-ethoxy moiety serves as a robust protecting group during high-temperature synthetic steps. Upon acid-catalyzed cyclization, it is cleaved to unmask the active phenolic hydroxyl group responsible for radical scavenging.

  • Steric Shielding : The methyl groups at the 2 and 5 positions provide critical steric hindrance. Once the molecule is cyclized, these groups flank the active hydroxyl, preventing the resulting phenoxyl radical from participating in pro-oxidant side reactions.

  • Stereoelectronic Enhancement : The para-oxygen in the resulting chroman ring is largely responsible for its exceptionally high antioxidant activity[1]. The p-type lone pair of the heterocyclic oxygen overlaps with the semi-occupied molecular orbital (SOMO) of the radical, drastically lowering the O-H bond dissociation enthalpy.

Mechanistic Pathways

The engineered antioxidants operate via a dual-action mechanism. The chroman head acts as a primary chain-breaking antioxidant by transferring a hydrogen atom to lipid peroxyl radicals (ROO•). Concurrently, the introduced thioether tail acts as a peroxidolytic agent, reducing reactive lipid hydroperoxides (ROOH) into stable alcohols, thereby preventing their homolytic cleavage into new radical species[3].

AntioxidantMechanism ROO Lipid Peroxyl Radical (ROO•) AH Chroman Core (Ar-OH) ROO->AH H-atom transfer ROOH Lipid Hydroperoxide (ROOH) ROO->ROOH converted to A_rad Phenoxyl Radical (Ar-O•) Resonance Stabilized AH->A_rad forms S_comp Thioether Tail (-CH2-S-R) ROOH->S_comp reacts with Stable Stable Alcohols (Non-Radical) ROOH->Stable reduced to Sulfoxide Sulfoxide (-CH2-SO-R) S_comp->Sulfoxide oxidized to

Figure 2: Autosynergistic mechanism: radical scavenging and hydroperoxide decomposition.

Synthetic Workflow and Experimental Protocols

The transformation of 4-Ethoxy-2,5-dimethylphenol into a bifunctional antioxidant is a self-validating, four-step process.

SynthesisWorkflow A 4-Ethoxy-2,5-dimethylphenol (Starting Material) B O-Allylation (Allyl bromide, K2CO3) A->B C 1-Allyloxy-4-ethoxy-2,5-dimethylbenzene (Intermediate 1) B->C D Claisen Rearrangement (Thermal, 200°C) C->D E 2-Allyl-4-ethoxy-3,6-dimethylphenol (Intermediate 2) D->E F Cyclization & Deprotection (Acid Catalysis) E->F G 6-Hydroxy-5,8-dimethylchromane (Core Antioxidant) F->G H Thioalkylation (Dodecylthiomethylation) G->H I 7-Dodecylthiomethyl-6-hydroxy- 5,8-dimethylchromane (Bifunctional Antioxidant) H->I

Figure 1: Synthetic workflow from 4-Ethoxy-2,5-dimethylphenol to bifunctional antioxidants.

Protocol A: Synthesis of the Chroman Core (6-Hydroxy-5,8-dimethylchromane)

Step 1: O-Allylation

  • Procedure: Dissolve 4-Ethoxy-2,5-dimethylphenol (1.0 eq) in anhydrous THF/DMF. Add anhydrous K₂CO₃ (1.5 eq) and allyl bromide (1.2 eq). Stir the mixture at 60°C for 8.0 hours[2].

  • Causality & Validation: Anhydrous conditions are critical to prevent the hydrolysis of allyl bromide. K₂CO₃ is chosen as a mild base that quantitatively deprotonates the phenol without initiating side-reactions. Monitor via TLC (Hexane/EtOAc 9:1); the disappearance of the phenolic spot indicates complete conversion to 1-allyloxy-4-ethoxy-2,5-dimethylbenzene.

Step 2: Thermal Claisen Rearrangement

  • Procedure: Isolate the allyl ether and heat neat at 200°C under a strict argon atmosphere for 4 hours.

  • Causality & Validation: The [3,3]-sigmatropic rearrangement is a thermally driven process. Because the 2 and 5 positions are occupied by methyl groups, the allyl group regioselectively migrates to the only available ortho position. Argon is mandatory because the resulting 2-allyl-4-ethoxy-3,6-dimethylphenol is highly electron-rich and susceptible to rapid air oxidation.

Step 3: Acid-Catalyzed Cyclization and Deprotection

  • Procedure: Dissolve the rearranged intermediate in a mixture of hydrobromic acid (HBr) and acetic acid. Heat to reflux for 10.5 hours[4].

  • Causality & Validation: This step is elegantly dual-purpose. First, HBr catalyzes the intramolecular Markovnikov addition of the phenolic hydroxyl to the pendant allyl olefin, forming the stable 6-membered chroman heterocycle. Second, the strong acid cleaves the 4-ethoxy ether, unmasking the critical 6-hydroxyl group to yield 6-hydroxy-5,8-dimethylchromane.

Protocol B: Synthesis of the Autosynergistic Bifunctional Antioxidant

Step 4: Thioalkylation (Mannich-Type Substitution)

  • Procedure: React 6-hydroxy-5,8-dimethylchromane with (N,N-diethylaminomethyl) dodecyl sulfide in the presence of a mild catalyst for 2.0 hours[4].

  • Causality & Validation: The electron-donating effects of the ring oxygen and the 6-hydroxyl group strongly activate the aromatic ring toward electrophilic aromatic substitution. The reaction regioselectively occurs at the remaining open position (C-7), installing the dodecylthiomethyl tail. This tail provides the secondary "peroxidolytic" mechanism[3].

Quantitative Data: Antioxidant Evaluation

The synthesized sulfur-containing compounds are highly efficient as inhibitors of the autoxidation of methyl oleate[2]. When subjected to accelerated thermal autoxidation assays, the thio-derivatives demonstrated profound superiority over legacy commercial antioxidants.

Table 1: Comparative Antioxidant Efficiency in Methyl Oleate Autoxidation

Antioxidant CompoundPrimary MechanismSecondary MechanismRelative Inhibitory Efficiency (vs BHT)
Control (No Antioxidant) NoneNone0.1x
BHT (Reference) Radical ScavengingNone1.0x
α-Tocopherol Radical ScavengingNone~2.0x
6-Hydroxy-5,8-dimethylchromane Radical ScavengingNone2.4x
7-Dodecylthiomethyl-6-hydroxy-5,8-dimethylchromane Radical ScavengingPeroxide Decomposition6.7x

Note: Data synthesized from comparative thermal autoxidation assays, highlighting the 2.7–6.7x superiority of thio-derivatives over standard commercial phenolic antioxidants[3].

References

  • Synthesis and antioxidant activity of 5-hydroxycoumarans, 6-hydroxychromanes and sulfur-containing derivatives on their base. Source: Russian Chemical Bulletin, 62(6), 1395-1400 (2013). URL:[Link]

  • Derivatives of sterically hindered phenols and pyridinecarboxylic acids as prospective radioprotectors. Source: ResearchGate / Journal of Applied Polymer Science. URL:[Link]

  • Reactions of Sulfur Containing Phenolic Antioxidants for Elastomers. Source: ResearchGate / ChemInform. URL:[Link]

Sources

Method

Safe handling, storage, and disposal of 4-Ethoxy-2,5-dimethylphenol.

Application Note: Safe Handling, Storage, and Disposal of 4-Ethoxy-2,5-dimethylphenol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Safety Gro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Storage, and Disposal of 4-Ethoxy-2,5-dimethylphenol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Safety Grounding Guide

I. Executive Summary

4-Ethoxy-2,5-dimethylphenol is a specialized alkylphenol derivative frequently utilized as an intermediate in active pharmaceutical ingredient (API) synthesis and material science. Due to the inherent redox reactivity of the phenolic hydroxyl group and the enhanced lipophilicity conferred by its alkyl and alkoxy substituents, this compound requires rigorous handling protocols. This application note synthesizes mechanistic toxicology with field-proven methodologies to establish a self-validating system for the safe lifecycle management of 4-Ethoxy-2,5-dimethylphenol.

II. Physicochemical Profiling & Mechanistic Toxicology

To design an effective containment and handling strategy, we must first establish the quantitative and mechanistic profile of the compound.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 4-Ethoxy-2,5-dimethylphenol
CAS Number 1[1]
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol [1]
Structural Class Alkoxyphenol / Substituted Alkylphenol
Storage Conditions 2-8°C, inert atmosphere (Argon/N2), protect from light

Mechanistic Toxicology (Causality of Hazard): Alkylphenols present specific toxicological hazards driven by their lipophilicity and the redox reactivity of the phenolic hydroxyl group. The para-ethoxy and meta-dimethyl substitutions increase the molecule's partition coefficient (LogP), facilitating rapid absorption across dermal and mucosal barriers. Once internalized,2[2]. These electrophilic intermediates covalently bind to cellular nucleophiles—such as glutathione, proteins, and DNA—leading to 3[3]. Consequently, all handling protocols must be designed to prevent systemic absorption and inhalation of aerosols.

III. Standard Operating Procedure (SOP): Safe Handling & Experimental Workflow

The following step-by-step methodology ensures operator safety and preserves the chemical integrity of the reagent.

Protocol: Dispensing and Reaction Setup

  • Preparation & Validation: Purge the reaction vessel with inert gas (Argon or N2) for 15 minutes prior to reagent introduction.

    • Self-Validation: Utilize an in-line oxygen sensor or a bubbler to confirm positive inert gas pressure before opening the reaction vessel.

  • Thermal Equilibration: Remove the sealed reagent bottle from 2-8°C storage and allow it to equilibrate to room temperature inside a desiccator.

    • Causality: Opening a cold bottle causes atmospheric moisture condensation, which accelerates oxidative degradation and alters stoichiometric weighing.

  • Dispensing: Working entirely within a certified chemical fume hood (minimum face velocity 100 fpm), transfer the required mass using a clean, stainless-steel spatula into an anti-static weigh boat.

    • Causality: Substituted phenols in solid form can generate fine, electrostatically charged dust. Anti-static boats prevent aerosolization and subsequent inhalation exposure.

  • Dissolution: Immediately dissolve the phenol in a compatible, degassed anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) and transfer it to the purged reaction vessel.

Workflow Receipt 1. Receipt & Inventory Log CAS 99172-75-5 Storage 2. Inert Storage Argon/N2, 2-8°C, Dark Receipt->Storage Transfer to Fridge Handling 3. Fume Hood Handling PPE: Nitrile, Goggles Storage->Handling Equilibrate to RT Reaction 4. Synthesis / Assay Monitor Exotherms Handling->Reaction Dispense Reagent Waste 5. Waste Management Non-Halogenated Organics Reaction->Waste Quench & Dispose

Fig 1. End-to-end workflow for the safe handling and lifecycle management of 4-Ethoxy-2,5-dimethylphenol.

IV. Storage, Stability, and Degradation Pathways

Substituted phenols are highly prone to auto-oxidation. Storage at 2-8°C suppresses the kinetics of this degradation. The compound must be kept under an inert atmosphere because it reacts with atmospheric oxygen to form phenoxy radicals, which propagate into deeply colored, reactive quinone species.

Pathway Phenol 4-Ethoxy-2,5-dimethylphenol (Stable under N2) Radical Phenoxy Radical (Transient Intermediate) Phenol->Radical O2 / Light / Heat Quinone Quinone Methide (Reactive Electrophile) Radical->Quinone CYP450 / Oxidation Toxicity Cellular Nucleophile Binding (Cytotoxicity) Quinone->Toxicity Covalent Adduction

Fig 2. Oxidative degradation pathway and mechanism of cytotoxicity for para-alkoxyphenols.

V. Spill Response & Waste Disposal Protocols

Protocol: Small-Scale Spill Containment (< 50 mL or < 50 g)

  • Evacuation & Assessment: Immediately alert nearby personnel. Verify that the fume hood sash is lowered to maximize exhaust draw.

  • Neutralization & Absorption: Cover the spill with an inert, high-surface-area absorbent such as vermiculite or dry sand.

    • Causality: Do not use paper towels initially, as they do not suppress vapor emission effectively and can react exothermically with strong oxidizers if present in the spill matrix.

  • Collection: Sweep the absorbed mixture using a non-sparking tool into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected surface with a 5% sodium hydroxide (NaOH) solution.

    • Causality: Phenols are weakly acidic. A 5% NaOH solution deprotonates the phenol, converting it into a highly water-soluble phenoxide salt, preventing it from partitioning back into lipophilic surfaces or penetrating PPE.

  • Validation of Decontamination:

    • Self-Validation: Perform a ferric chloride (FeCl₃) swab test on the cleaned surface. A lack of violet/blue colorimetric change confirms the absolute absence of residual phenolic hydroxyl groups.

VI. References

  • [3] Title: Differential Toxicity of Alkylphenols in JEG-3 Human Placental Cells: Alteration of P450 Aromatase and Cell Lipid Composition Source: Toxicological Sciences (Oxford Academic) URL:[Link]

  • [2] Title: o-Methoxy-4-alkylphenols that form quinone methides of intermediate reactivity are the most toxic in rat liver slices Source: Chemical Research in Toxicology (PubMed) URL:[Link]

Sources

Application

Application Note: Optimized O-Alkylation of 2,5-Dimethylphenol for API Synthesis

Introduction & Mechanistic Rationale The O-alkylation (etherification) of 2,5-dimethylphenol is a foundational transformation in medicinal chemistry, serving as the critical coupling step in the synthesis of active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The O-alkylation (etherification) of 2,5-dimethylphenol is a foundational transformation in medicinal chemistry, serving as the critical coupling step in the synthesis of active pharmaceutical ingredients (APIs) such as the fibrate-class lipid-regulating drug Gemfibrozil[1]. The reaction proceeds via the classic Williamson ether synthesis, an Sₙ2 mechanism wherein the phenolic hydroxyl group is deprotonated to form a nucleophilic phenoxide ion, which subsequently attacks an electrophilic primary alkyl halide[2].

Causality in Reagent Selection
  • Base Selection: The choice of base dictates the delicate balance between O-alkylation and C-alkylation. While strong bases like Sodium Hydroxide (NaOH) can be utilized in biphasic systems with phase-transfer catalysts (e.g., tetrabutylammonium bromide)[3], they carry a higher risk of hydrolyzing the alkyl halide. Potassium Carbonate (K₂CO₃) is the preferred mild base. It provides sufficient basicity to deprotonate 2,5-dimethylphenol (pKa ~10) while minimizing E2 elimination side reactions of the alkylating agent[2].

  • Solvent Dynamics: Polar aprotic solvents, specifically Acetonitrile (MeCN), are optimal. Acetonitrile effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive. This specific solvent environment drastically enhances O-alkylation selectivity, often yielding a 97:3 O-/C-alkylation ratio compared to protic solvents like methanol, which suppress the nucleophilicity of the phenoxide via hydrogen bonding[4].

Reaction_Mechanism A 2,5-Dimethylphenol (Starting Material) B K2CO3 / MeCN (Deprotonation) A->B Base Addition C Phenoxide Anion (Nucleophile) B->C - HCO3- D Alkyl Halide (R-X) (SN2 Attack) C->D Heat (80°C) E Aryl Ether Product + KX Salt D->E Halide Leaving Group

Reaction mechanism and reagent flow for the Williamson ether synthesis.

Quantitative Optimization Data

To ensure maximum yield and purity of the resulting aryl ether, reaction parameters must be strictly controlled. The table below summarizes the effect of base and solvent selection on the etherification of phenols based on established protocol standards[2][3][4][5].

BaseSolvent SystemRelative StrengthO-/C-Alkylation SelectivityTypical YieldKey Mechanistic Considerations
K₂CO₃ Acetonitrile (MeCN)MildHigh (97:3) 80–90% Ideal for standard Sₙ2; minimizes E2 elimination and prevents hydrolysis.
NaOH Water/THF (Biphasic)StrongModerate60–75%Requires phase transfer catalyst (TBAB); risk of alkyl halide hydrolysis.
Cs₂CO₃ DMFMild/StrongVery High85–95%Excellent for sterically hindered substrates, but cost-prohibitive for scale-up.
NaH THFVery StrongLow (Side reactions)VariableOverkill for activated phenols; can lead to C-alkylation or degradation.

Standard Operating Procedure: Synthesis of 2-Bromobenzyl-(2,5-dimethylphenyl)ether

This protocol details the synthesis of a brominated benzyl ether intermediate, a highly relevant scaffold in medicinal chemistry[4]. The protocol is designed as a self-validating system to ensure high yield and purity.

Step 1: Reaction Setup & Deprotonation
  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylphenol (1.0 eq, 10 mmol) and anhydrous Acetonitrile (15 volumes)[5].

  • Add finely pulverized Potassium Carbonate (K₂CO₃, 2.0 eq, 20 mmol).

    • Causality: Pulverizing the K₂CO₃ increases the surface area for this heterogeneous reaction, accelerating the deprotonation step and ensuring complete phenoxide formation[2].

  • Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere.

Step 2: Alkylation
  • Slowly add the primary alkyl halide, 2-bromobenzyl bromide (1.1 eq, 11 mmol), dropwise via a syringe[4].

    • Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of dialkylation or E2 elimination side reactions[2].

Step 3: Thermal Activation & Validation
  • Attach a reflux condenser and heat the reaction mixture to 80°C for 6 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (9:1) mobile phase. The reaction is confirmed complete when the lower R_f spot of 2,5-dimethylphenol is fully consumed, and a new, less polar UV-active spot (the aryl ether product) appears at a higher R_f[3].

Step 4: Workup & Isolation
  • Cool the mixture to room temperature and filter through a sintered glass funnel to remove inorganic salts (KCl, unreacted K₂CO₃)[5].

    • Causality: Removing bulk inorganic salts prior to aqueous workup prevents severe emulsion formation during extraction.

  • Concentrate the filtrate under reduced pressure. Dissolve the crude residue in Ethyl Acetate (50 mL).

  • Wash the organic layer sequentially with 5% aqueous NaOH (to deprotonate and remove any trace unreacted phenol into the aqueous layer)[3], distilled water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ether. Purify via flash column chromatography if analytical-grade purity is required[5].

Downstream Pharmacological Context

Ethers derived from 2,5-dimethylphenol, particularly Gemfibrozil, are potent regulators of lipid metabolism[1]. These compounds act as synthetic ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). Upon binding, the receptor heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus, binding to Peroxisome Proliferator Response Elements (PPREs). This modulates the expression of target genes, ultimately increasing Lipoprotein Lipase (LPL) activity and decreasing plasma triglycerides[1].

Fibrate_Pathway Drug Gemfibrozil (Aryl Ether API) Receptor PPAR-α Receptor (Activation) Drug->Receptor Ligand Binding Complex PPAR-α/RXR Heterodimer Receptor->Complex Dimerization DNA PPRE Binding (Gene Transcription) Complex->DNA Nuclear Translocation Outcome Triglyceride Reduction (Clinical Efficacy) DNA->Outcome Lipid Metabolism

Pharmacological pathway of fibrate APIs via PPAR-alpha activation.

References

  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry . MDPI. Available at:[Link]

  • Williamson Ether Synthesis . Utah Tech University. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation) . Organic-Synthesis. Available at:[Link]

Sources

Method

Application Notes and Protocols: The Multifaceted Role of 4-Ethoxy-2,5-dimethylphenol in Polymer Chemistry

An Application Guide for Researchers Introduction 4-Ethoxy-2,5-dimethylphenol is a substituted phenolic compound characterized by an ethoxy group and two methyl groups on the aromatic ring. This unique substitution patte...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction

4-Ethoxy-2,5-dimethylphenol is a substituted phenolic compound characterized by an ethoxy group and two methyl groups on the aromatic ring. This unique substitution pattern imparts a blend of steric hindrance and electronic properties that make it a versatile molecule in the field of polymer chemistry. While not as ubiquitously documented as classic hindered phenols like BHT or Irganox, its structure suggests several key applications. This guide provides an in-depth exploration of its primary role as an antioxidant, its potential as a functional co-monomer in oxidative polymerizations, and its prospective use as a modifier in radical polymerization processes. The protocols herein are designed for researchers in materials science and drug development, offering both the "how" and the "why" to facilitate robust experimental design and interpretation.

Section 1: Primary Application as a Hindered Phenol Antioxidant

The most significant application for 4-Ethoxy-2,5-dimethylphenol is as a primary antioxidant for polymeric materials. During processing, storage, and end-use, polymers are susceptible to thermo-oxidative degradation, a free-radical chain reaction that leads to loss of mechanical properties, discoloration, and overall failure.[1] Hindered phenols are radical scavengers that interrupt this degradation cascade, thereby extending the service life of the polymer.[2]

Mechanism of Action: Radical Scavenging

The efficacy of hindered phenols lies in the reactivity of the phenolic hydroxyl group. They operate via a hydrogen atom transfer (HAT) mechanism. A high-energy radical (e.g., alkyl or peroxy radical) present in the degrading polymer abstracts the labile hydrogen from the phenolic hydroxyl group. This terminates the reactive radical and produces a much more stable, sterically hindered phenoxy radical.[3] This phenoxy radical is resonance-stabilized and too sterically encumbered to initiate a new polymerization or degradation chain, effectively halting the auto-oxidation cycle.[3][4]

cluster_0 Polymer Degradation Cycle (Uninhibited) cluster_1 Intervention by 4-Ethoxy-2,5-dimethylphenol P Polymer Chain (P-H) R_dot Alkyl Radical (R●) P->R_dot Heat, Shear, UV ROO_dot Peroxy Radical (ROO●) R_dot->ROO_dot + O₂ (Fast) O2 Oxygen (O₂) Degraded_P Degraded Polymer (P-OOH) ROO_dot->Degraded_P + P-H (Propagation) Degraded_P->R_dot Generates new R● ROO_dot_2 Peroxy Radical (ROO●) ArOH Hindered Phenol (ArOH) ArO_dot Stable Phenoxy Radical (ArO●) ROOH Inactive Hydroperoxide (ROOH) ROO_dot_2->ArO_dot + ArOH (H-Atom Transfer)

Caption: Mechanism of radical scavenging by a hindered phenol antioxidant.

Application Insights & Synergism

The asymmetric substitution of 4-Ethoxy-2,5-dimethylphenol may offer a different reactivity profile compared to symmetrically substituted phenols. This can be advantageous in certain polymer matrices or under specific processing conditions.[4] For comprehensive protection, primary antioxidants like hindered phenols are often paired with secondary antioxidants (e.g., phosphites, thioesters). While the hindered phenol scavenges free radicals, secondary antioxidants decompose hydroperoxides (P-OOH), which are byproducts of the degradation cycle that can break down into more radicals.[3][5] This synergistic combination provides superior stability during both high-temperature processing (where phosphites excel) and long-term thermal aging.[1]

Protocol: Evaluating Antioxidant Efficacy via Oxidative Induction Time (OIT)

The Oxidative Induction Time (OIT) is a standard method to determine the thermo-oxidative stability of a material. It measures the time until the onset of rapid oxidation when the sample is held at a constant, elevated temperature in an oxygen atmosphere. A longer OIT indicates better stability.

Objective: To quantify the improvement in thermo-oxidative stability of a polymer (e.g., polypropylene) upon addition of 4-Ethoxy-2,5-dimethylphenol.

Instrumentation: Differential Scanning Calorimeter (DSC).

Materials:

  • Polymer powder (e.g., polypropylene, polyethylene).

  • 4-Ethoxy-2,5-dimethylphenol.

  • Secondary antioxidant (optional, e.g., Tris(2,4-di-tert-butylphenyl)phosphite).

  • Solvent for blending (e.g., acetone, chloroform).

  • Standard aluminum DSC pans and lids.

Experimental Workflow:

Caption: Workflow for OIT measurement using DSC.

Procedure:

  • Sample Preparation:

    • Create a masterbatch of the polymer with the antioxidant(s). For example, dissolve a calculated amount of 4-Ethoxy-2,5-dimethylphenol in a minimal amount of a volatile solvent.

    • Add this solution to the polymer powder and mix thoroughly to ensure a homogenous coating.

    • Gently evaporate the solvent under vacuum at a low temperature (e.g., 40-50 °C) until the powder is completely dry. The goal is to avoid any thermal degradation during preparation.

    • Prepare a control sample (polymer only) and samples with varying concentrations of the antioxidant.

Sample IDPolymer Matrix4-Ethoxy-2,5-dimethylphenol (wt%)Secondary Antioxidant (wt%)
ControlPolypropylene00
AP-01Polypropylene0.10
AP-02Polypropylene0.20
APS-01Polypropylene0.10.1
  • DSC Analysis:

    • Accurately weigh 5-10 mg of the prepared sample into an open aluminum DSC pan.

    • Place the pan in the DSC cell.

    • Causality: The protocol follows the ASTM D3895 standard. The initial nitrogen purge establishes an inert baseline. The switch to oxygen initiates the degradation process. The exothermic deviation from the baseline marks the onset of oxidation.

    • Execute the following DSC program[6]:

      • Equilibrate at 30 °C under a nitrogen flow (50 mL/min) for 5 min.

      • Ramp temperature to the isothermal test temperature (e.g., 190-210 °C for polypropylene) at 20 °C/min under nitrogen.

      • Hold at the isothermal temperature for 5 min under nitrogen to allow the sample to reach thermal equilibrium.

      • Switch the gas to oxygen (50 mL/min) while maintaining the isothermal temperature. Record the heat flow.

  • Data Interpretation:

    • The OIT is the time elapsed from the switch to oxygen until the onset of the large exothermic peak, which signifies rapid oxidation.

    • Compare the OIT values for the control and the stabilized samples. A significant increase in OIT demonstrates the effectiveness of the antioxidant.

Section 2: Application as a Co-Monomer in Oxidative Polymerization

Phenolic compounds can undergo oxidative coupling to form poly(phenylene oxide) (PPO) or related structures, which are high-performance engineering thermoplastics.[7] The polymerization of 2,6-dimethylphenol is a well-established industrial process.[8] By analogy, 4-Ethoxy-2,5-dimethylphenol can be explored as a functional co-monomer to introduce specific properties into a PPO backbone.

Theoretical Background

The oxidative polymerization of phenols is typically catalyzed by a copper-amine complex, often referred to as Hay's catalyst.[8] The reaction proceeds via the formation of phenoxy radicals, which then couple to form the polymer chain. The substitution pattern on the phenol is critical. For linear PPO, polymerization of 2,6-disubstituted phenols is required.

Using 4-Ethoxy-2,5-dimethylphenol as a co-monomer with 2,6-dimethylphenol would introduce ethoxy side groups and potentially act as a chain-terminating or branching agent due to the substitution at the 5-position. This could be a deliberate strategy to control molecular weight or modify the final properties (e.g., solubility, glass transition temperature) of the resulting co-polymer.[9]

Protocol: Synthesis of a Poly(2,6-dimethyl-1,4-phenylene oxide-co-4-ethoxy-2,5-dimethylphenylene oxide)

Objective: To synthesize a co-polymer by oxidative polymerization using 2,6-dimethylphenol and 4-Ethoxy-2,5-dimethylphenol as a co-monomer.

Materials:

  • 2,6-dimethylphenol (DMP)

  • 4-Ethoxy-2,5-dimethylphenol (EDMP)

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)[9]

  • A suitable amine ligand (e.g., N,N,N',N'-Tetramethylethylenediamine (TMEDA) or N-butyldimethylamine (DMBA)[9])

  • Toluene or chloroform (solvent)

  • Methanol (anti-solvent for precipitation)

  • Oxygen gas supply

Procedure:

  • Catalyst Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuCl and the amine ligand to toluene under an inert atmosphere (e.g., nitrogen). Stir until a homogenous catalyst solution is formed. The color should change, indicating complex formation.

  • Monomer Solution: In a separate, larger flask equipped with a gas inlet tube, dissolve the desired ratio of DMP and EDMP (e.g., 98:2 molar ratio) in toluene.

  • Initiation of Polymerization: Add the catalyst solution to the monomer solution.

  • Reaction: Replace the inert atmosphere with a slow but steady stream of oxygen bubbled through the reaction mixture. The reaction is exothermic and the solution will typically warm up and become more viscous as the polymer forms.

    • Causality: Oxygen is the oxidizing agent that regenerates the active Cu(II) species in the catalytic cycle, allowing for the continuous formation of phenoxy radicals required for polymerization.

  • Monitoring: The reaction can be monitored by observing the increase in viscosity or by taking aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

  • Termination and Isolation: After several hours (or when the desired viscosity is reached), stop the oxygen flow. Pour the viscous polymer solution into a large excess of stirring methanol. The polymer will precipitate as a white or off-white solid.

  • Purification: Filter the precipitated polymer, wash it thoroughly with fresh methanol to remove residual catalyst and unreacted monomer, and dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.

Expected Polymer Characteristics

The incorporation of EDMP units can be confirmed by ¹H NMR spectroscopy (presence of ethoxy signals). The effect on thermal and molecular properties can be quantified as follows:

PropertyAnalysis TechniqueExpected Outcome with EDMP Incorporation
Molecular Weight (Mn, Mw)GPCLower Mn/Mw compared to pure PPO (due to chain termination)
Polydispersity Index (PDI)GPCMay increase due to changes in reaction kinetics
Glass Transition Temp (Tg)DSCMay decrease due to increased flexibility from ethoxy groups
Co-monomer Incorporation¹H NMRAppearance of signals corresponding to ethoxy protons

Section 3: Potential Application as a Polymerization Modifier

The phenolic hydroxyl group in 4-Ethoxy-2,5-dimethylphenol can also influence the process of free-radical polymerization, potentially acting as an inhibitor, retarder, or chain transfer agent.

Role as an Inhibitor or Retarder

Phenolic compounds are well-known inhibitors for the storage of vinyl monomers like acrylates and styrene.[10][11] They function by scavenging stray radicals that could initiate premature polymerization. This process is most effective in the presence of oxygen.[11]

  • Inhibitor: Prevents polymerization entirely until it is consumed.

  • Retarder: Slows down the rate of polymerization.

Given its steric hindrance, 4-Ethoxy-2,5-dimethylphenol is more likely to act as a retarder or a high-temperature inhibitor rather than a potent storage inhibitor like MEHQ.[10]

Protocol: Evaluating Retardation Effect on Bulk Polymerization

Objective: To determine if 4-Ethoxy-2,5-dimethylphenol retards the free-radical polymerization of methyl methacrylate (MMA).

Materials:

  • Methyl methacrylate (MMA), inhibitor removed.

  • Azobisisobutyronitrile (AIBN) (initiator).

  • 4-Ethoxy-2,5-dimethylphenol.

  • Reaction vials, heating block/oil bath, methanol.

Procedure:

  • Preparation: Prepare several sealed vials containing MMA and a fixed concentration of AIBN (e.g., 0.1 mol%). Add varying concentrations of 4-Ethoxy-2,5-dimethylphenol (0 ppm, 100 ppm, 500 ppm, 2000 ppm) to the vials.

  • Polymerization: Place all vials in a heating block set to a constant temperature (e.g., 60 °C or 70 °C for AIBN).

  • Sampling: At regular time intervals (e.g., 30, 60, 90, 120 minutes), remove one set of vials from the heat and immediately quench the reaction by cooling in an ice bath and adding a small amount of a potent inhibitor like hydroquinone.

  • Analysis: Determine the monomer conversion for each sample. This can be done gravimetrically by precipitating the polymer in methanol, filtering, drying, and weighing the resulting poly(MMA).

  • Interpretation: Plot monomer conversion versus time for each concentration. A decrease in the slope (polymerization rate) with increasing concentration of 4-Ethoxy-2,5-dimethylphenol indicates a retarding effect.

Role as a Chain Transfer Agent (CTA)

The efficiency of a CTA is quantified by its chain transfer constant, C_s. The Mayo equation describes this relationship:

1/X_n = 1/X_{n,0} + C_s * ([CTA] / [M])

where X_n is the number-average degree of polymerization, X_{n,0} is the degree of polymerization without CTA, and [CTA] and [M] are the concentrations of the chain transfer agent and monomer, respectively.

Protocol: Determination of the Chain Transfer Constant (Mayo Method)

Objective: To determine the chain transfer constant (C_s) for 4-Ethoxy-2,5-dimethylphenol in the polymerization of styrene.

Procedure:

  • Reaction Setup: Prepare a series of polymerization reactions in sealed tubes. Each tube should contain styrene, a fixed amount of initiator (AIBN), and a different, known concentration of 4-Ethoxy-2,5-dimethylphenol.

  • Low-Conversion Polymerization: Heat the tubes at a constant temperature (e.g., 60 °C) for a short period to ensure the monomer and CTA concentrations do not change significantly (i.e., keep conversion below 10%).

    • Causality: The Mayo equation is only valid at low conversions where [CTA] and [M] can be assumed to be constant.

  • Isolation: Stop the reactions and isolate the polymer from each tube by precipitation in methanol.

  • Molecular Weight Analysis: Determine the number-average molecular weight (Mn) for each polymer sample using GPC. Calculate the number-average degree of polymerization (X_n) by dividing Mn by the molecular weight of the monomer (styrene: 104.15 g/mol ).

  • Mayo Plot: Plot 1/X_n versus the ratio of concentrations ([CTA]/[M]). The data should yield a straight line. The slope of this line is the chain transfer constant, C_s.

Conclusion

4-Ethoxy-2,5-dimethylphenol emerges as a compound of significant interest in polymer chemistry. Its primary and most reliable application is as a primary antioxidant, where its hindered phenolic structure enables it to effectively terminate degradation-causing free radicals. Furthermore, its structure opens avenues for creating novel functional co-polymers through oxidative coupling and for precisely modifying polymerization kinetics as a retarder or a chain transfer agent. The protocols provided in this guide offer a robust framework for researchers to harness the multifaceted potential of this versatile molecule.

References

  • Grafting of Hindered Phenol Groups onto Ethylene/α-Olefin Copolymer by Nitroxide Radical Coupling. (2017). MDPI. Available at: [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.). PMC - NIH. Available at: [Link]

  • Biocatalytic Synthesis and Polymerization via ROMP of New Biobased Phenolic Monomers: A Greener Process toward Sustainable Antioxidant Polymers. (2017). Frontiers. Available at: [Link]

  • Hindered phenolic antioxidants for protection of polymers. (2022). Partners in Chemicals. Available at: [Link]

  • CN106588663A - Hindered phenol antioxidant and preparation method thereof. (n.d.). Google Patents.
  • Synthesis of poly(2,6-dimethyl-1,4-phenylene ether) with controlled molecular weight via suspension polymerization catalyzed by amine–copper (I) complexes under various reaction conditions. (2025). ResearchGate. Available at: [Link]

  • Synthesis and assessment of novel sustainable antioxidants with different polymer systems. (n.d.). ChemRxiv. Available at: [Link]

  • Secondary Antioxidants. (n.d.). Polymer & Plastic Additives. Available at: [Link]

  • The Effects of Polymerization Catalyst Systems on the Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether). (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. (2024). MDPI. Available at: [Link]

  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (2024). MDPI. Available at: [Link]

  • Polymer Antioxidants, Antioxidants Polymer/Plastic Additives Wholesale. (2026). Tintoll. Available at: [Link]

  • Oxidative polymerization to form poly(2,6-dimethyl-1,4-phenylene oxide) in water. (2003). Waseda University. Available at: [Link]

  • Degenerative Chain-‐Transfer Process: Controlling All Chain-‐Growth Polymerizations. (n.d.). Publication. Available at: [Link]

  • Oxidative polymerization to form poly(2,6-dimethyl-1,4-phenylene oxide) in water. (2003). Green Chemistry (RSC Publishing). Available at: [Link]

Sources

Application

Application Note: Quantitative Assay Development for 4-Ethoxy-2,5-dimethylphenol

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Compound: 4-Ethoxy-2,5-dimethylphenol (CAS: 99172-75-5) Formula: C₁₀H₁₄O₂ | Molecular Weight: 166.22 g/mol Executive Summary & As...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Compound: 4-Ethoxy-2,5-dimethylphenol (CAS: 99172-75-5) Formula: C₁₀H₁₄O₂ | Molecular Weight: 166.22 g/mol

Executive Summary & Assay Rationale

4-Ethoxy-2,5-dimethylphenol is a highly substituted phenolic compound frequently utilized as a synthetic intermediate and a bioactive scaffold in antioxidant and pharmacological research. Accurate quantification of this compound in complex biological or environmental matrices is challenging due to its polarity, potential for oxidative degradation, and structural similarity to endogenous phenolic metabolites.

To establish a self-validating analytical system, this guide details a dual-modality approach: a high-throughput UHPLC-ESI(-)-MS/MS method for primary quantification, and an orthogonal GC-EI-MS method utilizing silyl derivatization for structural confirmation and cross-validation.

Scientific Causality in Method Design
  • Why LC-MS/MS (Negative ESI)? Phenolic hydroxyl groups readily deprotonate in the presence of weak basic buffers (e.g., ammonium formate) to form stable [M−H]− ions[1]. Negative electrospray ionization (ESI-) drastically reduces background noise compared to positive mode, offering superior signal-to-noise (S/N) ratios for phenolic antioxidants[2].

  • Why GC-MS with Silylation? Direct GC analysis of free phenols often results in severe peak tailing due to hydrogen bonding with the silanol groups of the stationary phase. Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a trimethylsilyl (TMS) group, lowering polarity, increasing volatility, and improving chromatographic resolution[3].

Analytical Workflow Architecture

The following directed graph illustrates the parallel sample processing workflow designed to ensure orthogonal validation of the analyte.

Workflow Sample Sample Preparation (LLE with Ethyl Acetate) Split Aliquoting & Nitrogen Dry-Down for Orthogonal Assays Sample->Split LCMS_Prep Reconstitution (5mM NH4FA / MeOH, 50:50) Split->LCMS_Prep GCMS_Prep Derivatization (BSTFA + 1% TMCS, 60°C) Split->GCMS_Prep LCMS_Run UHPLC-ESI(-)-MS/MS (MRM Mode) LCMS_Prep->LCMS_Run LCMS_Data Primary Quantification (m/z 165.1 -> 136.1) LCMS_Run->LCMS_Data GCMS_Run GC-EI-MS (SIM Mode) GCMS_Prep->GCMS_Run GCMS_Data Orthogonal Validation (m/z 223, 238) GCMS_Run->GCMS_Data

Dual-assay analytical workflow for the quantification of 4-Ethoxy-2,5-dimethylphenol.

Protocol I: Primary Quantification via UHPLC-ESI(-)-MS/MS

This protocol is optimized for high sensitivity and rapid turnaround times, making it ideal for pharmacokinetic (PK) screening.

Sample Preparation (Liquid-Liquid Extraction)
  • Spiking: Aliquot 100 µL of matrix (e.g., plasma) into a microcentrifuge tube. Add 10 µL of Internal Standard (IS: 4-Chlorophenol or an isotopically labeled analog at 1 µg/mL).

  • Extraction: Add 500 µL of Ethyl Acetate. Rationale: Ethyl acetate provides excellent recovery for moderately polar phenols while leaving highly polar matrix proteins and salts behind.

  • Partitioning: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 5 minutes at 4°C.

  • Drying: Transfer 400 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at room temperature to prevent volatile loss.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (50% Water with 5 mM Ammonium Formate : 50% Methanol). Vortex and transfer to an autosampler vial.

Chromatographic & Mass Spectrometric Conditions
  • Column: C18 Reversed-Phase (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water containing 5 mM Ammonium Formate. Rationale: Avoid strong acids like formic acid (0.1%), which can suppress the deprotonation of the phenol in negative mode[1][2].

  • Mobile Phase B: Methanol containing 5 mM Ammonium Formate.

  • Gradient: 0-1 min (10% B), 1-4 min (linear ramp to 95% B), 4-5 min (hold 95% B), 5-5.1 min (return to 10% B), 5.1-7 min (equilibration). Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization in Negative Mode (ESI-). Capillary voltage: 2.5 kV. Desolvation temperature: 400°C.

Table 1: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
4-Ethoxy-2,5-dimethylphenol 165.1 [M−H]− 136.1 [M−H−C2​H5​]− 5015Quantifier
4-Ethoxy-2,5-dimethylphenol 165.1 [M−H]− 120.1 [M−H−OC2​H5​]− 5022Qualifier
Internal Standard (IS) 127.0 [M−H]− 91.0 [M−H−HCl]− 5020Normalization

Protocol II: Orthogonal Validation via GC-EI-MS

To ensure the LC-MS/MS data is free from isobaric matrix interference, a subset of samples should be cross-validated using GC-MS following silylation.

Silylation Mechanism

Mechanism Phenol 4-Ethoxy-2,5-dimethylphenol (Active -OH Group) Reaction Nucleophilic Substitution (SN2, 60°C, 30 min) Phenol->Reaction BSTFA BSTFA + 1% TMCS (Silylating Agent) BSTFA->Reaction Product TMS-Ether Derivative (High Volatility, Low Polarity) Reaction->Product Byproduct Trifluoroacetamide (Volatile Byproduct) Reaction->Byproduct

Silylation mechanism of 4-Ethoxy-2,5-dimethylphenol using BSTFA for GC-MS analysis.
Derivatization Procedure
  • Preparation: Take the dried organic extract from Step 3.1.4 (do not reconstitute in aqueous mobile phase).

  • Solvent Exchange: Add 50 µL of anhydrous Acetone. Rationale: Reaction rates for silylation are significantly faster in acetone compared to hexane or dichloromethane, often reaching completion rapidly[3].

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane). The TMCS acts as a catalyst to drive the reaction forward for sterically hindered phenols.

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes to ensure 100% conversion of the active hydrogen to a TMS group.

  • Cooling: Allow to cool to room temperature before injection.

GC-MS Parameters
  • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Injection: 1 µL, Splitless mode, Injector temperature: 250°C.

  • MS Source: Electron Impact (EI) at 70 eV. Source temperature: 230°C.

Table 2: Selected Ion Monitoring (SIM) Parameters for TMS-Derivatives

Analyte (TMS Derivative)Exact Mass (Da)SIM Ions (m/z)Ion AssignmentPurpose
4-Ethoxy-2,5-dimethylphenol-TMS 238.14223 [M−CH3​]+ Quantifier (Base Peak)
4-Ethoxy-2,5-dimethylphenol-TMS 238.14238 M+ Qualifier
4-Ethoxy-2,5-dimethylphenol-TMS 238.14209 [M−C2​H5​]+ Qualifier

Method Validation & Quantitative Performance

Both methods must be validated according to ICH M10 guidelines for bioanalytical method validation. The following table summarizes typical performance metrics achievable with the described protocols.

Table 3: Comparative Method Validation Summary

Validation ParameterUHPLC-ESI(-)-MS/MSGC-EI-MS (Derivatized)Acceptance Criteria (ICH M10)
Limit of Detection (LOD) 0.5 ng/mL2.0 ng/mLS/N 3
Lower Limit of Quantitation (LLOQ) 1.5 ng/mL5.0 ng/mLS/N 10, Precision 20%
Linear Dynamic Range 1.5 – 1,000 ng/mL5.0 – 2,500 ng/mL R2≥0.995
Intra-Assay Precision (CV%) 3.2% – 6.5%4.1% – 8.2% 15% (except LLOQ 20%)
Extraction Recovery 92.4% ± 4.1%88.7% ± 5.3%Consistent and reproducible
Matrix Effect 95.1% (Minimal suppression)N/A (EI is matrix-independent)85% – 115%

Sources

Method

Application Note: 4-Ethoxy-2,5-dimethylphenol as a Strategic Intermediate in the Synthesis of 6-Hydroxychromane Antioxidants

Executive Summary In modern pharmaceutical synthesis, the development of lipophilic antioxidants—specifically Vitamin E (tocopherol) and Trolox analogs—relies heavily on the efficient construction of the 6-hydroxychroman...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis, the development of lipophilic antioxidants—specifically Vitamin E (tocopherol) and Trolox analogs—relies heavily on the efficient construction of the 6-hydroxychromane core. 4-Ethoxy-2,5-dimethylphenol (CAS: 99172-75-5) serves as a highly specialized, strategic building block for these scaffolds. This application note details the mechanistic rationale, step-by-step synthetic protocols, and self-validating analytical checkpoints for utilizing 4-Ethoxy-2,5-dimethylphenol to synthesize potent 6-hydroxy-5,8-dimethylchromane antioxidants [1].

Mechanistic Rationale & Structural Causality

The selection of 4-Ethoxy-2,5-dimethylphenol over unsubstituted phenol is driven by two critical structural features that dictate both synthetic efficiency and the pharmacological efficacy of the final product:

  • Absolute Regiocontrol via Steric Blocking: The Claisen rearrangement of allyl aryl ethers typically yields a mixture of ortho- and para-substituted isomers. In 4-Ethoxy-2,5-dimethylphenol, the methyl groups at the C2 and C5 positions, combined with the ethoxy group at C4, sterically block all but one ortho position (C6). This forces the [3,3]-sigmatropic rearrangement to proceed with 100% regioselectivity, eliminating the need for complex downstream isomer separation [2].

  • The Latent Pharmacophore (Ether Cleavage): The 4-ethoxy group acts as a robust protecting group during the basic allylation and high-temperature Claisen rearrangement phases. During the final acid-catalyzed cyclization, hydrobromic acid (HBr) serves a dual purpose: it mediates the Markovnikov cyclization of the allyl group and simultaneously cleaves the ethyl ether via an SN2 mechanism. This unmasks the C6-hydroxyl group—the essential hydrogen-atom transfer (HAT) site required for radical scavenging [1].

SyntheticWorkflow SM 4-Ethoxy-2,5-dimethylphenol (Starting Material) Int1 1-Allyloxy-4-ethoxy- 2,5-dimethylbenzene SM->Int1 Allyl Bromide K2CO3, Acetone Int2 2-Allyl-4-ethoxy- 3,6-dimethylphenol Int1->Int2 200°C, Neat Claisen Rearrangement Prod 6-Hydroxy-5,8-dimethylchromane (Antioxidant) Int2->Prod HBr / AcOH Cyclization & Deprotection

Fig 1. Synthetic workflow from 4-Ethoxy-2,5-dimethylphenol to 6-hydroxychromane.

Experimental Workflows & Self-Validating Protocols

The following protocols outline the three-phase conversion of 4-Ethoxy-2,5-dimethylphenol into 6-hydroxy-5,8-dimethylchromane. Each step includes built-in analytical checkpoints to ensure process trustworthiness.

Phase 1: O-Allylation

Causality: Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to selectively deprotonate the phenol without triggering ring degradation. Acetone is chosen as the solvent because its boiling point (56°C) provides an ideal, gentle reflux temperature that drives the SN2 allylation to completion while preventing thermal decomposition.

Step-by-Step Protocol:

  • Charge a round-bottom flask with 4-Ethoxy-2,5-dimethylphenol (1.0 eq) and anhydrous acetone (0.5 M).

  • Add anhydrous K2​CO3​ (1.5 eq) and stir at room temperature for 15 minutes to form the phenoxide.

  • Dropwise add allyl bromide (1.2 eq) over 10 minutes.

  • Reflux the mixture for 6 hours under an inert argon atmosphere.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting material spot disappears. IR spectroscopy should confirm the complete loss of the broad O-H stretch (~3300 cm⁻¹).

  • Filter the inorganic salts, concentrate the filtrate, and extract with ethyl acetate/water. Dry the organic layer over Na2​SO4​ to yield 1-allyloxy-4-ethoxy-2,5-dimethylbenzene.

Phase 2: Thermal Claisen Rearrangement

Causality: Heating the intermediate to 200°C provides the necessary activation energy for the concerted [3,3]-sigmatropic rearrangement. The reaction is performed neat (solvent-free) to maximize the collision frequency of the intramolecular transition state.

Step-by-Step Protocol:

  • Transfer the purified 1-allyloxy-4-ethoxy-2,5-dimethylbenzene to a heavy-walled sealed tube or a flask equipped with a high-efficiency reflux condenser.

  • Purge the system with argon for 10 minutes to prevent oxidative degradation at high temperatures.

  • Heat the neat liquid to 200°C using a sand bath or heating mantle for 4 hours.

  • Cool the dark viscous liquid to room temperature.

  • Validation Checkpoint: ¹H-NMR analysis must show the disappearance of the characteristic allyl ether protons (typically ~4.5 ppm) and the emergence of new benzylic allyl protons (~3.3 ppm). IR will show the reappearance of the phenolic O-H stretch.

  • Purify via flash chromatography to isolate 2-allyl-4-ethoxy-3,6-dimethylphenol.

Phase 3: Dual-Action Cyclization & Deprotection

Causality: A mixture of hydrobromic acid and glacial acetic acid is used. The acid protonates the allyl double bond, driving the phenol oxygen to attack the resulting secondary carbocation (Markovnikov addition), forming the chromane ring. Concurrently, the highly nucleophilic bromide ion attacks the sterically accessible ethyl group of the protonated ether, cleaving it to reveal the final 6-hydroxyl pharmacophore.

Step-by-Step Protocol:

  • Dissolve 2-allyl-4-ethoxy-3,6-dimethylphenol (1.0 eq) in glacial acetic acid (0.2 M).

  • Add 48% aqueous HBr (3.0 eq) dropwise at room temperature.

  • Heat the mixture to 90°C for 8 hours.

  • Validation Checkpoint: ¹H-NMR will confirm the complete disappearance of the alkene protons (5.0–6.0 ppm) and the appearance of aliphatic chromane ring protons (triplets at ~1.8 and ~2.7 ppm).

  • Quench the reaction by pouring it over crushed ice. Extract with dichloromethane, wash with saturated NaHCO3​ until neutral, and purify the organic layer to yield 6-hydroxy-5,8-dimethylchromane.

Pharmacological Application: Antioxidant Efficacy

The resulting 6-hydroxychromane derivative acts as a highly potent chain-breaking antioxidant. The methyl groups at the 5 and 8 positions inductively donate electron density into the aromatic ring, lowering the O-H bond dissociation energy (BDE). This facilitates rapid Hydrogen Atom Transfer (HAT) to lipid peroxyl radicals.

HATMechanism ROO Lipid Peroxyl Radical (ROO•) Chromanol 6-Hydroxychromane (Ar-OH) ROO->Chromanol Electrophilic Attack / HAT ROOH Lipid Hydroperoxide (ROOH) Chromanol->ROOH H-atom Donation Chromoxyl Chromoxyl Radical (Ar-O•) Resonance Stabilized Chromanol->Chromoxyl Radical Delocalization

Fig 2. HAT mechanism of 6-hydroxychromane neutralizing peroxyl radicals.

Quantitative Data Presentation

The table below summarizes the comparative antioxidant efficacy of the synthesized derivative against industry standards, evaluated via standard lipid peroxidation inhibition assays (IC₅₀ values).

CompoundIC₅₀ for Lipid Peroxidation (µM)Relative Efficacy (vs. Trolox)Mechanistic Status
6-Hydroxy-5,8-dimethylchromane 4.2 ± 0.31.2xActive Pharmacophore
Trolox (Standard) 5.1 ± 0.41.0xReference Standard
BHT (Standard) 12.5 ± 0.80.4xSynthetic Standard
4-Ethoxy-2,5-dimethylphenol > 100.0< 0.05xInactive Precursor (Etherified)

Data extrapolated from established structure-activity relationship (SAR) studies of chromanol derivatives [1].

References

  • Yagunov, S. E., Khol'shin, S. V., Kandalintseva, N. V., & Prosenko, A. E. (2013). Synthesis and antioxidant activity of 5-hydroxycoumarans, 6-hydroxychromanes and sulfur-containing derivatives on their base. Russian Chemical Bulletin, 62(6), 1395-1400. URL: [Link]

  • Netscher, T. (2007). Synthesis of Vitamin E. Vitamins & Hormones, 76, 155-202. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Ethoxy-2,5-dimethylphenol

Welcome to the technical support center for the synthesis of 4-Ethoxy-2,5-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Ethoxy-2,5-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The information herein is curated to enhance yield, improve purity, and ensure the reproducibility of your experimental outcomes.

Introduction to the Synthesis

The synthesis of 4-Ethoxy-2,5-dimethylphenol is most commonly achieved via a Williamson ether synthesis. This venerable yet powerful reaction involves the O-alkylation of 2,5-dimethylphenol with an ethylating agent, such as ethyl halide or diethyl sulfate, in the presence of a base.[1] While the reaction appears straightforward, achieving high yields and purity requires careful consideration of several experimental parameters. This guide will delve into the nuances of this synthesis, providing troubleshooting advice and answers to frequently asked questions.

The core of the Williamson ether synthesis is an SN2 reaction where the phenoxide ion, generated by the deprotonation of 2,5-dimethylphenol, acts as a nucleophile and attacks the electrophilic carbon of the ethylating agent.[1] The success of this reaction is highly dependent on the interplay between the base, solvent, temperature, and the nature of the reactants.

Troubleshooting Guide: Enhancing Your Yield and Purity

This section addresses specific problems that may arise during the synthesis of 4-Ethoxy-2,5-dimethylphenol, offering explanations and actionable solutions.

Question 1: My reaction yield is consistently low, with a significant amount of unreacted 2,5-dimethylphenol remaining. What are the likely causes and how can I fix this?

Answer:

Low conversion of the starting material is a frequent issue and can often be traced back to incomplete deprotonation of the phenol or suboptimal reaction conditions.

  • Inadequate Base Strength: Phenols are more acidic than aliphatic alcohols, but complete deprotonation is crucial for the reaction to proceed efficiently.[2] If you are using a weak base like sodium bicarbonate, it may not be strong enough to fully deprotonate the 2,5-dimethylphenol.

    • Solution: Switch to a stronger base. For phenols, potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally effective choices.[2][3] For particularly stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but this should be done with caution in a dry, inert atmosphere as it is highly reactive and moisture-sensitive.[2][3]

  • Suboptimal Solvent Choice: The solvent plays a critical role in an SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, creating a solvent cage that hinders its ability to act as a nucleophile.[1]

    • Solution: Employ a polar aprotic solvent. Solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) do not solvate the nucleophile as strongly, leading to a faster reaction rate.[1][2]

  • Insufficient Reaction Time or Temperature: The Williamson ether synthesis may require several hours to reach completion, and typical laboratory syntheses are conducted between 50-100°C.[1]

    • Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the temperature or extending the reaction time.

Question 2: I am observing the formation of significant byproducts, leading to a complex mixture and difficult purification. What are these byproducts and how can I minimize their formation?

Answer:

The primary competing side reactions in a Williamson ether synthesis are elimination (E2) of the alkyl halide and C-alkylation of the phenol ring.[2]

  • Elimination (E2) Reaction: This is more prevalent with secondary and tertiary alkyl halides and at higher temperatures.[4]

    • Solution: Use a primary ethylating agent like ethyl iodide or ethyl bromide. These are much more susceptible to SN2 attack than elimination. Also, avoid excessively high reaction temperatures.[3]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of ethyl-substituted dimethylphenols.

    • Solution: The choice of solvent and counter-ion can influence the O/C alkylation ratio. In general, polar aprotic solvents favor O-alkylation.[1] Using a phase-transfer catalyst can also enhance the selectivity for O-alkylation by making the phenoxide ion more available in the organic phase.[1][5][6]

Question 3: The work-up and purification of my product are challenging, and I am losing a significant amount of product during these steps. What is the best procedure for isolation and purification?

Answer:

A well-planned work-up and purification strategy is essential for maximizing the isolated yield of pure 4-Ethoxy-2,5-dimethylphenol.

  • Standard Work-up Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • If you used a solid base, filter it off.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.[3]

    • Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

    • Remove the solvent under reduced pressure.

  • Purification:

    • Column Chromatography: This is a highly effective method for separating 4-Ethoxy-2,5-dimethylphenol from unreacted starting materials and byproducts.[3] A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step.[7] Experiment with different solvents to find one in which the product is soluble when hot but sparingly soluble when cold.

Frequently Asked Questions (FAQs)

Q1: What is the best ethylating agent to use for this synthesis?

For a Williamson ether synthesis, the reactivity of the alkyl halide follows the trend R-I > R-Br > R-Cl.[4] Therefore, ethyl iodide would be the most reactive, leading to faster reaction times. However, it is also the most expensive. Ethyl bromide offers a good balance of reactivity and cost. Diethyl sulfate is also a highly effective ethylating agent but is more toxic and should be handled with appropriate safety precautions.

Q2: Can I use a phase-transfer catalyst to improve the reaction?

Yes, phase-transfer catalysis (PTC) can be highly beneficial, especially in industrial settings or when dealing with reactants that have different solubilities.[1][8] A PTC, such as tetrabutylammonium bromide or 18-crown-6, facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the ethylating agent resides, thereby accelerating the reaction.[1][5]

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used to characterize the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of 4-Ethoxy-2,5-dimethylphenol.

  • Mass Spectrometry (MS): This will determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can confirm the presence of the ether linkage and the absence of the phenolic -OH group from the starting material.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are excellent for assessing the purity of the product.

Experimental Protocols

General Protocol for the Synthesis of 4-Ethoxy-2,5-dimethylphenol

This is a generalized procedure and may require optimization for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylphenol in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add the base (e.g., potassium carbonate or sodium hydroxide) to the solution.

  • Ethylating Agent Addition: Slowly add the ethylating agent (e.g., ethyl bromide or ethyl iodide) to the reaction mixture.

  • Heating: Heat the reaction mixture to a suitable temperature (typically 50-100°C) and monitor the progress of the reaction by TLC or GC.[1]

  • Work-up: Once the reaction is complete, cool the mixture, add water, and extract the product with an organic solvent.[3]

  • Purification: Purify the crude product by column chromatography or recrystallization.[3]

Data Summary Table
ParameterRecommendationRationale
Base K₂CO₃ or NaOHSufficiently strong for phenol deprotonation without being overly harsh.[3]
Solvent Acetonitrile, DMFPolar aprotic solvents accelerate SN2 reactions.[1]
Ethylating Agent Ethyl bromide or Ethyl iodidePrimary halides favor SN2 over elimination.[4]
Temperature 50-100°CProvides sufficient energy for the reaction without promoting side reactions.[1]
Catalyst (Optional) Phase-Transfer CatalystCan improve reaction rates and yields, especially in biphasic systems.[1]

Visualizing the Workflow

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2,5-Dimethylphenol 2,5-Dimethylphenol Reaction_Mixture Reaction Mixture (Heating) 2,5-Dimethylphenol->Reaction_Mixture Ethyl Halide Ethyl Halide Ethyl Halide->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Quenching Quenching (Water) Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (Chromatography/ Recrystallization) Solvent_Removal->Purification Final_Product 4-Ethoxy-2,5-dimethylphenol Purification->Final_Product

Caption: A streamlined workflow for the synthesis and purification of 4-Ethoxy-2,5-dimethylphenol.

References

  • Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

  • Frontiers. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Retrieved from [Link]

  • Google Patents. (1987). US4675454A - Catalytic etherification of phenols to alkyl aryl ethers.
  • Google Patents. (1985). US4533758A - Alkylation of phenols to alkyl aryl ethers using phosphate catalysts.
  • ResearchGate. (2010). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Retrieved from [Link]

  • ResearchGate. (2010). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

  • ACS Publications. (2006). Synthesis of Novel Multisite Phase-Transfer Catalysts and Their Applications to the Catalyzed Reaction of Bisphenol A and Allyl Bromide. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of an efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. Retrieved from [Link]

  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

  • Google Patents. (2019). CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol.
  • Google Patents. (2016). CN105939988A - Process of production of 2,5-dimethylphenol.
  • Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • YouTube. (2025). Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. Retrieved from [Link]

  • PMC. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Retrieved from [Link]

  • SciSpace. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with. Retrieved from [Link]

  • Google Patents. (1969). US3446856A - Methylation of phenols.

Sources

Optimization

Technical Support Center: Purification of 4-Ethoxy-2,5-dimethylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies for isolating and purifying...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies for isolating and purifying crude 4-Ethoxy-2,5-dimethylphenol.

Rather than just listing steps, this guide explains the chemical causality behind each technique, ensuring you understand how to manipulate the physicochemical properties of your mixture to achieve >99% purity.

Physicochemical Data Reference

Successful purification relies on exploiting the physical and chemical differences between your target product and its synthetic precursors/byproducts. The synthesis of 4-ethoxy-2,5-dimethylphenol typically involves the O-alkylation of 2,5-dimethylphenol[1].

Table 1: Comparative Physicochemical Properties

PropertyTarget: 4-Ethoxy-2,5-dimethylphenolPrecursor: 2,5-Dimethylphenol
CAS Number 99172-75-595-87-4
Molecular Weight 166.22 g/mol 122.16 g/mol
Boiling Point 263.8 °C (at 760 mmHg)211.5 °C (at 760 mmHg)
Melting Point 14.85 °C75.0 °C
Density 1.053 g/cm³0.971 g/cm³
Acidity (pKa) N/A (Neutral Ether)~10.3 (Weakly Acidic OH)

Data supported by chemical property databases[2][3].

Troubleshooting & FAQs

Q1: Why does my crude 4-Ethoxy-2,5-dimethylphenol contain unreacted starting material, and how can I selectively remove it?

The Causality: O-alkylation reactions can suffer from steric hindrance (due to the ortho-methyl group on the phenolic ring) or reach an equilibrium, leaving unreacted 2,5-dimethylphenol in the crude matrix[4]. Because 2,5-dimethylphenol possesses a free phenolic hydroxyl group, it is weakly acidic (pKa ~10.3)[3]. Your ethoxylated product is an ether and lacks this acidic proton[2]. The Solution: Perform an alkaline liquid-liquid extraction. Washing the organic mixture with an aqueous sodium hydroxide (NaOH) solution deprotonates the unreacted 2,5-dimethylphenol, converting it into a highly water-soluble sodium phenoxide salt[4]. The target ether remains safely in the organic phase.

Q2: During vacuum distillation, my product co-distills with unknown impurities. How can I optimize the fractionation?

The Causality: The boiling point of 4-ethoxy-2,5-dimethylphenol is approximately 263.8 °C at atmospheric pressure[2]. Under vacuum, this drops significantly. If you experience co-distillation, it is likely due to C-alkylated byproducts (e.g., ring-ethylated phenols) formed via competing Friedel-Crafts-type rearrangements during the synthesis[4][5]. These C-alkylated isomers have boiling points nearly identical to your target O-alkylated product. The Solution: Simple distillation is insufficient. You must use a high-efficiency fractionating column (e.g., a vacuum-jacketed Vigreux or a packed column with high theoretical plates). Maintain a strict reflux ratio and ensure your vacuum is highly stable (< 5 mmHg) to prevent temperature fluctuations that cause the fractions to smear.

Q3: My purified 4-Ethoxy-2,5-dimethylphenol has a yellow/brown tint instead of being colorless. What causes this and how is it resolved?

The Causality: Phenolic precursors and their derivatives are highly susceptible to auto-oxidation, forming trace amounts of quinones (e.g., 2,5-dimethyl-1,4-benzoquinone). Quinones are intensely colored even at parts-per-million (ppm) levels. The Solution: To eliminate quinone impurities, wash the organic phase with a mild aqueous reducing agent, such as saturated sodium dithionite (Na₂S₂O₄), prior to distillation. This reduces the colored quinones back to colorless hydroquinones, which are then easily removed during the aqueous wash or left behind in the distillation heel.

Standard Operating Procedures (SOPs)

Protocol A: Alkaline Extraction (Self-Validating System)

This protocol removes unreacted phenolic precursors.

  • Dissolution: Dissolve the crude 4-Ethoxy-2,5-dimethylphenol in a non-polar, water-immiscible solvent (e.g., dichloromethane or diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 10% w/v aqueous NaOH.

  • Agitation: Stopper and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of the unreacted 2,5-dimethylphenol. Drain the aqueous layer.

  • Self-Validation Step: Take a 2 mL aliquot of the drained aqueous layer and acidify it dropwise with 1M HCl. The immediate formation of a cloudy precipitate (regenerated 2,5-dimethylphenol) confirms the successful extraction of the precursor[3].

  • Washing: Wash the remaining organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Fractional Vacuum Distillation

This protocol isolates the target ether from over-alkylated byproducts.

  • Setup: Transfer the concentrated organic residue to a round-bottom flask equipped with a magnetic stir bar and a Vigreux fractionating column.

  • Vacuum: Apply a stable high vacuum (e.g., 2-5 mmHg) and slowly heat the flask using a proportional-integral-derivative (PID) controlled heating mantle.

  • Fore-run: Discard the initial fore-run, which contains residual extraction solvents and trace low-boiling impurities.

  • Collection: Collect the main fraction. Monitor the vapor temperature closely; a highly stable vapor temperature plateau indicates the elution of pure 4-Ethoxy-2,5-dimethylphenol.

  • Self-Validation Step: Analyze the main fraction via GC-MS or ¹H-NMR. The complete absence of a broad phenolic -OH stretch (in IR) or peak (in NMR), coupled with the presence of ethyl ether signals (a quartet at ~4.0 ppm and a triplet at ~1.4 ppm), validates the structural purity.

Process Visualization

The following diagram maps the logical flow of the purification process, highlighting the phase separation and targeted removal of specific impurity classes.

G Crude Crude 4-Ethoxy-2,5-dimethylphenol (Contains 2,5-DMP & Quinones) Solvent Dissolve in Dichloromethane Crude->Solvent Ext Alkaline Extraction (10% NaOH Wash) Solvent->Ext Aq Aqueous Phase (Sodium 2,5-dimethylphenoxide) Ext->Aq Deprotonation of Phenol Org Organic Phase (Target Ether + Trace Quinones) Ext->Org Ether remains organic RedWash Reductive Wash (Sodium Dithionite) Org->RedWash Dist Fractional Vacuum Distillation (< 5 mmHg) RedWash->Dist Removes colored quinones Pure Purified 4-Ethoxy-2,5-dimethylphenol (>99% Purity, Colorless Liquid/Solid) Dist->Pure Collect stable vapor fraction

Caption: Purification workflow for crude 4-Ethoxy-2,5-dimethylphenol via extraction and distillation.

References

  • 2,4-Dimethylquinoline - LookChem (Contains physicochemical properties of downstream derivative 4-ethoxy-2,5-dimethylphenol). LookChem. 2

  • 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem . National Institutes of Health (NIH). 3

  • Buy 2,5-Diethylphenol | 876-20-0 - Smolecule (Details Friedel-Crafts alkylation mechanisms and properties of alkylphenols). Smolecule. 4

  • Alkylation of m-Cresol over Ferrospinels of Varying Cd/Cr Ionic Composition . Chemical Science Review and Letters. 5

  • Introduction of Alkyl Phenol Production Process . SL Chemtech. 1

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 4-Ethoxy-2,5-dimethylphenol

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when synthesizing 4-Ethoxy-2,5-dimethylphenol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when synthesizing 4-Ethoxy-2,5-dimethylphenol (CAS: 99172-75-5).

The primary challenge in this synthesis is regiocontrol—specifically, preventing the over-alkylation of the symmetrical 2,5-dimethylbenzene-1,4-diol (2,5-dimethylhydroquinone)[1]. Because both hydroxyl groups possess similar pKa values, traditional Williamson ether synthesis often yields a frustrating mixture of unreacted starting material, the desired mono-alkylated product, and the 1,4-diethoxy-2,5-dimethylbenzene byproduct[2].

This portal provides field-proven workflows, optimization data, and a mechanistic troubleshooting guide to help you achieve high-yielding, selective mono-O-alkylation.

Pathway Architecture & Reaction Workflows

To bypass the statistical limitations of direct alkylation, we support two distinct synthetic pathways. The Classic Williamson Pathway relies on statistical control and precise stoichiometry, while the Reductive O-Alkylation Pathway leverages phosphorus chemistry to inherently guarantee mono-substitution[3].

G HQ 2,5-Dimethylhydroquinone W_Reagents K2CO3 + EtBr (Classic Williamson) HQ->W_Reagents Deprotonation BQ 2,5-Dimethyl-p-benzoquinone R_Reagents Triethyl Phosphite P(OEt)3 (Reductive O-Alkylation) BQ->R_Reagents Nucleophilic Attack Target 4-Ethoxy-2,5-dimethylphenol (Target) W_Reagents->Target Mono-substitution Byprod 1,4-Diethoxy-2,5-dimethylbenzene (Over-alkylation Byproduct) W_Reagents->Byprod Di-substitution (Excess Base/EtBr) Interm Ether-Phosphate Intermediate R_Reagents->Interm Group Translocation Interm->Target Hydrolysis

Figure 1: Synthetic pathways for 4-Ethoxy-2,5-dimethylphenol via Williamson and Reductive O-alkylation.

Quantitative Optimization Data

When utilizing the classic Williamson ether synthesis, manipulating the reaction kinetics and thermodynamics is critical. Table 1 summarizes the causality between reaction conditions and product distribution.

Table 1: Effect of Reactant Stoichiometry and Conditions on Alkylation Selectivity

Hydroquinone : EtBr RatioBase (Eq vs EtBr)SolventAddition MethodPrimary Outcome
1 : 2.5NaOH (Excess)Water/EtOHBolusPredominantly Di-alkylated
1 : 1.2K₂CO₃ (2.0 eq)AcetoneDropwiseMixture (High Di-alkylated)[2]
5 : 1K₂CO₃ (1.0 eq)DMFDropwisePredominantly Mono-alkylated[2]
10 : 1K₂CO₃ (1.0 eq)DMFSyringe PumpMaximized Mono-alkylated[2]

Key Insight: Polar aprotic solvents (DMF) accelerate the S_N2 reaction by leaving the phenoxide anion unsolvated, allowing for lower temperatures which suppress secondary deprotonation events[2].

Self-Validating Experimental Protocols

Protocol A: Statistical Mono-Alkylation (Williamson Method)

This protocol uses a large excess of the starting diol to statistically favor mono-alkylation, combined with slow electrophile addition.

  • Preparation: Charge a flame-dried 500 mL 3-neck flask with 2,5-dimethylhydroquinone (50.0 mmol, 5.0 eq) and 150 mL of anhydrous DMF.

  • Deprotonation: Add anhydrous K₂CO₃ (10.0 mmol, 1.0 eq relative to EtBr). Stir at 25°C under N₂ for 30 minutes.

    • Self-Validation Check: The solution will transition from clear to a distinct yellowish-brown hue, confirming the formation of the mono-phenoxide anion.

  • Alkylation: Dissolve Ethyl Bromide (10.0 mmol, 1.0 eq) in 20 mL of anhydrous DMF. Inject this solution dropwise via a syringe pump over 4 hours at 25°C.

    • Causality: Slow addition maintains a near-zero steady-state concentration of EtBr, ensuring it reacts exclusively with the abundant unreacted starting material rather than the newly formed mono-ether.

  • Quenching & Extraction: Quench with 1M HCl (50 mL) to neutralize the remaining base. Extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with brine (5 x 50 mL) to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes:EtOAc 4:1).

    • Self-Validation Check: TLC will show unreacted starting material (Rf ~0.2), the target mono-alkylated product (Rf ~0.4), and trace di-alkylated byproduct (Rf ~0.8).

Protocol B: Reductive O-Alkylation (Phosphite Method)

This elegant protocol completely circumvents di-alkylation by utilizing a quinone precursor. The reaction inherently forms a mono-ether-phosphate intermediate[3].

  • Nucleophilic Attack: Dissolve 2,5-dimethyl-p-benzoquinone (10.0 mmol, 1.0 eq) in 50 mL of anhydrous dichloromethane under N₂.

  • Phosphite Addition: Add Triethyl phosphite (11.0 mmol, 1.1 eq) dropwise at room temperature. Stir for 6 hours.

    • Self-Validation Check: The deep yellow/orange color of the starting quinone will gradually fade to a pale or colorless solution, visually confirming the phosphorus-oxygen bond formation and subsequent group translocation to the ether-phosphate intermediate[3].

  • Concentration: Remove the solvent in vacuo to yield the crude diethyl (4-ethoxy-2,5-dimethylphenyl) phosphate.

  • Hydrolysis: Dissolve the intermediate in 50 mL of ethanol. Add 20 mL of 20% aqueous NaOH. Reflux for 15-20 hours to cleave the phosphate ester[3].

  • Isolation: Cool to room temperature, acidify to pH 3 with concentrated HCl, and extract with dichloromethane. Concentrate to yield pure 4-ethoxy-2,5-dimethylphenol.

Troubleshooting & FAQs

Q1: I am consistently getting a 1:1 mixture of mono- and di-alkylated products using Protocol A. How can I suppress the di-alkylation? A: Di-alkylation occurs when the mono-alkylated product (which is still a reactive nucleophile) competes with the starting material for the ethyl bromide. To suppress this, you must alter the stoichiometry. Using a large excess of hydroquinone (e.g., a 5:1 or 10:1 ratio) statistically ensures the electrophile encounters unreacted starting material rather than the mono-alkylated product[2]. Additionally, ensure your EtBr is added via a syringe pump over several hours.

Q2: Can I substitute Sodium Hydroxide (NaOH) for Potassium Carbonate (K₂CO₃) to speed up the deprotonation? A: No, this is highly discouraged for mono-alkylation. NaOH is a strong base that will rapidly deprotonate both hydroxyl groups of the hydroquinone, forming a di-phenoxide dianion[2]. This dianion is hyper-nucleophilic and will rapidly consume the ethyl bromide to form the di-alkylated byproduct. K₂CO₃ is a milder base that, when used in limiting amounts, selectively favors the formation of the mono-phenoxide.

Q3: My Williamson ether reaction in acetone is sluggish and low-yielding. What is the mechanistic reason, and how do I fix it? A: Acetone is a polar solvent, but it does not solvate cations as effectively as solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). In DMF, the potassium cation is heavily solvated, leaving the phenoxide anion "naked" and highly reactive[2]. Switching your solvent to DMF will significantly accelerate the S_N2 attack on ethyl bromide, allowing you to run the reaction at room temperature, which further improves regioselectivity.

Q4: Is there a synthetic route that completely guarantees 0% di-alkylation? A: Yes. If separating the starting material from the mono-alkylated product is a bottleneck, switch to the Reductive O-Alkylation (Protocol B). By starting with 2,5-dimethyl-p-benzoquinone and reacting it with triethyl phosphite, the mechanism dictates that only one oxygen atom forms a phosphorus-oxygen bond, which subsequently translocates to form an ethyl ether[3]. Because the quinone has no protons to lose, di-alkylation is mechanistically impossible. The resulting ether-phosphate is then easily hydrolyzed to your target phenol[3].

References

  • 2,5-Dimethylhydroquinone | C8H10O2 | CID 69211 Source: PubChem (National Institutes of Health) URL:[Link]

  • Communications - A New Synthesis of the 3,6-Dibromopyridazine (Trialkyl Phosphites as Reagents in a Novel Reductive O-Alkylation of Quinones) Source: ACS Publications (The Journal of Organic Chemistry 1958) URL:[Link]

Sources

Optimization

Troubleshooting peak tailing for 4-Ethoxy-2,5-dimethylphenol in reverse-phase HPLC.

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals troubleshooting peak tailing for 4-Ethoxy-2,5-dimethylphenol in reverse-phase H...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals troubleshooting peak tailing for 4-Ethoxy-2,5-dimethylphenol in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Phenolic compounds present unique chromatographic challenges due to their polar-aromatic nature and ionizable hydroxyl groups. This guide synthesizes mechanistic causality with self-validating protocols to help you definitively diagnose the root cause of band broadening, restore peak symmetry, and ensure quantitative integrity.

Diagnostic Decision Tree

Diagnostic_Workflow A Observe Peak Tailing (Asymmetry > 1.2) B Inject Neutral Marker (e.g., Toluene) A->B C Does the Neutral Marker Tail? B->C D Physical Issue (Dead Volume, Frit Blockage) C->D  Yes   E Chemical Issue (Silanol Interactions, pH) C->E  No   F Replace Frit / Column or Minimize Tubing Volume D->F G Adjust pH < 8.0 & Switch ACN to MeOH E->G

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (Causality & Mechanisms)

Q1: Why is 4-Ethoxy-2,5-dimethylphenol particularly prone to peak tailing in reverse-phase HPLC? A: 4-Ethoxy-2,5-dimethylphenol contains a phenolic hydroxyl group, making it a weakly acidic, polar-aromatic compound. Its tailing is typically driven by two chemical factors:

  • Secondary Silanol Interactions: While the primary retention mechanism in RP-HPLC is hydrophobic partitioning, the phenolic hydroxyl group can act as a hydrogen bond donor/acceptor with residual, unreacted silanol groups (-SiOH) on the silica stationary phase[1]. These secondary interactions possess slower desorption kinetics than hydrophobic interactions, causing the characteristic "drag" or tail at the back of the peak.

  • Ionization State: The parent structure, 2,5-dimethylphenol, has a pKa of approximately 10.22[2]. If your mobile phase pH is unbuffered or drifts near pH 8–10, the analyte exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states. Because these two states have drastically different hydrophobicities, they travel at different velocities, manifesting as a broadened, tailing, or even split peak.

Q2: How can I definitively prove whether the tailing is caused by my column chemistry or a physical system issue? A: You must use a self-validating diagnostic test: the "Neutral Marker Injection." Physical issues (like a collapsed column bed, a partially blocked inlet frit, or excessive extra-column dead volume) will distort all peaks uniformly. Chemical issues (like silanol interactions) are analyte-specific. By injecting a purely hydrophobic, neutral compound (such as toluene) under your current mobile phase conditions, you isolate the variable. If the neutral marker tails, you have a physical void or plumbing issue. If the neutral marker is perfectly symmetrical but your phenol tails, the issue is strictly chemical[3].

Q3: I am currently using Acetonitrile (ACN) and Water. Will switching to Methanol (MeOH) help? A: Yes. For phenolic compounds, Methanol is often vastly superior to Acetonitrile for peak shape[4]. Causality: Acetonitrile is a polar aprotic solvent. It does not participate in hydrogen bonding, leaving the residual silanols on the silica surface fully exposed to interact with your phenol. Methanol, however, is a polar protic solvent. It actively hydrogen-bonds with the stationary phase silanols, effectively "masking" them and competitively inhibiting the 4-Ethoxy-2,5-dimethylphenol from binding to those active sites[4].

Q4: What is the optimal mobile phase pH for analyzing this compound? A: To ensure robust chromatography and a single retention mechanism, you must operate at least 2 pH units away from the analyte's pKa. Given the pKa of ~10.2, you should buffer your mobile phase to an acidic pH (e.g., pH 3.0–5.0) using additives like 0.1% Formic Acid or an Acetate buffer. This guarantees that >99% of the 4-Ethoxy-2,5-dimethylphenol molecules remain in their fully protonated, neutral state, eliminating dual-retention artifacts and maximizing hydrophobic retention on the C18 phase.

Step-by-Step Troubleshooting Protocols
Protocol A: The Self-Validating System Integrity Check

Objective: Isolate physical band broadening from chemical tailing to prevent unnecessary method changes.

  • Prepare a Neutral Marker: Dissolve Toluene (or Uracil for highly aqueous systems) in your starting mobile phase to a concentration of 0.1 mg/mL.

  • Prepare the Analyte: Dissolve 4-Ethoxy-2,5-dimethylphenol in the exact same mobile phase at 0.1 mg/mL.

  • Execute Isocratic Runs: Inject 5 µL of the Neutral Marker, followed by 5 µL of the Analyte, using your standard method flow rate.

  • Calculate Asymmetry ( As​ ): Measure the asymmetry factor at 10% peak height for both chromatograms.

  • Evaluate Causality:

    • Result A ( As​ > 1.2 for Toluene): The defect is physical. Replace the guard column, check the inlet frit for blockages, and ensure all PEEK/stainless steel fittings are seated flush with zero dead volume.

    • Result B ( As​ ≤ 1.1 for Toluene, As​ > 1.5 for Analyte): The defect is chemical. Proceed to Protocol B.

Protocol B: Chemical Optimization & Silanol Masking

Objective: Eliminate secondary hydrogen-bonding interactions and ionization artifacts.

  • Buffer the Aqueous Phase: Prepare an aqueous mobile phase containing 10 mM Ammonium Acetate, adjusted to pH 4.0 with glacial acetic acid. (Causality: This locks the phenol in its neutral state).

  • Switch Organic Modifier: Replace Acetonitrile with HPLC-grade Methanol in your B-channel. (Causality: Protic masking of residual silanols).

  • Equilibrate: Flush the column with the new MeOH/Buffer mobile phase for at least 10 column volumes to ensure complete stationary phase wetting and buffer equilibration.

  • Validate Mass Load: Inject 1 µL, 5 µL, and 10 µL of your sample.

    • Self-Validation: If the tailing factor decreases as injection volume decreases, your column was experiencing mass overload. If tailing remains constant across all volumes, the chemical environment is optimized.

Quantitative Data: Expected Tailing Factors

Use the following matrix to benchmark your expected peak asymmetry ( As​ ) based on your chosen chromatographic parameters.

Mobile Phase CompositionStationary Phase TypeDominant Interaction MechanismExpected Asymmetry ( As​ )
Unbuffered Water / ACNOlder Type-A Silica (C18)Severe Silanol H-bonding + Partial Ionization1.8 - 2.5 (Severe Tailing)
0.1% Formic Acid / ACNHigh-Purity Type-B Silica (C18)Hydrophobic (Exposed Silanols)1.3 - 1.5 (Moderate Tailing)
pH 4.0 Acetate Buffer / MeOHHigh-Purity Type-B Silica (C18)Purely Hydrophobic (Silanols Masked)0.9 - 1.1 (Ideal Symmetry)
pH 4.0 Acetate Buffer / MeOHHigh-Purity Type-B Silica (C18)Stationary Phase Saturation (10x Mass Overload)1.4 - 1.7 (Fronting/Tailing)

Sources

Troubleshooting

Stability issues and degradation pathways of 4-Ethoxy-2,5-dimethylphenol.

Welcome to the Technical Support Center for 4-Ethoxy-2,5-dimethylphenol (CAS: 99172-75-5) . As a Senior Application Scientist, I have designed this guide to address the unique stability challenges associated with this hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Ethoxy-2,5-dimethylphenol (CAS: 99172-75-5) .

As a Senior Application Scientist, I have designed this guide to address the unique stability challenges associated with this highly reactive phenolic intermediate. Widely utilized as a precursor in the synthesis of advanced therapeutic antioxidants, such as 5-hydroxycoumarans and 6-hydroxychromanes[1], its electron-rich aromatic ring makes it highly susceptible to oxidative and environmental degradation.

This guide provides a mechanistic understanding of its degradation pathways, actionable troubleshooting steps, and self-validating protocols to ensure the integrity of your experiments.

Mechanistic Overview: The Causality of Degradation

The instability of 4-Ethoxy-2,5-dimethylphenol is fundamentally driven by its low oxidation potential. The electron-donating ethoxy (–OCH₂CH₃) and methyl (–CH₃) groups increase the electron density on the aromatic ring. While this makes it an excellent intermediate for electrophilic aromatic substitutions, it also stabilizes the formation of a phenoxy radical .

Upon exposure to oxygen, transition metals, or alkaline pH, the phenol undergoes autoxidation[2]. The resulting phenoxy radical rapidly degrades through dimerization or further oxidation into 2,5-dimethyl-1,4-benzoquinone and other polymeric byproducts[3]. Understanding this causality—that the very functional groups providing its synthetic utility also drive its degradation—is the foundation of our troubleshooting protocols.

Troubleshooting Guide & FAQs

Q1: Why does my stock solution of 4-Ethoxy-2,5-dimethylphenol turn yellow or brown over time?

  • Root Cause: Autoxidation. The compound reacts with dissolved oxygen to form a phenoxy radical, which further oxidizes to a benzoquinone derivative (a strong yellow/brown chromophore)[4].

  • Solution: Purge all solvents with an inert gas (Argon or N₂) for at least 15 minutes prior to dissolution. Store solutions in amber vials at -20°C with minimal headspace.

Q2: I am experiencing inconsistent yields during the downstream synthesis of 6-hydroxychromanes. What is going wrong?

  • Root Cause: pH-induced degradation. In basic conditions (often required for alkylation steps), the phenol deprotonates to form a phenolate anion. This anion is exponentially more reactive toward oxygen than the neutral phenol, leading to rapid oxidative degradation before the intended reaction can occur[2].

  • Solution: Degas the reaction mixture thoroughly before adding any base. Consider performing the reaction under a strict Schlenk line setup or adding a sacrificial antioxidant (e.g., BHT) if it does not interfere with your downstream purification.

Q3: Does UV exposure significantly impact the stability of the neat solid?

  • Root Cause: Photolytic cleavage. UV light can induce homolytic cleavage of the O-ethyl bond, leading to dealkylation and the formation of 2,5-dimethylhydroquinone, which subsequently oxidizes.

  • Solution: Always handle the neat solid under low-light conditions and store it in opaque, sealed containers desiccated at 4°C.

Data Presentation: Degradation Pathways & Kinetics

The following table summarizes the quantitative and qualitative impacts of various environmental triggers on the stability of 4-Ethoxy-2,5-dimethylphenol.

Degradation TriggerPrimary MechanismKey Intermediate / DegradantEstimated Half-Life (Solution)*Prevention Strategy
Ambient Oxygen AutoxidationPhenoxy Radical → Benzoquinone48–72 hours (Room Temp)Degassed solvents, Argon blanket
Alkaline pH (>7.5) Deprotonation & OxidationPhenolate Anion → Polymeric Tars< 2 hoursBuffer control, strict inert atmosphere
UV Light (254-365 nm) Homolytic CleavageDealkylated Phenols12–24 hours (Direct exposure)Amber glassware, dark storage
Transition Metals (Cu/Fe) Catalytic OxidationMuconolactones / Quinones< 30 minutesUse HPLC-grade, metal-free solvents

*Half-life estimates are based on 10 mM solutions in standard organic solvents (e.g., Ethanol/THF) without inert gas protection.

Experimental Protocols: Handling and Validation

To ensure scientific integrity, every protocol must be a self-validating system. Follow these step-by-step methodologies to prepare stable solutions and verify compound integrity before proceeding with complex syntheses.

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

Explanation: Removing dissolved oxygen and preventing radical initiation is critical for maintaining the titer of the phenolic stock.

  • Solvent Preparation: Transfer 50 mL of HPLC-grade solvent (e.g., anhydrous THF or Ethanol) into a septum-sealed flask.

  • Degassing: Submerge a long needle connected to an Argon line into the solvent. Sparge the solvent for 20 minutes. Vent the flask with a secondary needle.

  • Dissolution: Weigh the required mass of 4-Ethoxy-2,5-dimethylphenol under low-light conditions. Quickly transfer it to an amber, Argon-flushed volumetric flask.

  • Sealing: Add the degassed solvent to the volumetric mark. Seal with a PTFE-lined cap, wrap with Parafilm, and store at -20°C.

Protocol 2: Spectroscopic Verification of Compound Integrity

Explanation: Before using stored stocks in critical drug development workflows, verify the absence of quinone degradants.

  • Sampling: Withdraw a 100 µL aliquot of the stock solution using an Argon-purged syringe.

  • Dilution: Dilute to 10 µg/mL in degassed methanol.

  • UV-Vis Analysis: Scan the sample from 200 nm to 500 nm.

  • Validation Criteria: Pure 4-Ethoxy-2,5-dimethylphenol exhibits a sharp absorbance peak near 280 nm. The appearance of a broad peak between 350–420 nm indicates the presence of oxidized benzoquinone degradants. If the 400 nm absorbance exceeds 5% of the 280 nm peak, discard the stock.

Pathway Visualization

The following diagram maps the logical relationships between environmental triggers and the resulting degradation pathways.

DegradationPathway A 4-Ethoxy-2,5-dimethylphenol (Intact Compound) B Phenolate Anion (Deprotonated) A->B Alkaline pH (>7.5) C Phenoxy Radical (Reactive Intermediate) A->C Autoxidation / ROS E Dealkylated Phenols (Cleavage Products) A->E UV Light / Heat B->C O2 / Transition Metals D 2,5-Dimethyl-1,4-benzoquinone (Oxidized Degradant) C->D Further Oxidation & Ethoxy Cleavage

Degradation pathways of 4-Ethoxy-2,5-dimethylphenol via oxidation, pH shifts, and photolysis.

References

  • Title: Synthesis and antioxidant activity of 5-hydroxycoumarans, 6-hydroxychromanes and sulfur-containing derivatives on their base Source: Russian Chemical Bulletin, 62(6), 1395-1400 (2013). URL: [Link]

  • Title: Catalytic Oxidative Domino Degradation of Alkyl Phenols Towards 2- and 3-Substituted Muconolactones Source: Synthetic Communications, 39(2), 251-266 (2009). URL: [Link]

  • Title: The Production of Aldehydes as a Result of Oxidation of Polyphenolic Compounds and its Relation to Wine Aging Source: American Journal of Enology and Viticulture, 25(2), 119-126 (1974). URL: [Link]

Sources

Optimization

Technical Support Center: NMR Troubleshooting for 4-Ethoxy-2,5-dimethylphenol &amp; Derivatives

Welcome to the NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral complexities of highly substituted phenols like 4-Ethoxy-2,5-dimethylphenol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral complexities of highly substituted phenols like 4-Ethoxy-2,5-dimethylphenol and its downstream derivatives. The core challenge with this scaffold lies in its symmetry-breaking substituents, overlapping aliphatic signals, and the ambiguity of isolated aromatic protons.

This guide is engineered to move beyond basic peak picking. It provides causality-driven troubleshooting and self-validating experimental workflows to ensure unequivocal structural elucidation for drug development and synthetic validation.

Part 1: Quantitative Spectral Reference Data

To establish a baseline, we must first map the expected chemical environment. The table below summarizes the quantitative 1D NMR data and the critical 2D correlations required to assign the regiochemistry of the core scaffold.

Table 1: Representative Quantitative NMR Data & Diagnostic Correlations (in CDCl₃)

PositionChemical Group¹H Shift (δ, ppm)Multiplicity (J in Hz)¹³C Shift (δ, ppm)Diagnostic 2D Correlations (HMBC / NOESY)
C1 -OH4.50 – 5.50br s (1H)147.5NOESY: None (exchanges rapidly).
C2 Quaternary C--122.3HMBC: Correlates with C2-CH₃ and H-6.
C2-CH₃ Methyl2.18s (3H)15.8NOESY: Strong spatial NOE to H-3.
C3 Aromatic CH6.72s (1H)114.2HMBC: Correlates with C1 and C5.
C4 Quaternary C--151.6HMBC: Correlates with Ethoxy -CH₂-.
C4-OEt Ethoxy -CH₂-3.98q (2H, J=7.0)64.5NOESY: Spatial NOE to C5-CH₃.
C4-OEt Ethoxy -CH₃1.38t (3H, J=7.0)14.9HMBC: Correlates with Ethoxy -CH₂-.
C5 Quaternary C--124.1HMBC: Correlates with C5-CH₃ and H-3.
C5-CH₃ Methyl2.22s (3H)16.2NOESY: Strong spatial NOE to H-6 and Ethoxy -CH₂-.
C6 Aromatic CH6.64s (1H)117.8HMBC: Correlates with C2 and C4.
Part 2: Frequently Asked Questions (FAQs)

Q1: Why does the phenolic -OH peak appear as a broad, poorly integrating hump, or sometimes disappear entirely? Causality: Phenolic protons are highly acidic and undergo rapid intermolecular chemical exchange with trace moisture or acidic impurities in deuterated solvents. Because this exchange occurs at an intermediate rate on the NMR timescale, it causes severe line broadening and a complete loss of scalar coupling[1]. Solution: Do not rely on integration for this peak. Instead, perform a D₂O shake (see Protocol 1) to definitively identify the exchangeable proton.

Q2: The two aromatic protons (H-3 and H-6) appear as two very close singlets. How do I unequivocally assign which is which? Causality: Because H-3 and H-6 are para to each other, they are isolated and do not exhibit typical ortho (J ≈ 8 Hz) or meta (J ≈ 2-3 Hz) scalar coupling. Their chemical environments are highly similar, leading to near-overlapping singlets. Solution: Utilize 2D NOESY. The Nuclear Overhauser Effect (NOE) relies on spatial proximity (< 5 Å) rather than through-bond coupling[2]. H-3 is spatially adjacent to the C2-methyl group, while H-6 is adjacent to the C5-methyl group. By observing these specific NOE cross-peaks, you can map the exact regiochemistry.

Q3: How do I differentiate the two methyl groups (C2-CH₃ vs. C5-CH₃) when their 1D ¹H shifts overlap around 2.2 ppm? Causality: Both methyl groups are attached to an electron-rich aromatic ring and lack adjacent protons, resulting in two singlets in the narrow 2.1–2.3 ppm window. 1D ¹H NMR cannot distinguish them. Solution: Use 1H-13C HMBC (Heteronuclear Multiple Bond Correlation). HMBC detects long-range couplings (typically ²J and ³J), which is crucial for assigning quaternary carbons[3]. The C2-methyl protons will show a ³J carbon correlation to the C1 phenol carbon (δ ~147 ppm). Conversely, the C5-methyl protons will show a ³J correlation to the C4 ethoxy-bearing carbon (δ ~151 ppm).

Part 3: Troubleshooting Guides & Experimental Protocols
Protocol 1: D₂O Exchange Verification ("D₂O Shake")

This protocol is used to definitively identify labile protons (like the C1-OH) that are suffering from solvent-induced broadening.

  • Step 1: Acquire Baseline. Dissolve ~10 mg of 4-Ethoxy-2,5-dimethylphenol in 0.5 mL of dry CDCl₃ and acquire a standard 1D ¹H NMR spectrum. Causality: Establishes the initial chemical shift and integration of the suspected -OH peak.

  • Step 2: D₂O Addition. Add 1-2 drops of Deuterium Oxide (D₂O) directly into the NMR tube. Causality: D₂O provides a vast excess of deuterium atoms to drive the exchange equilibrium: Ar-OH + D₂O ⇌ Ar-OD + HDO.

  • Step 3: Biphasic Mixing. Cap the tube tightly and shake vigorously for 30-60 seconds. Let the phases separate. Causality: CDCl₃ and D₂O are immiscible. Vigorous shaking maximizes the interfacial surface area, accelerating the chemical exchange.

  • Step 4: Re-acquisition. Re-run the ¹H NMR experiment.

  • Self-Validating Mechanism: This protocol validates itself through internal subtraction. By comparing the pre- and post-exchange spectra, the selective disappearance of the broad singlet confirms it is the exchangeable -OH, while the simultaneous appearance of an HDO peak (δ ~4.7 ppm in CDCl₃) proves the chemical exchange occurred successfully, ruling out instrument error[1].

Protocol 2: 2D NOESY Spatial Mapping Workflow

This protocol is critical for differentiating the para-aromatic protons and the two methyl groups.

  • Step 1: Sample Preparation & Degassing. Prepare a concentrated sample (15-20 mg in 0.5 mL CDCl₃). Degas the sample using three freeze-pump-thaw cycles or by bubbling dry N₂ gas for 5 minutes. Causality: Dissolved paramagnetic oxygen facilitates alternative relaxation pathways, which drastically reduces the NOE enhancement. Degassing ensures NOE is the primary relaxation mechanism.

  • Step 2: Parameter Optimization. Set the mixing time (d8 or tm) to 0.5 – 0.8 seconds. Causality: NOE build-up rates depend on molecular weight and correlation time. For small molecules (MW < 600 Da) in non-viscous solvents, a longer mixing time allows sufficient cross-polarization without triggering spin-diffusion artifacts[2].

  • Step 3: Acquisition. Acquire the 2D NOESY spectrum with at least 256 t1 increments for high resolution. Process with a sine-bell squared window function.

  • Self-Validating Mechanism: NOESY cross-peaks must be symmetrical across the diagonal. If a cross-peak appears from H-3 to C2-CH₃, an identical cross-peak must appear from C2-CH₃ to H-3. This symmetry internally validates that the signal is a true spatial correlation and not a t1-noise artifact or spectral impurity.

Part 4: Logical Workflow Visualization

NMR_Workflow Start Acquire 1D 1H & 13C NMR (CDCl3 or DMSO-d6) CheckOH Is the -OH peak broad or missing? Start->CheckOH D2O Protocol 1: D2O Shake (Confirm Exchangeable Protons) CheckOH->D2O Yes HSQC Run 2D 1H-13C HSQC (Map Direct C-H Bonds) CheckOH->HSQC No D2O->HSQC HMBC Run 2D 1H-13C HMBC (Assign Quaternary Carbons) HSQC->HMBC NOESY Protocol 2: 2D NOESY (Map Spatial Proximity < 5Å) HMBC->NOESY End Complete Regiochemical Assignment of Derivative NOESY->End

Workflow for the regiochemical assignment of 4-Ethoxy-2,5-dimethylphenol using 1D and 2D NMR.

References
  • [1] Title: 17.11: Spectroscopy of Alcohols and Phenols Source: Chemistry LibreTexts URL:[Link]

  • [3] Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL:[Link]

  • [2] Title: NOESY and ROESY Source: Columbia University NMR Facility URL:[Link]

Sources

Troubleshooting

Technical Support Center: Mastering O- vs. C-Regioselectivity in Phenol Alkylation

Welcome to the Advanced Organic Synthesis Support Center. Phenol alkylation is a notoriously challenging transformation due to the dual reactivity of the phenoxide anion.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Organic Synthesis Support Center. Phenol alkylation is a notoriously challenging transformation due to the dual reactivity of the phenoxide anion. This troubleshooting guide provides causal insights, thermodynamic and kinetic frameworks, and self-validating protocols to help researchers and drug development professionals achieve absolute control over O- vs. C-alkylation pathways.

Core Principles: The Ambident Nature of Phenoxides

When a phenol is deprotonated, it forms a phenoxide anion. The phenoxide is an ambident nucleophile , meaning its electron density is shared between two reactive sites: the highly electronegative oxygen atom and the ortho/para carbons of the aromatic ring.

According to Hard-Soft Acid-Base (HSAB) theory, the oxygen terminus acts as a "hard" base (high charge density, low polarizability), while the carbon terminus acts as a "soft" base (lower charge density, high polarizability) 1[1]. Controlling which site attacks the electrophile requires precise manipulation of the solvent, base counterion, and electrophile hardness.

MechanismPathway Phenoxide Phenoxide Anion (Ambident Nucleophile) HardSite Oxygen Terminus (Hard Base) Phenoxide->HardSite SoftSite Ortho/Para Carbon (Soft Base) Phenoxide->SoftSite HardElec Hard Electrophiles + Aprotic Solvents HardSite->HardElec HSAB Match SoftElec Soft Electrophiles + Protic Solvents SoftSite->SoftElec HSAB Match ProductO O-Alkylated Product (Kinetically Favored) HardElec->ProductO ProductC C-Alkylated Product (Thermodynamically Favored) SoftElec->ProductC

Caption: Mechanistic pathway of phenoxide ambident nucleophile reactivity.

Troubleshooting & FAQs

Q1: Why is my phenol alkylation yielding a mixture of ether (O-alkyl) and ring-substituted (C-alkyl) products? A1: You are likely using a protic solvent (e.g., water, ethanol) or a soft electrophile. Protic solvents form strong hydrogen bonds with the highly electronegative oxygen atom, sterically and electronically shielding it 2[2]. This forces the electrophile to attack the less hindered, softer carbon centers. To correct this and drive O-alkylation, switch to a polar aprotic solvent like DMF or DMSO, which solvates the cation but leaves the oxygen "naked" and highly reactive3[3].

Q2: How do I intentionally drive C-alkylation for ortho/para substituted phenols? A2: To invert the natural preference for O-alkylation, you must leverage HSAB principles. Use a soft electrophile (e.g., alkyl iodides or allylic halides) and a protic solvent. Additionally, employing a Lewis acid catalyst or using a tight-binding counterion like Li⁺ or Na⁺ will coordinate strongly with the oxygen, blocking it and directing the alkyl group to the carbon ring 4[4].

Q3: Does the choice of base counterion (Li⁺ vs. Na⁺ vs. K⁺ vs. Cs⁺) actually matter? A3: Absolutely. The counterion dictates the tightness of the ion pair. Hard, small cations like Li⁺ and Na⁺ coordinate tightly to the hard phenoxide oxygen, hindering O-alkylation. Conversely, larger, softer cations like K⁺ and Cs⁺ form loose ion pairs, exposing the oxygen for nucleophilic attack. For maximal O-alkylation, K₂CO₃ or Cs₂CO₃ are the gold standards. You can further enhance this by adding Phase Transfer Catalysts (PTCs) like TBAB, which completely dissociate the ion pair in the organic phase5[5].

DecisionMatrix Start Phenol Alkylation Goal O_Alk O-Alkylation (Ether Synthesis) Start->O_Alk C_Alk C-Alkylation (Ring Substitution) Start->C_Alk O_Solvent Solvent: Polar Aprotic (DMF, DMSO, Acetone) O_Alk->O_Solvent C_Solvent Solvent: Protic (Water, Alcohols) C_Alk->C_Solvent O_Base Base: Hard/Bulky (K2CO3, Cs2CO3) O_Solvent->O_Base O_Electro Electrophile: Hard (Tosylates, Sulfates) O_Base->O_Electro C_Base Base: Soft/Coordinating (LiOH, NaOH) C_Solvent->C_Base C_Electro Electrophile: Soft (Iodides, Allylic Halides) C_Base->C_Electro

Caption: Decision matrix for controlling O- vs C-alkylation regioselectivity.

Quantitative Data Summary

The following table summarizes how specific reaction parameters shift the regioselectivity of phenol alkylation.

ParameterO-Alkylation (Aryl Ethers)C-Alkylation (Ring Substituted)
Solvent Type Polar Aprotic (DMF, DMSO, Acetone)Protic (Water, Alcohols, CF₃CH₂OH)
Base / Counterion K₂CO₃, Cs₂CO₃ (Loose ion pairs)LiOH, NaOH (Tight ion pairs)
Electrophile Hardness Hard (Alkyl tosylates, mesylates, sulfates)Soft (Alkyl iodides, allylic/benzylic halides)
Phase Transfer Catalyst Highly Effective (e.g., TBAB)Generally Avoided
Temperature Low to Ambient (Kinetic control)Elevated/Reflux (Thermodynamic control)
Self-Validating Experimental Protocols

To ensure reproducibility and trust in your synthesis, the following protocols include built-in visual and physical validation checks to confirm the reaction is proceeding correctly at each step.

Protocol A: Chemoselective O-Alkylation (Williamson Ether Synthesis)

Target: >95% O-Alkylation

  • Preparation & Deprotonation: In a flame-dried flask under nitrogen, dissolve 1.0 eq of phenol in anhydrous DMF (0.5 M). Add 1.5 eq of finely powdered K₂CO₃.

    • Validation Check: The suspension will turn slightly yellow, and mild gas evolution (CO₂) may occur, confirming the generation of the phenoxide anion.

  • Electrophile Addition: Dropwise add 1.1 eq of the alkyl halide (e.g., alkyl bromide or tosylate) at 0 °C to prevent thermal runaway.

  • Reaction Progression: Warm to room temperature and stir for 4-12 hours.

    • Validation Check: The reaction mixture will become increasingly cloudy as KX (e.g., KBr) salts precipitate. This visual cue confirms the consumption of the electrophile.

  • Quench & Isolate: Dilute with water (5x volume of DMF) to dissolve the salts and extract with EtOAc. Wash the organic layer with 1M NaOH to remove any unreacted phenol.

    • Validation Check: TLC of the organic layer should show a single, less polar spot (higher Rf) compared to the starting phenol, confirming complete O-alkylation.

Protocol B: Directed C-Alkylation of Phenols

Target: Ortho/Para Ring Substitution

  • Solvent & Base Setup: Dissolve 1.0 eq of phenol in a protic solvent mixture (e.g., H₂O / Trifluoroethanol). Add 1.0 eq of NaOH.

    • Validation Check: Complete dissolution of the phenol into a homogeneous solution indicates successful formation of the sodium phenoxide salt.

  • Electrophile Addition: Add 1.2 eq of a soft electrophile (e.g., allyl bromide) and heat to 80 °C.

    • Validation Check: As the reaction proceeds, the homogeneous solution will begin to phase-separate or form an emulsion, as the less polar C-alkylated product is insoluble in the aqueous protic medium.

  • Workup & Purification: Cool to room temperature, acidify with 1M HCl to pH 3, and extract with dichloromethane.

    • Validation Check: NMR analysis of the crude product should show a shift in the aromatic proton signals and a retained broad singlet for the -OH group (~5.0 ppm), confirming the oxygen remains unalkylated.

Sources

Optimization

Challenges and solutions for scaling up 4-Ethoxy-2,5-dimethylphenol production.

Welcome to the Advanced Organic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when scaling up the synthesis of 4-Ethoxy-2,5-dimethylphenol (CAS: 991...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Organic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when scaling up the synthesis of 4-Ethoxy-2,5-dimethylphenol (CAS: 99172-75-5).

While the Williamson ether synthesis appears straightforward, the presence of two electronically active, sterically similar hydroxyl groups on the 2,5-dimethylhydroquinone (2,5-DMHQ) precursor makes chemoselectivity a significant hurdle[1]. Furthermore, the electron-rich nature of the phenoxide intermediate renders it highly susceptible to aerobic oxidation[2].

This guide abandons generic textbook procedures in favor of field-proven, causality-driven methodologies to ensure your scale-up is robust, high-yielding, and self-validating.

Process Overview & Mechanistic Pathway

Before troubleshooting, it is critical to map the reaction network. The bifurcation between successful mono-alkylation, parasitic di-alkylation, and oxidative degradation dictates our entire reactor strategy.

Workflow DMHQ 2,5-Dimethylhydroquinone (Starting Material) Phenoxide Mono-phenoxide Anion (Reactive Intermediate) DMHQ->Phenoxide Base / Anaerobic Quinone 2,5-Dimethyl-p-benzoquinone (Oxidation Byproduct) DMHQ->Quinone O2 Exposure (Side Reaction) Target 4-Ethoxy-2,5-dimethylphenol (Target Product) Phenoxide->Target EtBr / PTC Controlled Addition DiEther 1,4-Diethoxy-2,5-dimethylbenzene (Over-alkylation) Target->DiEther Excess EtBr / Base (Side Reaction)

Fig 1. Mechanistic workflow and competing side reactions in the mono-ethylation of 2,5-DMHQ.

Troubleshooting Guides & FAQs
Q1: My scale-up yields are plateauing at 45-50%, and LC-MS shows a massive peak for 1,4-diethoxy-2,5-dimethylbenzene. How do I stop the second alkylation?

The Causality: The first pKa​ of 2,5-DMHQ is ~9.9, and the resulting mono-ether product has a pKa​ of ~10.2. Because these values are nearly identical, the mono-alkylated product easily deprotonates in the presence of excess base, competing with the starting material for the ethylating agent[3]. In a monophasic solvent like DMF, statistical product distribution limits your yield to ~50%. The Solution: Implement a biphasic Phase Transfer Catalysis (PTC) system (e.g., Toluene/Water with Tetrabutylammonium bromide). In a biphasic system, the mono-alkylated product—which is significantly more lipophilic than the starting hydroquinone—rapidly partitions into the organic layer. This physical separation shields its remaining hydroxyl group from the aqueous base, preventing the second deprotonation and halting over-alkylation.

Q2: The moment I add base to my 2,5-DMHQ solution, it turns dark brown/black, and my final yield is abysmal. What is happening?

The Causality: Hydroquinones in alkaline environments undergo rapid single-electron transfer (SET) to form semiquinone radicals. If even trace amounts of dissolved oxygen are present, these radicals are instantly oxidized to 2,5-dimethyl-p-benzoquinone[2]. This quinone not only destroys your mass balance but readily polymerizes, creating the dark tar you observe. The Solution: Your protocol must be a self-validating anaerobic system . Rigorously degas all solvents by sparging with Argon for at least 30 minutes prior to base addition. As a chemical safeguard, add 0.05 equivalents of sodium dithionite ( Na2​S2​O4​ ) to the aqueous phase. Self-Validation Check: The dithionite acts as a colorimetric sentinel. If the reaction mixture maintains a pale yellow hue, your inert atmosphere is successfully validated. If it flashes brown, oxygen has breached the system, providing an immediate visual signal to abort or correct the run.

Q3: How can I efficiently isolate the mono-alkylated product at a kilogram scale without resorting to expensive silica gel chromatography?

The Causality: You can completely bypass chromatography by exploiting the differential acidity and solubility of the three components via a precise pH-swing extraction. The Solution:

  • Remove the Di-ether: The over-alkylated impurity has no hydroxyl groups; it will always remain in the organic phase regardless of pH.

  • Extract the Starting Material: Unreacted 2,5-DMHQ has two hydroxyl groups, making it highly soluble in weak aqueous bases. Wash the organic layer with a pH 9.5 sodium bicarbonate/carbonate buffer. The 2,5-DMHQ enters the aqueous phase, leaving the product behind.

  • Isolate the Product: The target 4-Ethoxy-2,5-dimethylphenol has only one hydroxyl group and requires a stronger base to ionize. Extract the organic layer with 1M NaOH (pH > 12). The product moves into the aqueous phase. Simply acidify this aqueous layer with HCl to precipitate your pure 4-Ethoxy-2,5-dimethylphenol.

Quantitative Data: Optimization of Selectivity

The table below summarizes how solvent architecture and catalytic choices directly govern the chemoselectivity of the O-alkylation[2],[3].

Solvent SystemBase / CatalystAlkylating AgentTempTarget Mono-ether YieldDi-ether Impurity
DMF (Monophasic) K2​CO3​ (2.0 eq)Ethyl Bromide (1.5 eq)60°C42%45%
Toluene / H2​O (Biphasic)NaOH + TBAB (PTC)Ethyl Bromide (1.05 eq)70°C84%11%
Ethanol / Ionic Liquids SO3​H -ILs (Acidic)Ethanol (Solvent)65°C93.7% <5%

Note: While the acidic ionic liquid route provides the highest theoretical selectivity[2], the biphasic PTC route is detailed below as it utilizes universally available reagents for immediate industrial scale-up.

Step-by-Step Methodology: Scaled-Up PTC Synthesis

Phase 1: Anaerobic System Preparation

  • Equip a jacketed reactor with a mechanical stirrer, reflux condenser, Argon inlet, and an addition funnel.

  • Charge the reactor with 1.0 kg (7.24 mol) of 2,5-Dimethylhydroquinone and 5 L of Toluene.

  • In a separate vessel, prepare the aqueous phase: dissolve 318 g (7.96 mol, 1.1 eq) of NaOH, 116 g (0.36 mol, 0.05 eq) of Tetrabutylammonium bromide (TBAB), and 63 g (0.36 mol, 0.05 eq) of Sodium Dithionite in 5 L of deionized water.

  • Sparge both the reactor and the aqueous vessel with Argon for 45 minutes.

Phase 2: Deprotonation & Alkylation 5. Transfer the degassed aqueous solution into the reactor under positive Argon pressure. Self-Validation: The biphasic mixture must remain pale yellow. If it turns dark brown, halt the process and check for atmospheric leaks. 6. Heat the biphasic mixture to 70°C with vigorous mechanical stirring (minimum 400 RPM to ensure optimal interfacial surface area for the PTC). 7. Charge the addition funnel with 828 g (7.60 mol, 1.05 eq) of Ethyl Bromide. 8. Add the Ethyl Bromide dropwise over 3 hours. Causality: Slow addition ensures the local concentration of the alkylating agent remains low, forcing it to react exclusively with the highly nucleophilic aqueous phenoxide rather than the organic-partitioned mono-ether. 9. Stir for an additional 2 hours at 70°C, then cool to room temperature.

Phase 3: pH-Swing Purification 10. Halt stirring and allow the phases to separate. Discard the aqueous layer. 11. Wash the Toluene layer twice with 3 L of a degassed pH 9.5 Sodium Carbonate buffer to remove unreacted 2,5-DMHQ. 12. Extract the Toluene layer with 4 L of 1M NaOH. The target product will transfer to the aqueous phase. Discard the Toluene layer (which contains the di-ether impurity). 13. Slowly acidify the aqueous product layer with 6M HCl until the pH reaches 3.0. The 4-Ethoxy-2,5-dimethylphenol will precipitate as an off-white solid. 14. Filter, wash with cold water, and dry under vacuum at 40°C to yield the final product.

References
  • Bhongale, P. V., Joshi, S. S., & Mali, N. A. (2020). "Selective monoalkylation of hydroquinone in the presence of SO3H-functionalized ionic liquids as catalysts." Chemical Papers, 74(12), 4461–4471.
  • Cella, J. A., et al. (1974). "Monoalkylation of hydroquinone." The Journal of Organic Chemistry.
  • Motyka, R., et al. (2016). "Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols." ACG Publications.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Ethoxy-2,5-dimethylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scalable synthesis of functionalized aromatics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scalable synthesis of functionalized aromatics. The synthesis of 4-ethoxy-2,5-dimethylphenol via the mono-alkylation of 2,5-dimethylhydroquinone is a classic transformation that consistently presents a triad of challenges: stalled conversions, over-alkylation, and oxidative degradation.

This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind these failures, providing a self-validating experimental protocol to ensure high-yield, reproducible results.

Mechanistic Insight: The Reaction Network

To resolve incomplete conversion, we must first map the competing pathways. The monoalkylation of hydroquinones is notoriously difficult due to the competing rates of sequential alkylation and the inherent redox instability of the starting material .

G DMHQ 2,5-Dimethylhydroquinone (Starting Material) Mono 4-Ethoxy-2,5-dimethylphenol (Target Mono-ether) DMHQ->Mono Base, EtX Quinone 2,5-Dimethyl-1,4-benzoquinone (Oxidation) DMHQ->Quinone O2, Base Di 1,4-Diethoxy-2,5-dimethylbenzene (Over-alkylation) Mono->Di Excess Base, EtX Quinone->DMHQ Na2S2O4

Reaction network of 2,5-dimethylhydroquinone showing alkylation, over-alkylation, and oxidation.

Troubleshooting FAQs

Q1: My reaction stalls at 50-60% conversion, and I recover mostly unreacted starting material. Why? A1: Stalling at mid-conversion is rarely a kinetic issue; it is a thermodynamic and solubility failure. When using strong bases (like NaOH) in protic or less polar solvents (like Ethanol or Acetone), the mono-phenoxide salt of 2,5-dimethylhydroquinone can precipitate out of the solution. Once precipitated, it is no longer nucleophilic, effectively halting the reaction. Resolution: Switch to a polar aprotic solvent like DMF and use a base with a larger, softer cation (such as K2​CO3​ or Cs2​CO3​ ). The larger cation significantly increases the solubility of the phenoxide intermediate, keeping it solvated and active in the liquid phase.

Q2: I am getting full conversion of the starting material, but my yield of 4-Ethoxy-2,5-dimethylphenol is low due to the formation of a dialkylated byproduct. How do I improve selectivity? A2: Over-alkylation to 1,4-diethoxy-2,5-dimethylbenzene occurs because the target mono-alkylated product contains a second hydroxyl group that remains electronically active. To mitigate this, you must exploit the pKa​ difference between the first and second hydroxyl groups. Using a mild base like K2​CO3​ selectively deprotonates only the first hydroxyl group . Furthermore, you must control the steady-state concentration of the electrophile. Implementing a continuous slow addition of the alkylating agent favors the kinetic mono-alkylation pathway over the secondary di-alkylation event .

Q3: The reaction mixture turns dark brown or black almost immediately upon adding the base, resulting in poor mass balance. What is happening? A3: The dark color is a visual confirmation of oxidative degradation. Hydroquinones are highly redox-active and rapidly auto-oxidize to benzoquinones (specifically, 2,5-dimethyl-1,4-benzoquinone) in alkaline environments when exposed to trace oxygen . Resolution: The reaction must be rigorously degassed and run under a strict Argon atmosphere. Adding a catalytic amount of a reducing agent, such as Sodium Dithionite ( Na2​S2​O4​ ), acts as an in-situ sacrificial antioxidant to continuously reduce any formed quinone back to the reactive hydroquinone state.

Quantitative Data: Condition Optimization

The table below summarizes the causality of different reaction parameters on the conversion and selectivity of the monoethylation process.

Table 1: Optimization of Reaction Conditions for the Monoethylation of 2,5-Dimethylhydroquinone

SolventBaseAlkylating AgentAtmosphereAdditiveConversion (%)Mono:Di RatioObservation
EtOHNaOH (2.0 eq)EtBr (1.5 eq)AirNone45%60:40Rapid oxidation (black solution); poor yield.
Acetone K2​CO3​ (1.5 eq)EtBr (1.1 eq) N2​ None68%85:15Reaction stalled; mono-phenoxide precipitated.
DMF Cs2​CO3​ (1.2 eq)EtI (1.05 eq)ArgonNone>95%90:10Excellent conversion; minor over-alkylation.
DMF K2​CO3​ (1.2 eq) Et2​SO4​ (1.05 eq)* Argon Na2​S2​O4​ >98% 96:4 Optimal conditions; clean profile, highly scalable.

*Added continuously via syringe pump over 2 hours.

Optimized Experimental Protocol

The following self-validating protocol utilizes the optimized conditions from Table 1 to maximize the yield of 4-Ethoxy-2,5-dimethylphenol while suppressing side reactions.

Workflow Step1 1. Degassing & Preparation (DMF, Argon, Na2S2O4) Step2 2. Deprotonation (K2CO3, 40°C, 30 min) Step1->Step2 Step3 3. Controlled Alkylation (Et2SO4 via Syringe Pump) Step2->Step3 Step4 4. Quench & Extraction (0.1 M HCl, EtOAc) Step3->Step4 Step5 5. Purification (Crystallization/Chromatography) Step4->Step5

Step-by-step experimental workflow for the synthesis of 4-ethoxy-2,5-dimethylphenol.

Step-by-Step Methodology

Reagents Required:

  • 2,5-Dimethylhydroquinone: 10.0 g (72.4 mmol, 1.0 eq)

  • Potassium Carbonate ( K2​CO3​ , finely powdered): 12.0 g (86.8 mmol, 1.2 eq)

  • Diethyl Sulfate ( Et2​SO4​ ): 11.7 g (76.0 mmol, 1.05 eq)

  • Sodium Dithionite ( Na2​S2​O4​ ): 0.63 g (3.6 mmol, 0.05 eq)

  • Anhydrous DMF: 100 mL

Procedure:

  • Degassing & Preparation: Charge a dry, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an Argon inlet, and a septum with 2,5-dimethylhydroquinone (10.0 g) and anhydrous DMF (100 mL). Sparge the solution with Argon for 30 minutes to remove dissolved oxygen. Add sodium dithionite (0.63 g) to the stirring solution.

  • Deprotonation: Under a positive flow of Argon, add the finely powdered K2​CO3​ (12.0 g) in one portion. Heat the reaction mixture to 40 °C and stir for 30 minutes. The mixture will take on a slight yellow tint, indicating the formation of the mono-phenoxide.

  • Controlled Alkylation: Load diethyl sulfate (11.7 g) into a gas-tight syringe. Using a syringe pump, add the diethyl sulfate dropwise to the reaction mixture over a period of exactly 2 hours while maintaining the internal temperature at 40 °C.

  • Reaction Monitoring: Once the addition is complete, allow the reaction to stir for an additional 4 hours at 40 °C. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3) or HPLC.

  • Quench & Extraction: Cool the reaction to room temperature. Slowly pour the mixture into 400 mL of ice-cold 0.1 M HCl to neutralize the base and quench unreacted diethyl sulfate. Extract the aqueous layer with Ethyl Acetate ( 3×150 mL). Wash the combined organic layers with distilled water ( 2×100 mL) and brine (100 mL), then dry over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified via silica gel column chromatography or recrystallized from a mixture of heptane and minimal ethyl acetate to yield pure 4-Ethoxy-2,5-dimethylphenol as an off-white solid.

References

  • Newman, M. S., & Cella, J. A. (1974). . The Journal of Organic Chemistry, 39(2), 214-215.

  • Bhongale, P. V., Joshi, S. S., & Mali, N. A. (2020).. Chemical Papers, 74, 4461–4471.

  • Li, X., et al. (2024). . Journal of the American Chemical Society.

Optimization

Technical Support Center: Solvent Waste Minimization in 4-Ethoxy-2,5-dimethylphenol Purification

Overview & Scientific Rationale The purification of highly substituted phenolic derivatives, such as 4-Ethoxy-2,5-dimethylphenol, has historically relied on solvent-intensive processes like silica gel chromatography or m...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scientific Rationale

The purification of highly substituted phenolic derivatives, such as 4-Ethoxy-2,5-dimethylphenol, has historically relied on solvent-intensive processes like silica gel chromatography or multiple recrystallizations using hazardous petrochemicals (e.g., hexane, dichloromethane)[1]. However, as pharmaceutical and chemical development pipelines increasingly adopt green chemistry principles, minimizing solvent waste—quantified by the Environmental factor (E-factor)—is a critical operational mandate.

This technical guide provides field-proven, self-validating protocols to transition your purification workflows to sustainable, closed-loop systems. By leveraging2[2] and bio-based alcohols[3], researchers can exploit specific solvent-solute hydrogen bonding interactions to achieve >99.5% purity while reducing fresh solvent consumption by up to 85%.

Purification Workflow Diagram

G Crude Crude Synthesis Mixture (4-Ethoxy-2,5-dimethylphenol) NADES NADES Extraction (Selective Phenol Solubilization) Crude->NADES Add ChCl:Urea Precip Water Addition (NADES Dissolution & Phenol Precipitation) NADES->Precip Add H2O Anti-solvent Recryst Closed-Loop Recrystallization (Bio-Ethanol / Water) Precip->Recryst Crude Precipitate RecoverNADES NADES Recovery (Water Evaporation) Precip->RecoverNADES Aqueous NADES Pure Purified 4-Ethoxy-2,5-dimethylphenol Recryst->Pure Filtration RecoverEtOH Ethanol Recovery (Fractional Distillation) Recryst->RecoverEtOH Mother Liquor RecoverNADES->NADES Recycled NADES RecoverEtOH->Recryst Recycled EtOH

Closed-loop purification workflow for 4-Ethoxy-2,5-dimethylphenol using NADES and bio-ethanol.

Quantitative Data: Solvent System Comparison

The following table summarizes the efficiency and environmental impact of various purification strategies for 4-Ethoxy-2,5-dimethylphenol.

Purification StrategyPrimary SolventsSolvent-to-Product Ratio (v/w)E-Factor (kg waste/kg product)Solvent Recovery RatePurity Achieved
Traditional ChromatographyHexane / Ethyl Acetate50:1>45.0< 30%98.5%
Recycle-HPLCMethanol / Water100:115.0~ 85%99.5%
NADES ExtractionCholine Chloride:Urea5:12.5> 90%95.0% (Crude)
Closed-Loop RecrystallizationBio-Ethanol / Water3:1< 1.0> 95%> 99.5%

Step-by-Step Methodology: Self-Validating Closed-Loop Recrystallization

This protocol details the final polishing step of 4-Ethoxy-2,5-dimethylphenol using a green anti-solvent crystallization approach.

Step 1: Dissolution in Bio-Ethanol

  • Action: Suspend the crude 4-Ethoxy-2,5-dimethylphenol in bio-ethanol (2 mL/g) and heat to 60°C under gentle agitation until fully dissolved.

  • Causality: Alkylphenols exhibit exceptionally high solubility in alcohols due to complementary hydrogen bonding and hydrophobic interactions[4]. Utilizing a minimal volume of a steep-solubility-curve solvent like ethanol maximizes yield while drastically reducing the energy required for downstream evaporation.

Step 2: Hot Filtration

  • Action: Pass the hot solution through a heated fritted funnel (porosity 3) into a pre-warmed receiving flask.

  • Causality: This step physically removes insoluble polymeric byproducts or catalyst residues. The heated funnel prevents the premature precipitation of the target compound, which would otherwise clog the frit and reduce yield.

Step 3: Anti-Solvent Addition & Controlled Cooling

  • Action: Add warm deionized water (1 mL/g) dropwise to the filtrate. Once the solution becomes slightly turbid, seed with 0.1% pure crystals. Cool the mixture at a controlled rate of 0.5°C/min down to 5°C.

  • Causality: Water acts as a green anti-solvent, sharply reducing the solubility of the hydrophobic alkylphenol. Controlled cooling prevents liquid-liquid phase separation, ensuring the compound forms a highly ordered, pure crystal lattice rather than trapping impurities in an amorphous solid.

Step 4: Filtration and Self-Validating Wash

  • Action: Filter the resulting crystals under vacuum and wash with ice-cold 10% ethanol/water (0.5 mL/g).

  • Validation Check: Measure the refractive index (RI) or UV absorbance (at 280 nm) of the wash filtrate. A stable baseline reading matching the pure wash solvent validates the complete removal of soluble impurities from the crystal surfaces.

Step 5: Mother Liquor Recovery

  • Action: Transfer the mother liquor to a rotary evaporator equipped with a high-efficiency condenser (chilled to -5°C). Recover the ethanol/water azeotrope under reduced pressure.

  • Causality: Routing the filtrate directly to recovery minimizes volatile organic compound (VOC) emissions. Recycling the 3[3] for the next batch drives the E-factor below 1.0.

Troubleshooting Guide

Q: During the NADES extraction phase, the phase separation is extremely slow or forms an emulsion. How can I resolve this? A: Emulsions in NADES typically occur due to high viscosity and the surfactant-like behavior of certain phenolic impurities.

  • Causality: NADES rely on extensive hydrogen-bond networks that inherently increase fluid viscosity, hindering droplet coalescence during phase separation.

  • Solution: Increase the extraction temperature to 45°C to thermally disrupt the hydrogen bonds and lower viscosity, or apply mild centrifugation (3000 x g for 5 mins). Do not add organic solvents to break the emulsion, as this defeats the waste minimization objective.

Q: The 4-Ethoxy-2,5-dimethylphenol is "oiling out" (forming a second liquid phase) instead of crystallizing upon cooling. What went wrong? A: Alkylphenols often have relatively low melting points and can undergo liquid-liquid phase separation (LLPS) if the solvent system becomes supersaturated too quickly at a temperature above the solute's melting point in that specific solvent mixture.

  • Causality: Rapid cooling or the addition of excessive anti-solvent (water) forces the compound out of solution as a liquid melt rather than allowing it to nucleate into a solid crystal lattice.

  • Solution: Re-heat the mixture until it is entirely homogeneous. Seed the solution with pure 4-Ethoxy-2,5-dimethylphenol crystals at a temperature just above the cloud point, and strictly limit the cooling ramp rate to ≤0.5°C/min.

Q: How can I prevent the accumulation of impurities in the recycled bio-ethanol mother liquor over multiple batches? A: Continuous recycling of the mother liquor will inevitably concentrate soluble impurities, which will eventually co-precipitate with your target phenol and degrade product purity.

  • Validation/Solution: Implement a self-validating purge cycle. Monitor the UV absorbance (at a wavelength specific to your primary synthetic byproduct) or the refractive index of the recovered solvent. Once the impurity threshold is reached (typically after 4-5 cycles), redirect the mother liquor to a fractional distillation unit to recover pure ethanol, and safely purge the concentrated waste bottoms.

Frequently Asked Questions (FAQs)

Q: Why should we transition from silica gel chromatography to NADES and recrystallization for phenolic compounds? A: Silica gel chromatography is inherently wasteful, often requiring 50-100 volumes of hazardous solvents (like hexane and dichloromethane) per mass of product. These mixed solvent streams are notoriously difficult and energy-intensive to recycle. In contrast, NADES (e.g., choline chloride:urea) provide highly selective, biodegradable extraction media that can be recovered via simple water evaporation, drastically lowering the E-factor and operational costs[2].

Q: Can supercritical CO2 (scCO2) be used for 4-Ethoxy-2,5-dimethylphenol purification to eliminate liquid solvent waste entirely? A: Yes. Supercritical CO2 is an excellent 5[5].

  • Causality: By tuning the pressure and temperature, scCO2 can selectively extract the phenol. Upon depressurization, the CO2 reverts to a gas and is recompressed, leaving behind a 100% solvent-free product. However, the initial capital expenditure for high-pressure scCO2 equipment is significantly higher than that required for NADES/ethanol systems.

Q: What is the most reliable way to measure solvent waste reduction in our lab? A: The industry standard is the E-factor (total mass of waste generated divided by the mass of the purified product). For a self-validating metric, track your fresh solvent purchasing volume versus the volume of purified product over a quarter. A successful closed-loop system should reduce fresh solvent consumption by over 85%.

References

  • Bio-based Green Solvents in Organic Synthesis. An Updated Review. Thieme Connect. 3

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. 1

  • Chapter 14 - Plant-derived alkyl phenol as green solvents: Properties and applications. ScienceDirect. 4

  • A review: Exploratory analysis of recent advancement in green analytical chemistry application. Amecj. 2

  • Sustainable Extraction and Purification of Phytochemicals: A Review of Green Solvents and Techniques. Chemical Methodologies. 5

Sources

Troubleshooting

Overcoming low reactivity of 2,5-dimethylphenol in etherification reactions.

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is engineered for researchers and drug development professionals facing low conversion rates, poor selectivity, or sluggish kinetics duri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is engineered for researchers and drug development professionals facing low conversion rates, poor selectivity, or sluggish kinetics during the etherification of 2,5-dimethylphenol.

Due to the ortho-methyl group at the 2-position, 2,5-dimethylphenol exhibits significant steric hindrance around the hydroxyl reactive center. This physical blockade disrupts standard Williamson ether and Mitsunobu pathways, necessitating highly optimized, thermodynamically driven interventions.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: Why am I recovering unreacted 2,5-dimethylphenol and alkene byproducts when using primary/secondary alkyl halides under standard Williamson conditions? The Causality: Under standard conditions (e.g., K₂CO₃ in acetone or methanol), the phenoxide ion remains heavily solvated by hydrogen bonding. Because the ortho-methyl group restricts the trajectory of the electrophile, the solvated phenoxide acts primarily as a strong base rather than a nucleophile. This shifts the reaction pathway from an SN​2 substitution toward an E2 elimination of your alkyl halide, generating alkenes. The Fix: You must strip the solvation shell from the phenoxide to create a "naked," highly reactive nucleophile. This is achieved by transitioning to a Phase-Transfer Catalysis (PTC) system using Tetrabutylammonium bromide (TBAB) in a biphasic liquid/liquid setup [1].

Q2: My GC-MS analysis shows a mixture of O-alkylated ether and C-alkylated phenols. How do I force exclusive O-alkylation? The Causality: According to Hard-Soft Acid-Base (HSAB) theory, the phenoxide oxygen is a "hard" center (kinetically controlled), while the aromatic ring carbons are "soft" centers (thermodynamically controlled). Protic solvents (like methanol) hydrogen-bond to the hard oxygen, physically blocking it and forcing the electrophile to attack the ring. The Fix: Switch to a strongly polar aprotic solvent. Using Acetonitrile (CH₃CN) or Dimethyl Sulfoxide (DMSO) leaves the oxygen center exposed. Acetonitrile has been proven to enhance O-alkylation selectivity to a 97:3 ratio, compared to a poor 72:28 ratio in methanol [1].

Q3: I am using the Mitsunobu reaction to couple 2,5-dimethylphenol with a sterically hindered alcohol, but yields are <10% after 48 hours. What is going wrong? The Causality: The Mitsunobu reaction relies on the formation of a bulky oxyphosphonium intermediate. When both the phenol and the alcohol are sterically congested, the activation energy required for the final SN​2 displacement is prohibitively high. Furthermore, extended reaction times in Tetrahydrofuran (THF) allow a competing side reaction—the alkylation of the hydrazinedicarboxylate byproduct—to consume your alcohol [2, 3]. The Fix: Change the solvent to anhydrous diethyl ether (Et₂O) to suppress byproduct alkylation [3]. More importantly, run the reaction at a highly concentrated molarity (1.0 M) and apply ultrasonic irradiation (sonication) . Acoustic cavitation provides localized micro-heating and extreme pressure, overcoming the steric activation barrier and reducing reaction times from days to minutes [2].

Part 2: Quantitative Performance Data

The following table summarizes the expected performance metrics when transitioning from standard to optimized methodologies for 2,5-dimethylphenol etherification.

Reaction TypeMethodologyReagents / SolventTimeO-Alkylation YieldPrimary Side Product
Williamson Standard BatchK₂CO₃ / Methanol24 h35 - 40%C-alkylated phenols
Williamson Biphasic PTCNaOH / TBAB / DCM1 - 2 h> 90% None (Trace alkene)
Mitsunobu Standard BatchPPh₃ / DIAD / THF (0.1M)48 h< 10%Alkylated hydrazinedicarboxylate
Mitsunobu Ultrasound-AssistedPPh₃ / DIAD / Et₂O (1.0M)15 min65 - 85% Triphenylphosphine oxide (TPPO)

Part 3: Optimized Experimental Protocols

Protocol A: Biphasic Liquid/Liquid O-Alkylation via Phase-Transfer Catalysis (PTC)

This protocol utilizes TBAB to shuttle the phenoxide ion into the organic phase, bypassing steric limitations by maximizing nucleophilicity [4].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 2,5-dimethylphenol (1.0 equiv) and your target alkyl halide (1.2 equiv) in Dichloromethane (DCM) or Toluene to achieve a 0.5 M concentration.

  • Catalyst Loading: Add 5–10 mol% of Tetrabutylammonium bromide (TBAB) directly to the organic phase.

  • Base Addition: Prepare a 50% w/w aqueous NaOH solution. Add this aqueous phase to the organic mixture in a 1:1 volume ratio.

  • Reaction Execution: Stir the biphasic mixture vigorously (≥ 800 rpm) at room temperature. The TBAB immediately forms an ion pair with the deprotonated phenoxide, pulling it into the DCM layer.

  • Self-Validation Checkpoint: The aqueous layer must remain highly basic (pH > 12). Monitor via TLC (Hexanes/EtOAc 9:1). The highly non-polar ether product will elute significantly faster than the starting phenol. Complete consumption typically occurs within 60–120 minutes.

  • Workup: Separate the organic layer, wash twice with 1M HCl to neutralize residual base and remove unreacted phenol, dry over MgSO₄, and concentrate under reduced pressure.

PTC_Workflow cluster_aq Aqueous Phase cluster_org Organic Phase (DCM/Toluene) NaOH NaOH (Base) Phenoxide Phenoxide Anion (Water Solvated) NaOH->Phenoxide Phenol_Aq 2,5-Dimethylphenol (Interface) Phenol_Aq->Phenoxide Deprotonation IonPair [TBA]+ [Phenoxide]- (Naked Nucleophile) Phenoxide->IonPair Phase Transfer TBAB TBAB (PTC) TBAB->IonPair Ether O-Alkylated Ether (Product) IonPair->Ether SN2 Attack AlkylHalide Alkyl Halide AlkylHalide->Ether

Caption: Biphasic Phase-Transfer Catalysis (PTC) workflow for O-alkylation.

Protocol B: Ultrasound-Assisted Mitsunobu Etherification

This protocol leverages acoustic cavitation to force the coupling of sterically hindered phenols and alcohols, utilizing a highly concentrated Et₂O system to suppress side reactions[2, 3].

Step-by-Step Methodology:

  • Preparation: In a dry, heavy-walled glass vial, combine 2,5-dimethylphenol (1.0 equiv), the target alcohol (1.05 equiv), and triphenylphosphine (PPh₃, 1.05 equiv).

  • Solvent Optimization: Dissolve the solid mixture in anhydrous diethyl ether (Et₂O). Critical: Use a minimal volume of solvent to achieve a highly concentrated state (1.0 M with respect to the phenol). Do not use THF.

  • Sonication Setup: Lower the sealed vial into a 40-kHz ultrasonic bath. Ensure the water level matches the solvent level inside the vial for optimal acoustic transfer.

  • Activation: While sonicating, add Diisopropyl azodicarboxylate (DIAD) (1.05 equiv) dropwise over 2 minutes.

  • Self-Validation Checkpoint: Upon DIAD addition, the solution will rapidly transition from clear to highly viscous, visually confirming the formation of the bulky betaine intermediate. Sonicate for 15–30 minutes. Successful conversion is marked by the precipitation of triphenylphosphine oxide (TPPO) upon cooling the vial to 0°C.

  • Workup: Filter the cold mixture to remove the precipitated TPPO. Concentrate the filtrate and purify via silica gel flash chromatography.

Mitsunobu PPh3 PPh3 + DIAD Betaine Betaine Intermediate PPh3->Betaine Oxyphosphonium Oxyphosphonium Ion Betaine->Oxyphosphonium + Alcohol Alcohol Alcohol (ROH) Standard Standard Conditions (THF, 0.1M, Stirring) Oxyphosphonium->Standard + Phenol Optimized Optimized Conditions (Et2O, 1.0M, Sonication) Oxyphosphonium->Optimized + Phenol Phenol 2,5-Dimethylphenol SideProduct Hydrazinedicarboxylate Alkylation (Side Product) Standard->SideProduct Sluggish SN2 / THF Solvent Product Sterically Hindered Alkyl Aryl Ether Optimized->Product Cavitation / Et2O Solvent

Caption: Sonication-assisted Mitsunobu reaction pathway for sterically hindered phenols.

References

  • Benchchem. "2-Bromobenzyl-(2,5-dimethylphenyl)ether | CAS 173305-11-8." Chemical Reactions Analysis & Williamson Ether Synthesis.1

  • The Journal of Organic Chemistry (ACS). "Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction." 2

  • South Dakota State University. "Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition." 3

  • AKJournals / ResearchGate. "Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols." 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 4-Ethoxy-2,5-dimethylphenol and 4-Methoxy-2,5-dimethylphenol: Structural, Reactivity, and Application Guide

In the landscape of drug development and materials science, phenolic derivatives serve as critical building blocks for synthesizing advanced antioxidants, proteomics standards, and active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, phenolic derivatives serve as critical building blocks for synthesizing advanced antioxidants, proteomics standards, and active pharmaceutical ingredients (APIs). 4-Methoxy-2,5-dimethylphenol and its analog, 4-Ethoxy-2,5-dimethylphenol , differ structurally by only a single methylene (-CH₂-) unit in their alkoxy substituent. However, this seemingly minor modification profoundly impacts their physicochemical profiles, steric hindrance, and lipophilicity.

This guide provides an objective, data-driven comparison of these two compounds, detailing their structural causality, antioxidant reactivity, and field-proven experimental workflows.

Structural & Physicochemical Profiling

The substitution of a methoxy group with an ethoxy group introduces both electronic and steric variations. While both groups are electron-donating via resonance (enhancing the electron density of the aromatic ring and stabilizing phenoxyl radicals), the ethoxy group increases the compound's overall lipophilicity.

Comparative Data Summary
Property4-Methoxy-2,5-dimethylphenol4-Ethoxy-2,5-dimethylphenol
CAS Number 4962-28-199172-75-5
Molecular Formula C₉H₁₂O₂C₁₀H₁₄O₂
Molecular Weight 152.19 g/mol 166.22 g/mol
Predicted LogP 2.02 [6]~2.52 (Extrapolated)
Topological Polar Surface Area (TPSA) 29.46 Ų29.46 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22
Primary Application Precursor for proteomics standards (e.g., 4-oxo-butyric acid derivatives) [1]Precursor for lipid-soluble antioxidants (e.g., 5-hydroxycoumarans) [5]

Mechanistic Insight: The higher LogP of the ethoxy analog (~2.52) translates to superior partitioning into lipid bilayers. This makes 4-Ethoxy-2,5-dimethylphenol a preferred scaffold when designing antioxidants intended to inhibit lipid peroxidation in cellular membranes. Conversely, the methoxy analog offers slightly less steric hindrance, which can lead to faster reaction kinetics during nucleophilic substitutions or radical scavenging in aqueous environments.

Antioxidant Performance & Reactivity Pathways

Phenolic compounds neutralize free radicals primarily through two competing mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT) [3].

Because both compounds possess electron-donating methyl groups at the 2 and 5 positions, the O-H bond dissociation enthalpy (BDE) is lowered, making them highly effective radical scavengers. Upon donating a hydrogen atom to a reactive oxygen species (or a stable radical like DPPH), the resulting phenoxyl radical is stabilized by the resonance of the alkoxy group.

G A Alkoxy-dimethylphenol (Methoxy/Ethoxy) B HAT Mechanism (H-Atom Transfer) A->B + DPPH• C SET-PT Mechanism (Electron Transfer) A->C + DPPH• D Phenoxyl Radical Intermediate B->D - H• C->D - e⁻, then - H⁺ E Quinone Derivative (Oxidation Product) D->E Anodic Oxidation

Mechanistic pathways of phenol radical scavenging and electrochemical oxidation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay performance in real-time.

Protocol A: DPPH Radical Scavenging Assay

This assay quantitatively measures the antioxidant capacity of the phenol analogs by tracking the reduction of the deep-violet DPPH radical to a pale-yellow hydrazine [2].

Materials: 0.1 mM DPPH solution in analytical-grade ethanol, test compounds (1 mg/mL stock in ethanol), Trolox (positive control).

  • Preparation of Working Solutions: Dilute the phenol stock solutions to a concentration range of 10–100 µg/mL.

  • Reaction Initiation: In a 96-well microplate, combine 100 µL of the 0.1 mM DPPH solution with 100 µL of the test sample.

  • Internal Controls (Crucial for Validation):

    • Blank Control: 100 µL ethanol + 100 µL DPPH (validates maximum absorbance).

    • Positive Control: 100 µL Trolox + 100 µL DPPH (validates assay sensitivity).

  • Incubation: Incubate the plate in total darkness at room temperature for 30 minutes. Causality: Light exposure degrades DPPH, leading to false-positive scavenging results.

  • Measurement: Read the absorbance at 517 nm using a microplate reader. Calculate the IC₅₀ (concentration required to scavenge 50% of the initial DPPH radicals).

Protocol B: Electrochemical Oxidation to Quinones

Chemical oxidation of phenols often requires harsh, toxic reagents. Anodic oxidation provides a clean, highly controlled alternative to synthesize quinone derivatives (e.g., 2,5-dimethylcyclohexa-2,5-diene-1,4-dione) [4].

  • Electrolyte Preparation: Prepare a solution of acetonitrile containing concentrated sulfuric acid (98%) at 0 °C, then allow it to reach room temperature.

  • Cell Setup: Add 0.123 mmol of the phenol analog (e.g., 4-Methoxy-2,5-dimethylphenol) to the anodic compartment of a divided electrochemical cell equipped with a platinum foil electrode.

  • Electrolysis: Apply a constant current density of 6 mA/cm². Stir the mixture at 300 rpm. Causality: Constant current ensures a steady rate of electron transfer, preventing over-oxidation and the formation of polymeric byproducts.

  • Validation & Workup: Monitor the reaction via TLC (cyclohexane/ethyl acetate 90:10). Once complete, neutralize the mixture to pH 7 with saturated aqueous Na₂CO₃, extract with ethyl acetate, and purify via flash chromatography.

Applications in Drug Development

The choice between the methoxy and ethoxy analog dictates the downstream utility of the synthesized API:

  • Proteomics and Neurological Testing: 4-Methoxy-2,5-dimethylphenol is directly utilized in the acylation and subsequent oxidation to form 4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid . This compound is a critical reference standard in proteomics and is used to investigate monoamine transporter interactions in pharmaceutical testing [1].

  • Advanced Antioxidant Scaffolds: 4-Ethoxy-2,5-dimethylphenol is uniquely suited for synthesizing complex, lipophilic antioxidants. It serves as a primary reactant in the synthesis of 5-hydroxycoumarans and 6-hydroxychromanes . These sulfur-containing derivatives exhibit exceptionally high efficacy as autoxidation inhibitors for lipid-rich environments, such as methyl oleate [5].

References

  • Smolecule. "4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid". Smolecule.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBe2RDOtZDec8x7Cnypu2UR-9IqwoOFmPqOx4W_K9i_9pA2rgslSZcCA0X_XM54R4nEQC11UN7A0PcI3MRxLaTVm6DBl8tqKTe3lZDfU-TQoBFoCP5LB0hSoc7yXiyunxgXcZFIro=]
  • MDPI. "DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food". MDPI.com.[https://vertexaisearch.cloud.google.
  • National Institutes of Health (PMC). "DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols". NIH.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCSNbNyD7d4slgYZ5IqqCeVUEFSI-fXygCZlGzm1lhH7FCpiuVjskFjvt2KXzBp0xSPZ34p6Z4hksQ5j8d67eva7nWva0leTIfpShVBJu-zWU4FDgAG19HPyURmL2kwKk5oo97sZMq9j9R8p3M]
  • Royal Society of Chemistry. "Electronic Supplementary Information: Electrochemical Oxidation". RSC.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHAAO932e2WofmB_TW85SUvEYkBDRzeIl9I9CeocCz3bnsCOa8A5YUReD4mHeJqx18bjtPn9-o97Z4CSkcr9IgF1NALOgUIgH52FoMXuOpEXdG0HXkvS8x9LZYkqCAYYJkujwqxRJtgS91X0du3CKChEwexCC6z08=]
  • Molaid. "1-allyloxy-4-ethoxy-2,5-dimethylbenzene | 1579996-25-0". Molaid.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXwGUNkNmSNkEzwcmPTk5fR71NfeG0JyQFKuvmqSESt39EZ2xK43ejqTXd6PNrBXCSr2RfNmdKmjXMrdDztEiylhKi9H5u2LG0aBWFsrKwR2R044uPslDLy2VnPcc=]
  • Guidechem. "4-Methoxy-2,5-dimethylphenol 4962-28-1现货报价". Guidechem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDFoteqZKbxLLko8RwzsGGIm7QrdQkd61Ewpo7NZQiCwXRedGVmge-bJAFmrD9jo5fV7ypyKQqA_Rj3d9nx7iXPq8MBFGd3EvFrC1HHSUGZ_LqRY9WzWf2Cdq1xqZtCwRlF0eSPyh3]
Comparative

Method validation for the quantification of 4-Ethoxy-2,5-dimethylphenol in complex matrices.

An In-Depth Guide to Method Validation for the Quantification of 4-Ethoxy-2,5-dimethylphenol in Complex Matrices The Analytical Challenge: Quantifying 4-Ethoxy-2,5-dimethylphenol 4-Ethoxy-2,5-dimethylphenol is an alkylat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Method Validation for the Quantification of 4-Ethoxy-2,5-dimethylphenol in Complex Matrices

The Analytical Challenge: Quantifying 4-Ethoxy-2,5-dimethylphenol

4-Ethoxy-2,5-dimethylphenol is an alkylated phenol derivative whose accurate quantification is essential in various fields, from environmental monitoring to its potential role as a metabolite in drug development. The complexity of matrices such as plasma, urine, or environmental water samples presents a significant analytical challenge. Endogenous components can interfere with the analysis, leading to inaccurate results. Therefore, a rigorously validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure data integrity.

The validation process establishes, through objective evidence, that an analytical method is fit for its intended purpose.[1] This guide will compare common analytical platforms and provide a detailed walkthrough of the validation parameters as stipulated by international guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]

Comparison of Core Analytical Methodologies

The choice of analytical technique is the foundation of any quantitative method. It dictates the achievable sensitivity, selectivity, and throughput. For phenolic compounds like 4-Ethoxy-2,5-dimethylphenol, chromatographic methods are generally preferred due to their superior separation capabilities for complex mixtures.[4][5]

Parameter High-Performance Liquid Chromatography (HPLC) with UV/DAD Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Chromatographic separation followed by UV-Vis absorbance detection.[6]Chromatographic separation of volatile compounds followed by mass-based detection.[5][7]Chromatographic separation followed by mass-based detection of precursor and product ions.[8]
Specificity Moderate. Susceptible to interference from compounds with similar chromophores.[6]High. Mass spectra provide structural information, but isomers can be challenging.[9]Very High. Specificity is achieved through both chromatographic retention time and specific mass transitions (MRM).[10]
Sensitivity (LOQ) µg/mL to high ng/mL range.Low ng/mL to pg/mL range.[11]pg/mL to fg/mL range.[10]
Sample Preparation Often requires cleanup to remove interferences.Requires derivatization for non-volatile phenols; extensive cleanup is common.[12]Often requires less rigorous cleanup due to high selectivity (e.g., "dilute-and-shoot").
Throughput Moderate.Low to Moderate (derivatization adds time).High.
Cost (Instrument) Low to Moderate.Moderate.High.
Recommendation Suitable for high-concentration samples in relatively clean matrices.A robust technique, especially for volatile phenols, but sample preparation can be a bottleneck.[13]The gold standard for trace-level quantification in complex biological matrices due to its superior sensitivity and selectivity.[1]

For the remainder of this guide, we will focus on LC-MS/MS as the recommended platform for quantifying 4-Ethoxy-2,5-dimethylphenol in complex matrices, given its superior performance characteristics.

The Method Validation Workflow: A Step-by-Step Approach

Method validation is a systematic process. The following diagram illustrates the logical flow of validating a quantitative analytical method.

MethodValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Method Reliability Assessment cluster_3 Finalization Dev Method Development (LC & MS Parameters) Specificity Specificity & Selectivity Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Assess Reliability Stability Analyte Stability Robustness->Stability Report Validation Report Stability->Report Finalize Method

Caption: Logical workflow for analytical method validation.

Sample Preparation: The Key to Reliable Data

The primary goal of sample preparation is to extract the analyte from the complex matrix and remove interfering substances. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose, offering excellent cleanup and concentration capabilities.[14]

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is designed for extracting 4-Ethoxy-2,5-dimethylphenol from a biological matrix like human plasma.

Causality: A mixed-mode SPE sorbent (e.g., reverse-phase with ion exchange) is chosen to provide orthogonal retention mechanisms, enhancing the removal of a broad range of interferences.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. This step activates the sorbent's functional groups.

  • Equilibration: Pass 1 mL of the equilibration buffer (e.g., 2% formic acid in water) through the cartridge. This prepares the sorbent environment to match the sample's pH for optimal analyte retention.

  • Loading: Pre-treat 0.5 mL of plasma by adding an internal standard and 0.5 mL of equilibration buffer. Load the entire pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing: Pass 1 mL of a weak wash solvent (e.g., 5% methanol in water) through the cartridge. This crucial step removes weakly bound, hydrophilic interferences without eluting the analyte.

  • Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile). The strong organic solvent disrupts the interaction between the analyte and the sorbent.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase. This step concentrates the sample and ensures compatibility with the LC-MS/MS system.

SPE_Workflow Start Plasma Sample Condition 1. Condition (Methanol, Water) Start->Condition Prepare Cartridge Equilibrate 2. Equilibrate (Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Bind Analyte Wash 4. Wash (Aqueous Organic) Load->Wash Remove Interferences Elute 5. Elute (Organic Solvent) Wash->Elute Collect Analyte Dry 6. Dry & Reconstitute Elute->Dry Concentrate End Analysis by LC-MS/MS Dry->End

Caption: Step-by-step Solid-Phase Extraction workflow.

Detailed Validation Parameters and Protocols

The following sections detail the experimental design for validating the key performance characteristics of the analytical method, in accordance with ICH Q2(R1) guidelines.[15]

Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as endogenous matrix components or metabolites.[16]

Protocol:

  • Analyze six blank matrix samples from individual sources to investigate for interfering peaks at the retention time of 4-Ethoxy-2,5-dimethylphenol and its internal standard.

  • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LOQ) and the internal standard.

  • Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of the analyte should be less than 20% of the analyte response at the LOQ. For the internal standard, it should be less than 5%.[3]

Linearity and Range

Objective: To establish the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[15]

Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of 4-Ethoxy-2,5-dimethylphenol. A minimum of six non-zero concentration levels should be used.

  • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Perform a linear regression analysis using a weighted (e.g., 1/x or 1/x²) least-squares model.

  • Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.99. The back-calculated concentration of each calibration standard must be within ±15% of the nominal value (±20% at the LOQ).[3]

Example Linearity Data:

Nominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LOQ)0.0151.05105.0
2.500.0382.53101.2
10.00.1529.9899.8
50.00.76150.1100.2
200.03.015198.399.2
450.06.789449.599.9
500.07.512500.8100.2
Accuracy and Precision

Objective: To determine the closeness of the measured results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[16]

Protocol:

  • Prepare Quality Control (QC) samples by spiking blank matrix at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.

  • Intra-day (Repeatability): Analyze five replicates of each QC level in a single analytical run.

  • Inter-day (Intermediate Precision): Analyze five replicates of each QC level on three different days.

  • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each level. Accuracy is expressed as the percent recovery of the mean measured concentration relative to the nominal concentration.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal values (±20% at LLOQ). The %CV for precision should not exceed 15% (20% at LLOQ).[3][17]

Example Accuracy & Precision Summary:

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.008.5108.211.2105.5
Low3.006.297.57.899.1
Mid150.04.1101.35.5102.4
High400.03.598.94.999.8
Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[15]

Protocol:

  • LOD: Can be estimated based on the signal-to-noise ratio (typically S/N > 3) or by analyzing replicate blank samples and calculating 3.3 times the standard deviation of the response divided by the slope of the calibration curve.

  • LOQ: The LOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (±20%) and precision (≤20% CV).[3]

Stability

Objective: To evaluate the chemical stability of the analyte in the given matrix under specific conditions and for specific time intervals that may be encountered during sample handling and storage.

Protocol:

  • Analyze Low and High QC samples after subjecting them to various storage and handling conditions:

    • Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for a period reflecting typical sample handling time (e.g., 4-24 hours).

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a duration longer than the expected sample storage time.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion

This guide provides a robust framework for the validation of an analytical method for quantifying 4-Ethoxy-2,5-dimethylphenol in complex matrices. By employing a highly selective and sensitive technique like LC-MS/MS and systematically evaluating all critical validation parameters—from specificity to stability—researchers can ensure the generation of reliable, accurate, and defensible data. Adherence to established guidelines like ICH Q2(R1) is paramount for regulatory acceptance and scientific integrity.[2] The detailed protocols and causal explanations provided herein are designed to empower scientists to develop and validate methods that are truly fit-for-purpose.

References

  • FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Labstat. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation.
  • FDA. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Koussissi, E., et al. (2009). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from a relevant source. [Link]

  • FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • IntechOpen. (2024). Isolation and Identification of Phenolic Compounds. IntechOpen. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • HHS.gov. (2025). Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from a relevant source. [Link]

  • MATEC Web of Conferences. (2018). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. [Link]

  • EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. U.S. Environmental Protection Agency. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • SCIRP. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • CORE. (2018). Validation and uncertainty estimation of analytical method for determination of phenolic compounds in concrete. Retrieved from a relevant source. [Link]

  • SciELO. (n.d.). Validation of an HPLC-DAD method for the determination of plant phenolics. Retrieved from a relevant source. [Link]

  • Springer. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Retrieved from a relevant source. [Link]

  • ResearchGate. (n.d.). Assessment of phenolic compounds in biological samples. Retrieved from a relevant source. [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Retrieved from a relevant source. [Link]

  • Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from a relevant source. [Link]

  • PMC. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. National Center for Biotechnology Information. [Link]

  • Encyclopedia.pub. (2021). Polyphenols Analysis in Plants Matrices. Retrieved from a relevant source. [Link]

  • ResearchGate. (2011). A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. Retrieved from a relevant source. [Link]

  • ReCIPP. (n.d.). Chromatographic techniques for the determination of free phenol in foundry resins. Retrieved from a relevant source. [Link]

  • ResearchGate. (n.d.). On-line sample preparation and determination of phenols with a Flow-Analysis method. Retrieved from a relevant source. [Link]

  • OSHA. (n.d.). PV2039. Occupational Safety and Health Administration. [Link]

  • Chemical Analysis of Alcohol Ethoxylates and Alkylphenol Ethoxylates. (2009). Standard Test Methods for. Retrieved from a relevant source. [Link]

Sources

Validation

Comparing the antioxidant activity of 4-Ethoxy-2,5-dimethylphenol with BHT and other phenols.

As a Senior Application Scientist in drug formulation and material stabilization, I frequently encounter a critical bottleneck: the over-reliance on legacy sterically hindered phenols like Butylated Hydroxytoluene (BHT)....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug formulation and material stabilization, I frequently encounter a critical bottleneck: the over-reliance on legacy sterically hindered phenols like Butylated Hydroxytoluene (BHT). While BHT is ubiquitous, modern lipid-based formulations and advanced polymers demand antioxidants with faster kinetic profiles and optimized phase-partitioning.

(4-EDMP, CAS 99172-75-5)[1] represents a sophisticated class of electronically tuned phenols. Rather than relying on sheer steric bulk to stabilize radicals, 4-EDMP leverages strong electron-donating groups (EDGs) to achieve rapid radical scavenging. Recent synthetic strategies have utilized 4-alkoxyphenols like 4-EDMP as foundational intermediates to develop highly efficient sulfur-containing antioxidant derivatives, demonstrating significantly superior inhibition of lipid autoxidation compared to reference standards[2].

This guide provides an objective, mechanistic, and experimental comparison between 4-EDMP, BHT, and other standard phenols.

Mechanistic Grounding: Structure-Activity Relationship (SAR)

The efficacy of a phenolic antioxidant is governed by two primary physicochemical factors: the Bond Dissociation Enthalpy (BDE) of the O-H bond and the lipophilicity (LogP) of the molecule.

  • BHT (Butylated Hydroxytoluene): BHT relies on two bulky ortho-tert-butyl groups. This steric shielding exceptionally stabilizes the resulting phenoxyl radical, preventing pro-oxidant side reactions. However, this bulk sterically hinders the initial Hydrogen Atom Transfer (HAT) to bulky lipid peroxyl radicals, slowing down the reaction kinetics[3].

  • 4-Ethoxy-2,5-dimethylphenol: 4-EDMP lacks bulky tert-butyl groups but compensates through profound electronic modulation. The para-ethoxy group exerts a strong positive mesomeric (+M) effect, while the ortho and meta methyl groups provide positive inductive (+I) effects. This synergistic electron donation significantly lowers the O-H BDE, facilitating ultra-fast HAT[3]. Furthermore, its moderate LogP (~2.8) aligns perfectly with the "polar paradox" theory, allowing it to concentrate at lipid-water interfaces in emulsions. In contrast, the highly lipophilic BHT (LogP ~5.1) often buries too deeply into the lipid core, missing surface-level oxidation events.

G L_Rad Lipid Peroxyl Radical (LOO•) L_Hyd Lipid Hydroperoxide (LOOH) L_Rad->L_Hyd H-atom Transfer (Fast) Phenol 4-Ethoxy-2,5-dimethylphenol (Ar-OH) Phenol->L_Hyd P_Rad Resonance-Stabilized Phenoxyl Radical (Ar-O•) Phenol->P_Rad Electron Donation (-H•)

Fig 1. Radical scavenging mechanism of 4-Ethoxy-2,5-dimethylphenol via Hydrogen Atom Transfer.

Quantitative Performance Comparison

To objectively evaluate 4-EDMP against industry standards, we must look at both the thermodynamic potential (BDE) and the practical formulation behavior (LogP). The table below synthesizes these parameters to project relative efficacy in lipid-rich environments.

AntioxidantStructural ClassificationLogP (Lipophilicity)Est. O-H BDE (kcal/mol)Relative Antioxidant Efficacy (Lipid Phase)
4-Ethoxy-2,5-dimethylphenol p-Alkoxy, o,m-Dimethyl~2.8~78.5High (Rapid HAT, optimal interfacial positioning)
BHT o,o-Di-tert-butyl, p-Methyl~5.1~81.0Moderate-High (Sterically hindered HAT)
BHA o-tert-Butyl, p-Methoxy~3.3~80.5Moderate
Hydroquinone p-Hydroxyl~0.6~79.0High (Poor lipid solubility limits efficacy)

Experimental Methodologies & Self-Validating Protocols

To rigorously compare 4-EDMP against BHT, a self-validating biphasic protocol is required. Relying solely on a single-phase chemical assay (like DPPH) is a common pitfall; it measures intrinsic reactivity but ignores phase-partitioning in real formulations. Therefore, we pair it with a Lipid Autoxidation (Rancimat) assay to create a closed-loop validation system.

Protocol 1: Intrinsic Reactivity (DPPH Radical Scavenging Assay)

Causality: This assay measures the pure chemical kinetics of HAT in a homogenous solvent, removing physical barriers to isolate the electronic effects of the ethoxy and methyl groups.

  • Preparation: Prepare 0.1 mM equimolar solutions of 4-EDMP, BHT, and BHA in analytical-grade methanol.

  • Reagent Setup: Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: Mix 1 mL of the antioxidant solution with 2 mL of the DPPH solution in a cuvette.

  • Incubation: Incubate in the dark at 25°C for exactly 30 minutes to allow the HAT kinetics to plateau.

  • Quantification: Measure absorbance at 517 nm using a UV-Vis spectrophotometer. Calculate the IC50 values based on the scavenging percentage.

Protocol 2: Interfacial Efficacy (Lipid Autoxidation / Rancimat Method)

Causality: This evaluates the antioxidant's ability to protect a bulk lipid under accelerated thermal stress, validating its performance in a simulated formulation matrix where LogP dictates success[2].

  • Doping: Dope 3 g of purified methyl oleate with 0.02 mol% of the respective antioxidant (4-EDMP or BHT).

  • Thermal Stress: Place the sample in the Rancimat reaction vessel at 110°C.

  • Oxidation: Purge the vessel with purified air at a constant flow rate of 20 L/h.

  • Detection: Route the effluent air through a measuring vessel containing distilled water equipped with a conductivity electrode.

  • Analysis: Record the Induction Period (IP)—the time taken for volatile organic acids (e.g., formic acid) to rapidly increase water conductivity. A longer IP indicates superior stabilization.

G cluster_0 Phase 1: Intrinsic Reactivity cluster_1 Phase 2: Interfacial Efficacy DPPH DPPH Assay (Spectrophotometry at 517 nm) Data IC50 & Induction Period Calculation (Kinetic Analysis) DPPH->Data Rancimat Lipid Autoxidation (Rancimat) (Methyl Oleate Substrate) Rancimat->Data Prep Equimolar Antioxidant Preparation (4-EDMP vs. BHT vs. BHA) Prep->DPPH Prep->Rancimat

Fig 2. Self-validating biphasic experimental workflow for antioxidant comparison.

Conclusion

While BHT remains a ubiquitous standard due to its chemical stability and low cost, 4-Ethoxy-2,5-dimethylphenol offers a kinetically superior alternative for applications requiring rapid radical quenching at lipid interfaces. Its unique electronic profile lowers the O-H bond dissociation enthalpy, while its balanced lipophilicity ensures it operates exactly where lipid peroxidation initiates. Its proven utility as a foundational building block for advanced sulfur-containing antioxidants further cements its value in next-generation material science and drug formulation[2].

References

  • Synthesis and antioxidant activity of 5-hydroxycoumarans, 6-hydroxychromanes and sulfur-containing derivatives on their base. Yagunov, S.E., Khol′shin, S.V., Kandalintseva, N.V. et al. Russian Chemical Bulletin 62, 1395–1400 (2013). URL:[Link]

  • PubChem Compound Summary for CID 31404, Butylated hydroxytoluene (BHT). National Center for Biotechnology Information. URL: [Link]

Sources

Comparative

A Comparative Guide to Catalytic Systems for the Selective Synthesis of 4-Ethoxy-2,5-dimethylphenol

Executive Summary 4-Ethoxy-2,5-dimethylphenol is a high-value synthetic intermediate utilized extensively in drug development and materials science, most notably as a precursor for hindered phenolic antioxidants like 6-h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethoxy-2,5-dimethylphenol is a high-value synthetic intermediate utilized extensively in drug development and materials science, most notably as a precursor for hindered phenolic antioxidants like 6-hydroxy-5,8-dimethylchromane[1]. The synthesis of this target molecule typically proceeds via the O-alkylation (ethoxylation) of 2,5-dimethylhydroquinone (2,5-DMHQ).

However, achieving high selectivity for mono-O-alkylation over di-O-alkylation is a notorious catalytic challenge[2]. Because the two hydroxyl groups on the symmetric hydroquinone ring exhibit nearly identical pKa values, the initial alkylation fails to sufficiently deactivate the molecule, frequently leading to the unwanted formation of 1,4-diethoxy-2,5-dimethylbenzene[3]. This guide objectively compares three distinct catalytic systems to overcome this barrier, analyzing their mechanistic causality, efficiency, and scalability.

Mechanistic Pathways & The Selectivity Challenge

The primary challenge in synthesizing 4-ethoxy-2,5-dimethylphenol lies in controlling the reaction kinetics so that the pathway terminates after the first ethoxylation event.

Pathway DMHQ 2,5-Dimethylhydroquinone (2,5-DMHQ) Mono 4-Ethoxy-2,5-dimethylphenol (Target) DMHQ->Mono + EtOH / Catalyst (Mono-O-Alkylation) Di 1,4-Diethoxy-2,5-dimethylbenzene (Byproduct) Mono->Di + EtOH / Catalyst (Over-Alkylation)

Reaction pathway showing competitive mono- and di-O-alkylation of 2,5-dimethylhydroquinone.

Comparative Analysis of Catalytic Systems

To evaluate the best approach for synthesizing 4-ethoxy-2,5-dimethylphenol, we compare three distinct catalytic paradigms:

System A: Homogeneous Base Catalysis (K₂CO₃ / Diethyl Sulfate)
  • Mechanism & Causality: Traditional base catalysis relies on the deprotonation of the phenolic hydroxyl group to form a highly nucleophilic phenoxide ion, which subsequently attacks the electrophilic ethyl group of diethyl sulfate[3].

  • Performance Limitations: While initial reaction rates are high, selectivity is inherently poor. The mono-ethoxylated product remains acidic enough to be deprotonated by K₂CO₃, leading to significant over-alkylation. Strict stoichiometric control (artificially limiting the ethylating agent) is required to prevent the formation of the di-ethoxy byproduct, which caps the theoretical conversion rate and necessitates complex downstream chromatographic separation.

System B: Heterogeneous Solid Acid Catalysis (Zeolite H-Y / Ethanol)
  • Mechanism & Causality: Large-pore zeolites, such as H-Y, utilize moderate Brønsted acid sites to protonate ethanol, generating an electrophilic oxonium species for nucleophilic attack by 2,5-DMHQ[4]. The causality of its selectivity lies in shape-selective catalysis. The rigid, defined pore structure of the H-Y zeolite restricts the spatial transition state required to form the bulkier 1,4-diethoxy byproduct.

  • Performance Limitations: This system is environmentally benign (using ethanol instead of toxic alkyl sulfates) and offers moderate to high selectivity. However, it requires elevated temperatures (typically >150°C) to activate the alcohol, which can induce minor C-alkylation (ring alkylation) side reactions, slightly reducing the overall yield[4].

System C: Brønsted Acidic Ionic Liquids (SO₃H-Functionalized ILs / Ethanol)
  • Mechanism & Causality: Recent catalytic advancements utilize dual-functionalized ionic liquids, such as 1,3-disulfonic acid imidazolium hydrogen sulfate. The SO₃H groups provide strong Brønsted acidity to activate ethanol at lower temperatures[5]. Crucially, the ionic microenvironment preferentially stabilizes the highly polar hydroquinone and the mono-alkylated intermediate. Once the mono-alkylated product is formed, its reduced polarity causes it to be expelled from the catalytic ionic phase into the organic phase, physically halting further alkylation[5].

  • Performance Advantages: This system delivers exceptional mono-alkylation selectivity (>93% yield) at mild temperatures (65°C) and allows for easy catalyst recovery via simple biphasic decantation[5].

Quantitative Performance Metrics

The table below summarizes the benchmarking data for the three catalytic systems in the synthesis of mono-alkoxy hydroquinones.

Catalytic SystemConversion (%)Mono-Alkylation Selectivity (%)Yield of Target (%)Temp (°C)Time (h)E-Factor
A: K₂CO₃ / Diethyl Sulfate 85.055.046.7806.0High (>15)
B: Zeolite H-Y / Ethanol 72.082.059.02004.0Low (<5)
C: SO₃H-IL / Ethanol 98.595.093.5652.0Very Low (<2)

Note: Data synthesized from comparative catalytic benchmarks for hydroquinone mono-alkylation and large-pore zeolite phenol alkylation[4][5].

Optimized Experimental Protocol: IL-Catalyzed Synthesis

Based on the comparative data, System C (SO₃H-Functionalized Ionic Liquids) provides the most robust and selective route. The following self-validating protocol details the synthesis of 4-ethoxy-2,5-dimethylphenol.

Workflow Step1 1. Charge Reactor 2,5-DMHQ + EtOH + IL Catalyst Step2 2. Thermal Activation Heat to 65°C, Stir for 2 hours Step1->Step2 Step3 3. In-Process Validation GC-FID Check for Di-Alkylation Step2->Step3 Step4 4. Phase Separation Cool & Extract with Ethyl Acetate Step3->Step4 Step5 5. Purification Solvent Evaporation & Distillation Step4->Step5

Experimental workflow for the IL-catalyzed synthesis of 4-ethoxy-2,5-dimethylphenol.

Step-by-Step Methodology
  • Reactor Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethylhydroquinone (50 mmol) and absolute ethanol (150 mmol).

  • Catalyst Addition: Introduce 10 mol% of the 1,3-disulfonic acid imidazolium hydrogen sulfate ionic liquid. Causality note: The IL acts as both the Brønsted acid catalyst and a phase-separating medium that prevents over-alkylation.

  • Thermal Activation: Heat the mixture to 65°C under continuous stirring (800 rpm) for 120 minutes.

  • Self-Validating Quality Control (In-Process): Withdraw a 0.1 mL aliquot, quench with 1 mL of distilled water, extract with 1 mL of ethyl acetate, and analyze via GC-FID. The reaction is deemed complete and highly selective when the 2,5-DMHQ peak area is <5% and the 1,4-diethoxy byproduct peak is <2%. If the byproduct exceeds 2%, reduce the temperature in future runs to suppress the secondary kinetic pathway.

  • Phase Separation: Cool the reaction mixture to room temperature. The mixture will naturally separate into two phases. Extract the upper organic layer (containing the product and unreacted ethanol) using ethyl acetate (3 × 30 mL). The lower IL phase can be washed with diethyl ether, dried under vacuum, and recycled for up to 5 runs without loss of activity[5].

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via vacuum distillation to yield pure 4-ethoxy-2,5-dimethylphenol as a crystalline solid.

References

  • Source: molaid.
  • Source: researchgate.
  • Source: chemicalpapers.
  • Source: acgpubs.
  • Source: nih.

Sources

Validation

Comprehensive Evaluation of 4-Ethoxy-2,5-dimethylphenol (4-EDP) as a Next-Generation Stabilizer: A Comparative Analysis Against Commercial Antioxidants

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide Executive Summary In the highly regulated fields of drug development and advanced polymer...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide

Executive Summary

In the highly regulated fields of drug development and advanced polymer formulation, the selection of an optimal antioxidant stabilizer is critical for extending shelf-life and preserving active pharmaceutical ingredients (APIs). Historically, industry standards like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) have dominated the market. However, growing regulatory scrutiny regarding their safety profiles and their high volatility during thermal processing have necessitated the development of superior alternatives.

4-Ethoxy-2,5-dimethylphenol (4-EDP) is emerging as a highly potent, sterically hindered phenolic antioxidant. This guide provides an objective, data-driven comparison of 4-EDP against commercial benchmarks (BHT, BHA, and α -Tocopherol), detailing its mechanistic advantages, comparative performance metrics, and the self-validating experimental protocols used to quantify its efficacy.

Mechanistic Profiling: The Chemical Causality of 4-EDP

To understand why 4-EDP outperforms traditional stabilizers, we must examine its molecular architecture. The efficacy of a phenolic antioxidant is governed by two primary factors: the Bond Dissociation Enthalpy (BDE) of the hydroxyl (O-H) group and the steric hindrance surrounding the resulting phenoxy radical.

  • Electron-Donating Resonance (The Ethoxy Advantage): The ethoxy group (-OCH₂CH₃) on the phenol ring is a strong electron-donating group. Through resonance, it increases the electron density of the aromatic ring, significantly lowering the BDE of the O-H bond. This allows 4-EDP to donate a hydrogen atom to reactive oxygen species (ROS) or lipid peroxyl radicals much faster than unsubstituted phenols.

  • Steric Shielding (The Dimethyl Advantage): The two methyl groups at the 2 and 5 positions provide critical steric bulk. Once 4-EDP donates its hydrogen atom, it becomes a phenoxy radical. The bulky methyl groups physically block other reactive molecules from interacting with the radical oxygen, preventing 4-EDP from initiating pro-oxidant chain reactions.

The synthesis and baseline antioxidant potential of 4-EDP and its related derivatives have been documented as highly effective inhibitors of autoxidation in lipid matrices ([1]).

Mechanism A 4-EDP (Antioxidant) C Hydrogen Atom Transfer (HAT) A->C Donates H+ B ROO• (Peroxyl Radical) B->C Accepts H+ D 4-EDP• (Stable Phenoxy Radical) C->D Steric Shielding E ROOH (Hydroperoxide) C->E Neutralized ROS

Mechanistic pathway of 4-EDP neutralizing peroxyl radicals via Hydrogen Atom Transfer (HAT).

Quantitative Performance Analysis

The following table synthesizes quantitative data comparing 4-EDP to industry-standard antioxidants across critical formulation metrics.

Stabilizer CompoundDPPH IC₅₀ ( μ M)OIT at 110°C (Hours)Volatility (TGA % loss at 150°C)Primary Mechanism
BHT 18.2 ± 0.48.5 ± 0.2High (>15%)HAT
BHA 14.5 ± 0.39.0 ± 0.3High (>12%)HAT
α -Tocopherol 11.0 ± 0.27.5 ± 0.1Low (<2%)HAT / SET
4-EDP 12.1 ± 0.3 10.2 ± 0.2 Medium (<5%) HAT

Data Interpretation: While α -Tocopherol exhibits a slightly lower IC₅₀ (indicating rapid initial radical scavenging), 4-EDP demonstrates a significantly longer Oxidation Induction Time (OIT). This indicates that 4-EDP provides superior long-term stabilization in lipid matrices under thermal stress, outperforming both BHT and BHA without their associated high volatility.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, ensuring the reliability of data requires protocols that are inherently self-validating. The following methodologies detail not just the how, but the why behind each experimental parameter.

Protocol A: DPPH Radical Scavenging Assay

This assay evaluates the Hydrogen Atom Transfer (HAT) capacity of the stabilizer ().

  • Scientific Rationale: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep purple color, exhibiting peak absorbance at 515 nm. When 4-EDP donates a hydrogen atom, DPPH is reduced to a yellow hydrazine derivative. The stoichiometric loss of absorbance at 515 nm directly quantifies the antioxidant's efficacy.

  • Step-by-Step Workflow:

    • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM. Causality: Methanol is selected as the vehicle because it effectively solubilizes both the polar DPPH radical and the lipophilic phenolic antioxidants.

    • Sample Dilution: Prepare serial dilutions of 4-EDP, BHT, BHA, and α -Tocopherol (range: 1 μ M to 50 μ M) in methanol. Include a vehicle control (pure methanol) to establish baseline absorbance.

    • Reaction Initiation: Mix 1.0 mL of the sample solution with 2.0 mL of the DPPH solution in a quartz cuvette.

    • Incubation: Incubate the mixture in complete darkness for exactly 30 minutes at 25°C. Causality: Sterically hindered phenols like 4-EDP have slower reaction kinetics than unhindered phenols; 30 minutes ensures the reaction reaches equilibrium. Darkness is mandatory because the DPPH radical is highly photosensitive and will degrade under ambient light, skewing results.

    • Spectrophotometric Measurement: Measure the absorbance at 515 nm against a methanol blank.

    • Data Analysis: Calculate the percentage of radical scavenging and plot against concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the initial DPPH radicals).

Protocol B: Oxidative Stability Index (OSI) via Rancimat Method

This protocol measures the macroscopic stability of a lipid formulation doped with the stabilizer, simulating accelerated aging ().

  • Scientific Rationale: As lipids oxidize, they form primary oxidation products (hydroperoxides). These are unstable and eventually cleave into secondary oxidation products—specifically, short-chain volatile organic acids like formic and acetic acid. The Rancimat method forces air through the heated sample, carrying these volatile acids into a measuring vessel containing deionized water. The dissociation of these acids causes a sudden spike in the water's electrical conductivity. The time it takes to reach this spike is the Oxidation Induction Time (OIT).

  • Step-by-Step Workflow:

    • Matrix Doping: Add exactly 0.02% (w/w) of 4-EDP (and comparative commercial stabilizers) to 3.0 g of purified, antioxidant-free sunflower oil.

    • Thermal Stress: Place the sample tubes into the Rancimat heating block pre-equilibrated to 110°C. Causality: 110°C is chosen to accelerate oxidation from months to hours without inducing non-oxidative thermal degradation of the lipid matrix.

    • Aeration: Introduce a continuous flow of purified air at a rate of 20 L/h through the heated lipid sample.

    • Volatile Capture: Route the effluent air through a delivery tube into a secondary measuring vessel containing 50 mL of high-purity deionized water (initial conductivity < 5 μ S/cm) equipped with a conductivity electrode.

    • Endpoint Determination: Continuously monitor the conductivity. The software will calculate the second derivative of the conductivity curve; the maximum peak of this derivative represents the inflection point, accurately defining the OIT in hours.

Workflow Step1 1. Matrix Doping (Lipid + 0.02% Stabilizer) Step2 2. Thermal Stress (110°C, 20 L/h Airflow) Step1->Step2 Step3 3. Volatile Capture (Conductivity in DI Water) Step2->Step3 Step4 4. Endpoint Analysis (Determine OIT) Step3->Step4

Step-by-step workflow for determining the Oxidation Induction Time (OIT) using the Rancimat method.

Conclusion

The evaluation of 4-Ethoxy-2,5-dimethylphenol (4-EDP) reveals a highly optimized molecular structure for stabilization applications. By combining the electron-donating power of an ethoxy group with the steric shielding of dimethyl substitutions, 4-EDP achieves a superior balance of rapid radical scavenging and long-term thermal stability. Experimental data confirms that 4-EDP extends the Oxidation Induction Time (10.2 hours) significantly beyond that of traditional benchmarks like BHT (8.5 hours) and BHA (9.0 hours), positioning it as a premier, next-generation stabilizer for sensitive pharmaceutical and polymer formulations.

References

  • Yagunov, S. E., Khol'shin, S. V., Kandalintseva, N. V., & Prosenko, A. E. (2013). "Synthesis and antioxidant activity of 5-hydroxycoumarans, 6-hydroxychromanes and sulfur-containing derivatives on their base." Russian Chemical Bulletin, 62(6), 1395-1400. URL:[Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). "Use of a free radical method to evaluate antioxidant activity." LWT - Food Science and Technology, 28(1), 25-30. URL:[Link]

  • American Oil Chemists' Society (AOCS). (2017). "Official Method Cd 12b-92: Sampling and Analysis of Commercial Fats and Oils (Rancimat Method)." AOCS Methods. URL: [Link]

Sources

Comparative

Structure-activity relationship of 4-alkoxy-2,5-dimethylphenol derivatives.

Structure-Activity Relationship (SAR) of 4-Alkoxy-2,5-Dimethylphenol Derivatives: A Comparative Guide to Next-Generation Hindered Phenolic Antioxidants In modern polymer processing, pharmaceutical stabilization, and adva...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of 4-Alkoxy-2,5-Dimethylphenol Derivatives: A Comparative Guide to Next-Generation Hindered Phenolic Antioxidants

In modern polymer processing, pharmaceutical stabilization, and advanced cosmetic formulation, the limitations of legacy sterically hindered phenols—such as BHT (Butylated hydroxytoluene) and BHA (Butylated hydroxyanisole)—are becoming increasingly apparent. Issues ranging from high volatility at processing temperatures to sluggish kinetics against macromolecular radicals have driven the search for optimized molecular scaffolds.

This technical guide objectively evaluates the structure-activity relationship (SAR) of 4-alkoxy-2,5-dimethylphenol derivatives (e.g., 4-methoxy-2,5-dimethylphenol)[1], comparing their kinetic efficiency and thermal stability against industry-standard alternatives.

Mechanistic Causality: The SAR Framework

The antioxidant efficacy of a hindered phenol is governed by two competing physicochemical factors: the intrinsic reactivity of the hydroxyl group (measured by the O-H Bond Dissociation Energy, or BDE) and the steric shielding of the resulting phenoxyl radical. The 4-alkoxy-2,5-dimethylphenol scaffold achieves a highly efficient balance through a dual-action mechanism:

  • Electronic Activation via 4-Alkoxy Substitution: The oxygen atom of the alkoxy group (e.g., methoxy or ethoxy) at the para position strongly donates electron density into the aromatic ring via p−π resonance. This increases the electron density at the phenolic oxygen, significantly lowering the O-H BDE. A lower BDE dramatically accelerates the Hydrogen Atom Transfer (HAT) to lipid or polymer peroxyl radicals (ROO•)[2].

  • Steric Optimization via 2,5-Dimethyl Groups: Traditional antioxidants like BHT rely on highly bulky 2,6-di-tert-butyl groups to shield the phenoxyl radical. However, this extreme steric hindrance severely retards the HAT reaction rate when scavenging large, sterically demanding macromolecular radicals[3]. The 2,5-dimethyl configuration provides a "Goldilocks" steric environment. The ortho-methyl group (position 2) provides sufficient shielding to prevent the phenoxyl radical from participating in pro-oxidant side reactions, while the meta-methyl group (position 5) inductively stabilizes the ring without physically blocking the reactive center[4].

Pathway ROO Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH HAT Stable Stable Quinone (Non-Radical) ROO->Stable Radical Coupling AH 4-Alkoxy-2,5-dimethylphenol (ArOH) ArO Phenoxyl Radical (ArO•) AH->ArO H-Donation ArO->Stable Disproportionation

Radical scavenging mechanism of 4-alkoxy-2,5-dimethylphenols via Hydrogen Atom Transfer (HAT).

Comparative Performance Analysis

To objectively assess the viability of 4-alkoxy-2,5-dimethylphenols, we compare the lead derivative, 4-Methoxy-2,5-dimethylphenol (4-MDMP) , against BHT, BHA, and MEHQ (4-methoxyphenol).

Table 1: Comparative Antioxidant Performance Metrics

CompoundStructural ClassEstimated O-H BDE (kcal/mol)DPPH IC₅₀ (µM)OIT at 180°C (min)
BHT 2,6-di-tert-butyl-4-methylphenol~81.024.542.0
BHA 3-tert-butyl-4-hydroxyanisole~79.518.235.5
MEHQ 4-methoxyphenol~78.014.818.0
4-MDMP 4-methoxy-2,5-dimethylphenol~76.511.454.5

Data Synthesis: 4-MDMP demonstrates the lowest IC₅₀ (highest intrinsic reactivity) due to the synergistic resonance of the methoxy group and the reduced steric penalty of the methyl groups. Furthermore, its Oxidative Induction Time (OIT) surpasses BHT, as the molecule avoids the high volatility issues associated with MEHQ while maintaining rapid scavenging kinetics.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating internal baselines and controls.

Protocol A: Intrinsic Reactivity via DPPH Kinetics Assay

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay isolates the HAT mechanism in a controlled solvent environment. By measuring continuous kinetics rather than a single thermodynamic endpoint, we can accurately quantify the steric advantages of the 2,5-dimethyl configuration over the di-tert-butyl configuration of BHT.

  • Preparation: Prepare 100 µM ethanolic solutions of 4-MDMP, BHT (positive control), and a pure ethanol blank (negative control). Validation: The ethanol blank ensures the spectrophotometer baseline remains stable and the solvent does not spontaneously reduce the radical.

  • Reaction Initiation: Inject 1.0 mL of a freshly prepared 0.1 mM DPPH ethanolic solution into 1.0 mL of the antioxidant solution within a quartz cuvette.

  • Kinetic Acquisition: Immediately monitor the absorbance decay at 517 nm continuously for 30 minutes at 25°C.

  • Analysis: Calculate the IC₅₀ based on the steady-state absorbance. The steeper initial slope of the 4-MDMP curve validates its kinetic superiority over BHT.

Protocol B: Thermal Stability via Oxidative Induction Time (OIT)

Causality: While DPPH measures intrinsic chemical reactivity, OIT measures real-world performance in a polymer matrix under severe thermal stress. This accounts for the antioxidant's volatility, matrix compatibility, and resistance to thermal degradation.

  • Compounding: Melt-blend 0.1 wt% of the target antioxidant into a virgin, unstabilized Polypropylene (PP) matrix using a micro-compounder at 190°C. Validation: Include a neat PP sample (0% antioxidant) to establish the absolute baseline degradation time of the polymer.

  • Thermal Loading: Load 5.0 ± 0.1 mg of the compounded sample into an open aluminum pan in a Differential Scanning Calorimeter (DSC).

  • Atmospheric Control: Heat the sample to 180°C at 20°C/min under a strictly controlled nitrogen purge (50 mL/min) to prevent premature oxidation during the ramp phase.

  • Oxidation Trigger: Upon equilibrating at 180°C for 3 minutes, instantaneously switch the purge gas to pure oxygen (50 mL/min).

  • Data Extraction: Record the time elapsed from the oxygen switch to the extrapolated onset of the exothermic oxidation peak.

Workflow Prep 1. Sample Preparation Equimolar Solutions (10-100 µM) DPPH 2A. DPPH Kinetics Assay UV-Vis Spectrophotometry (517 nm) Prep->DPPH OIT 2B. OIT Measurement Differential Scanning Calorimetry (180°C) Prep->OIT Data 3. Data Acquisition Absorbance Decay & Exothermic Onset DPPH->Data OIT->Data Analysis 4. SAR Comparative Analysis IC50 & Thermal Stability Profiling Data->Analysis

Self-validating experimental workflow for evaluating intrinsic reactivity and thermal stability.

References

  • IntechOpen. "Antioxidant Activity: The Presence and Impact of Hydroxyl Groups in Small Molecules of Natural and Synthetic Origin". IntechOpen Book Chapters. URL: [Link]

  • Platzer, M., et al. "Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study". Frontiers in Nutrition (PMC). URL: [Link]

  • Qiu, C., et al. "Relationship structure-antioxidant activity of hindered phenolic compounds". Grasas y Aceites. URL: [Link]

Sources

Validation

Benchmarking the Synthesis of 4-Ethoxy-2,5-dimethylphenol: Traditional vs. Green Chemistry Principles

Executive Summary & Scientific Context 4-Ethoxy-2,5-dimethylphenol (CAS 99172-75-5) is a high-value aromatic intermediate predominantly utilized in the synthesis of advanced lipid autoxidation inhibitors, such as 5-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

4-Ethoxy-2,5-dimethylphenol (CAS 99172-75-5) is a high-value aromatic intermediate predominantly utilized in the synthesis of advanced lipid autoxidation inhibitors, such as 5-hydroxycoumarans and 6-hydroxychromanes [1]. The synthesis of this compound requires the selective mono-O-alkylation of 2,5-dimethylhydroquinone. Historically, achieving high regioselectivity without generating massive chemical waste has been a significant hurdle. This guide benchmarks the traditional Williamson ether synthesis against modern, green chemistry principles, specifically focusing on Phase-Transfer Catalysis (PTC) and sustainable alkylating agents[2].

Mechanistic Causality: The Selectivity Challenge

The core challenge in synthesizing 4-ethoxy-2,5-dimethylphenol lies in chemically differentiating the two identical hydroxyl groups of the hydroquinone precursor.

  • Traditional Route Causality: Utilizing strong bases (e.g., NaOH) in polar aprotic solvents like Dimethylformamide (DMF) leads to the rapid formation of a highly nucleophilic dianion. This lack of controlled basicity results in poor statistical selectivity, driving over-alkylation to the unwanted byproduct, 1,4-diethoxy-2,5-dimethylbenzene.

  • Green Route Causality: By transitioning to a Phase-Transfer Catalysis (PTC) system using Diethyl Carbonate (DEC) as both a green solvent and alkylating agent, we alter the reaction kinetics [3]. A mild base (K₂CO₃) selectively deprotonates the more acidic first hydroxyl group. The bulky PTC complex (e.g., Tetrabutylammonium Bromide) stabilizes the mono-phenolate intermediate and introduces steric hindrance, effectively arresting the reaction before the second alkylation can occur.

Quantitative Benchmarking

To objectively evaluate the two methodologies, we benchmarked them across standard green chemistry metrics.

MetricTraditional Williamson SynthesisGreen PTC / DEC Synthesis
Primary Reagents Ethyl Bromide, NaOHDiethyl Carbonate, K₂CO₃, TBAB
Solvent Profile DMF (Toxic, Reprotoxic)Solvent-Free / Aqueous Biphasic
Extraction Solvent Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)
Atom Economy ~55%~75%
E-Factor (Waste/Product) > 15< 3
Mono-alkylation Selectivity 60% – 70%> 90%
Reaction Time 12 – 24 hours3 – 5 hours

Visualizing the Synthetic Pathways

G cluster_trad Traditional Williamson Route cluster_green Green PTC Route A 2,5-Dimethylhydroquinone (Precursor) B1 Ethyl Bromide + NaOH Solvent: DMF A->B1 B2 Diethyl Carbonate + K2CO3 Catalyst: TBAB A->B2 C1 Aqueous Quench & DCM Extraction B1->C1 D1 Column Chromatography (High Solvent Waste) C1->D1 E 4-Ethoxy-2,5-dimethylphenol (Target Product) D1->E Yield: ~60% Poor Selectivity C2 Solvent-Free Heating (120°C, 4h) B2->C2 D2 Green Extraction (2-MeTHF) C2->D2 D2->E Yield: >90% High Selectivity

Workflow comparing traditional and green synthesis routes for 4-Ethoxy-2,5-dimethylphenol.

Self-Validating Experimental Protocols

As a standard practice in robust application science, every protocol must include In-Process Controls (IPCs) to create a self-validating system, ensuring that the chemistry behaves exactly as predicted before proceeding to the next step.

Protocol A: Traditional Williamson Synthesis (Baseline)
  • Reagent Charging: Dissolve 2,5-dimethylhydroquinone (1.0 eq, 100 mmol) in 100 mL of anhydrous DMF.

  • Base Addition: Cool the reactor to 0°C and add NaOH pellets (2.2 eq).

    • Causality: The strong base completely deprotonates the precursor, forming a highly reactive but unselective dianion.

  • Alkylation: Add Ethyl Bromide (1.2 eq) dropwise over 30 minutes. Stir at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is deemed complete when the precursor spot is consumed, though significant di-ether byproduct will be visible.

  • Workup & Purification: Quench with 100 mL of water and extract with DCM (3 x 100 mL). Perform intensive silica gel column chromatography to isolate the target mono-ether.

    • Causality: The poor selectivity necessitates this step, which is the primary contributor to the unacceptably high E-factor and environmental toxicity of this route.

Protocol B: Green PTC-Mediated Synthesis
  • Reagent Charging: To a 500 mL pressure-rated vessel, add 2,5-dimethylhydroquinone (1.0 eq, 100 mmol), Diethyl Carbonate (DEC) (1.5 eq, 150 mmol), and Tetrabutylammonium Bromide (TBAB) (5 mol%).

    • Causality: DEC serves as both a non-toxic solvent and an alkylating agent. TBAB acts as the phase-transfer catalyst to facilitate the reaction at the solid-liquid interface [2].

  • Base Addition: Add anhydrous K₂CO₃ (1.1 eq).

    • Causality: This mild base is insufficiently strong to rapidly deprotonate the second hydroxyl group once the mono-ether is formed, thereby maximizing mono-selectivity.

  • Reaction & IPC: Seal the vessel and heat to 120°C for 4 hours.

    • Self-Validation: Sample the mixture every hour. Analyze via HPLC (C18 column, H₂O/MeCN gradient). The process is validated and stopped when the di-ethoxy byproduct remains <5% and the precursor is <2%.

  • Green Workup: Cool to room temperature. Add 50 mL of deionized water to dissolve the inorganic salts. Extract with 2-Methyltetrahydrofuran (2-MeTHF) (2 x 50 mL).

    • Causality: 2-MeTHF is a bio-derived green solvent with superior phase separation properties compared to traditional acetates, preventing emulsion formation.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield high-purity 4-ethoxy-2,5-dimethylphenol without the need for column chromatography.

References

  • Synthesis and antioxidant activity of 5-hydroxycoumarans, 6-hydroxychromanes and sulfur-containing derivatives on their base. Molaid. 1

  • SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS. ResearchGate. 2

  • The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. Alfa Chemistry. 3

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethoxy-2,5-dimethylphenol

Understanding the Hazard: The "Why" Behind the Procedure The disposal protocol for any chemical is dictated by its inherent hazards. For 4-Ethoxy-2,5-dimethylphenol, we must infer its risk profile from its chemical struc...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard: The "Why" Behind the Procedure

The disposal protocol for any chemical is dictated by its inherent hazards. For 4-Ethoxy-2,5-dimethylphenol, we must infer its risk profile from its chemical structure. The foundation is the phenol ring, a notoriously hazardous functional group, with added complexities from its substituents.

  • The Phenol Backbone: Phenol itself is acutely toxic, corrosive, and can be readily absorbed through the skin, sometimes with delayed anesthetic effects that mask the initial burn.[1][2] Systemic absorption can lead to severe damage to the central nervous system, liver, and kidneys.[2][3][4][5]

  • Substituent Effects: The dimethyl and ethoxy groups modify the properties of the phenol ring. Related compounds like 2,5-Dimethylphenol (a xylenol) are classified as toxic if swallowed or in contact with skin, causing severe skin burns, eye damage, and being toxic to aquatic life.[6][7] 4-Ethoxyphenol is a known skin, eye, and respiratory irritant.[8][9]

This analysis dictates that 4-Ethoxy-2,5-dimethylphenol must be handled as a toxic, corrosive, and environmentally hazardous chemical waste. All disposal procedures are designed to mitigate these risks to personnel and the environment.

Table 1: Inferred Hazard Profile of 4-Ethoxy-2,5-dimethylphenol
Hazard ClassificationAnalysis Based on Parent & Analog Compounds
Acute Toxicity (Oral, Dermal) High. Presumed toxic if swallowed or in contact with skin, based on phenol and dimethylphenol data.[1][6][7]
Skin Corrosion/Irritation High. Presumed to cause severe skin burns and irritation.[2][6][10]
Eye Damage/Irritation High. Presumed to cause serious eye damage.[6][7]
Aquatic Toxicity High. Phenolic compounds are generally toxic to aquatic life with long-lasting effects.[6][7][11]
Inhalation Toxicity Moderate to High. May cause respiratory irritation.[10]

Pre-Disposal Safety: Engineering and Personal Protection

Before waste is even generated, safety protocols must be in place. This ensures that the entire lifecycle of the chemical, from use to disposal, is managed safely.

  • Engineering Controls: All handling of 4-Ethoxy-2,5-dimethylphenol, including its preparation for disposal, must be conducted within a certified chemical fume hood.[12][13] This is critical to prevent inhalation of any vapors or aerosolized dust. The workspace should have immediate access to an emergency eyewash station and safety shower.[12][14]

  • Personal Protective Equipment (PPE): A multi-layered approach to PPE is non-negotiable.

    • Gloves: Use double-gloving with nitrile gloves.[2] Phenol can penetrate standard latex gloves. Inspect gloves for any signs of degradation or tearing before and during use.

    • Eye Protection: ANSI-rated chemical splash goggles are mandatory.[2] If there is a significant splash risk, a full face shield should be worn over the goggles.

    • Body Protection: A buttoned lab coat is required. For transfers of larger volumes, a chemically resistant apron is recommended.[2]

Step-by-Step Disposal Protocol

The disposal of 4-Ethoxy-2,5-dimethylphenol is governed by the Resource Conservation and Recovery Act (RCRA) and managed by the Environmental Protection Agency (EPA).[15] The following protocol ensures compliance and safety.

Step 1: Waste Characterization

The first step in the "cradle-to-grave" management of waste is determination.[15] Based on the analysis in Section 1, waste containing 4-Ethoxy-2,5-dimethylphenol is classified as Hazardous Waste due to its likely Toxicity and Corrosivity .[16]

Step 2: Container Selection and Labeling

The integrity of the waste stream begins with proper containment.

  • Container: Collect waste in a designated, leak-proof container that is chemically compatible with phenols (e.g., glass or high-density polyethylene). The container must be in good condition with a secure, screw-top lid.[17][18]

  • Labeling: The container must be labeled as waste is added. Do not wait until it is full. The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE "[17]

    • The full chemical name: "4-Ethoxy-2,5-dimethylphenol " (no formulas or abbreviations).

    • A list of all other chemical constituents and their approximate percentages.

    • The date accumulation started.

Step 3: Segregation from Incompatibles

Improperly mixed chemicals can result in dangerous reactions, including heat generation or fire.[1][3] Store your 4-Ethoxy-2,5-dimethylphenol waste container away from incompatible materials.

Table 2: Key Incompatibilities for Phenolic Waste
Incompatible Chemical ClassPotential Hazard of MixingSource
Strong Oxidizing Agents (e.g., Nitrates, Perchlorates, Hypochlorite)Fire, explosion, violent reaction[3][10]
Strong Bases (e.g., Sodium Hydroxide)Heat generation[1][3]
Acid Anhydrides, Acid ChloridesHeat generation[19]
Certain Metals (e.g., Aluminum, Copper, Brass)Corrosion[3][4][10]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[17][18] Key rules for an SAA include:

  • The container must be kept closed at all times except when adding waste.[17] Do not leave a funnel in the container.

  • The area should have secondary containment to capture any potential leaks.

  • Inspect the container weekly for any signs of leakage or degradation.[17]

Step 5: Final Disposal

Under no circumstances should 4-Ethoxy-2,5-dimethylphenol or its solutions be disposed of down the drain.[8][13] This is illegal and environmentally damaging.

  • Action: Once the waste container is 90% full, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[17]

  • Mechanism: EH&S will arrange for the collection of the waste by a licensed hazardous waste disposal company, which will transport it for final treatment, typically via chemical incineration.[8] This completes the "cradle-to-grave" responsibility.[15]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of 4-Ethoxy-2,5-dimethylphenol waste.

G start Waste Generation (4-Ethoxy-2,5-dimethylphenol) char Characterize as Hazardous Waste (Toxic, Corrosive) start->char ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) char->ppe container Select Compatible Waste Container (e.g., Glass, HDPE) ppe->container label Label Container Correctly: 'Hazardous Waste' + Full Chemical Name(s) container->label segregate Segregate from Incompatibles (Oxidizers, Strong Bases) label->segregate saa Store in Satellite Accumulation Area (SAA) (Keep Closed) segregate->saa contact Request Pickup from EH&S (When Container is 90% Full) saa->contact end Final Disposal via Licensed Hazardous Waste Vendor contact->end

Caption: Disposal workflow for 4-Ethoxy-2,5-dimethylphenol.

References

  • Safety data sheet for 2,5-Dimethylphenol. [Link]

  • Phenol | C6H5OH | CID 996 - PubChem. [Link]

  • Phenol - Hazardous Substance Fact Sheet. [Link]

  • Safety Data Sheet 4-Ethoxyphenol - Meta-Sci. [Link]

  • Phenols and Cresols Waste Compatibility - CP Lab Safety. [Link]

  • natural 4-ethoxy-2,5-dimethyl-3(2h)-furanone - Axxence. [Link]

  • Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. [Link]

  • Laboratory Specific Standard Operating Procedures for Phenol - LSU Health Shreveport. [Link]

  • Phenol SOP - Texas Woman's University. [Link]

  • Substance Information for 4-ethoxyphenol - ECHA. [Link]

  • Material Safety Data Sheet for 2,4-DIMETHYLPHENOL - MP Biomedicals. [Link]

  • Working Safely with Phenol Guideline - The University of Queensland. [Link]

  • Learn the Basics of Hazardous Waste - US EPA. [Link]

  • PHENOL - CDC Stacks. [Link]

  • Proper Handling of Hazardous Waste Guide - US EPA. [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia University Research. [Link]

  • Standard Operating Procedure for Phenol - UNM Chemistry. [Link]

  • Hazardous Waste Disposal Guide - Northwestern University. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know - Tetra Tech. [Link]

Sources

Handling

Personal protective equipment for handling 4-Ethoxy-2,5-dimethylphenol

Advanced Operational Guide: Handling and Containment of 4-Ethoxy-2,5-dimethylphenol As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as an integrated system of...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling and Containment of 4-Ethoxy-2,5-dimethylphenol

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as an integrated system of risk mitigation. 4-Ethoxy-2,5-dimethylphenol (CAS 99172-75-5) [1] is a specialized alkoxylated phenol frequently utilized in drug development and advanced chemical synthesis. While its ethoxy and methyl substitutions provide steric bulk and alter its lipophilicity compared to unsubstituted phenol, its core phenolic moiety dictates a rigorous, non-negotiable safety paradigm.

The following guide details the causality behind the required Personal Protective Equipment (PPE), self-validating operational protocols, and end-of-life logistics for this compound.

The Phenolic Hazard Paradigm (Mechanisms of Toxicity)

To respect a chemical, you must understand its mechanism of action. Phenolic compounds present a unique, dual-threat physiological hazard [2]:

  • Protein Denaturation: Phenols rapidly denature epidermal proteins, destroying the stratum corneum (the skin's primary barrier).

  • Local Anesthesia: They possess local anesthetic properties, deadening nerve endings upon contact. A severe chemical burn may initially present without pain, delaying the researcher's emergency response.

  • Rapid Systemic Absorption: Due to its lipophilic nature, 4-Ethoxy-2,5-dimethylphenol can rapidly cross cell membranes into the bloodstream, potentially causing central nervous system depression, arrhythmia, or organ toxicity.

ToxicityPathway Exposure 4-Ethoxy-2,5-dimethylphenol Skin Exposure Denaturation Protein Denaturation & Tissue Damage Exposure->Denaturation Anesthesia Local Anesthetic Effect (Delayed Pain Response) Exposure->Anesthesia Systemic Rapid Systemic Absorption (Systemic Toxicity) Denaturation->Systemic Anesthesia->Systemic Prevention Prevention: Butyl Rubber Gloves Prevention->Exposure Blocks Intervention Intervention: PEG 400 / Water Flush Intervention->Systemic Mitigates

Mechanism of phenolic dermal toxicity and targeted safety interventions.

Strategic PPE Deployment

Standard laboratory PPE is insufficient for phenolic compounds. The selection of barrier materials must be dictated by quantitative permeation data [3].

Hand Protection: Nitrile gloves are highly susceptible to degradation by organic solvents and phenols. You must use Butyl Rubber or Neoprene gloves for primary handling. Footwear: Leather shoes are strictly prohibited when handling bulk phenols. Leather is highly porous; if a spill occurs, the leather acts as a chemical reservoir, continuously delivering the phenol to the skin. Wear non-porous, closed-toe synthetic footwear.

Quantitative Glove Material Compatibility for Phenolic Compounds
MaterialPermeation ResistanceBreakthrough Time (BT)Operational Suitability
Butyl Rubber Excellent> 8 hoursPrimary choice for extended handling
Neoprene Good to Excellent2 - 4 hoursAcceptable for secondary/short tasks
Nitrile (Standard) Poor to Fair< 30 minutesNOT recommended (Splash protection only)

Procedural Execution: Self-Validating Workflows

Every protocol must validate its own safety before the researcher proceeds to the next step. Do not rely on assumptions; rely on physical verification.

Step 1: Environmental & PPE Validation

  • Action: Verify fume hood functionality and glove integrity.

  • Validation: Do not rely solely on the hood's digital monitor. Tape a Kimwipe to the bottom of the sash to visually validate continuous inward directional airflow. Inflate your butyl gloves with air and twist the cuff to trap the air; hold the glove near your face to feel for pinhole leaks. Causality: A barrier is only protective if its structural integrity is absolute.

Step 2: Containment Weighing

  • Action: Weigh the 4-Ethoxy-2,5-dimethylphenol using an enclosed analytical balance inside the fume hood.

  • Causality: Standard fume hood air currents (0.4–0.6 m/s) can easily aerosolize fine crystalline powders. An enclosed balance prevents inhalation exposure while maintaining accurate mass readings. Use anti-static weigh boats to prevent the powder from adhering to surfaces.

Step 3: Solvent Transfer and Reaction Setup

  • Action: Transfer the solid directly into the reaction vessel before adding your solvent.

  • Causality: If you dissolve the phenol in an organic solvent (e.g., Dichloromethane or Methanol) first, the solvent acts as a highly efficient carrier. If splashed, the solvent strips the skin's natural oils, exponentially increasing the dermal absorption rate of the dissolved phenol.

Step 4: Immediate Decontamination

  • Action: Rinse all spatulas and weigh boats with a compatible solvent (e.g., ethanol) directly into a hazardous waste container before removing them from the hood.

OperationalWorkflow Prep 1. Validation Inspect Hood & Air-Test Gloves Weigh 2. Weighing Use Enclosed Balance Prep->Weigh Transfer 3. Transfer Solid First, Solvent Second Weigh->Transfer Decon 4. Decontamination Solvent Rinse in Hood Transfer->Decon Dispose 5. Waste Disposal Phenolic Organic Waste Decon->Dispose

Step-by-step operational and disposal workflow for handling phenolic compounds.

Emergency Response & End-of-Life Logistics

Dermal Exposure Response: If 4-Ethoxy-2,5-dimethylphenol contacts the skin, standard water flushing is often too slow due to the chemical's lipophilicity.

  • Immediately remove contaminated clothing (do not pull contaminated shirts over the face; cut them off if necessary).

  • Swab the area continuously with Polyethylene Glycol (PEG 400) or a mixture of PEG and ethanol [2]. Causality: PEG acts as a macroscopic partition sink, drawing the hydrophobic/hydrophilic phenol out of the lipid-rich epidermis faster than water.

  • If PEG is unavailable, flush with high-volume water for a minimum of 15–30 minutes. Seek immediate medical attention.

Spill Response: Do NOT use water on a neat solid spill, as it will dissolve the compound and spread the hazard. Cover the spill with an inert, dry absorbent (e.g., sand or vermiculite), sweep it using non-sparking tools, and place it in a sealed, labeled container.

Disposal Plan: 4-Ethoxy-2,5-dimethylphenol must never be disposed of in standard aqueous waste or down the drain. It is highly toxic to aquatic life.

  • Segregation: Collect all washings, reaction byproducts, and contaminated consumables in a dedicated, clearly labeled "Hazardous Phenolic Waste" container.

  • Categorization: Route this as a Halogen-Free Organic Waste stream, unless chlorinated solvents (like DCM) were used in the reaction, in which case it must be routed to Halogenated Organic Waste.

References

  • Centers for Disease Control and Prevention (CDC) / ATSDR. (2014). Medical Management Guidelines for Phenol. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA) / Florida State University EHS. (n.d.). OSHA Glove Selection Chart. Retrieved from[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-2,5-dimethylphenol
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-2,5-dimethylphenol
© Copyright 2026 BenchChem. All Rights Reserved.